8-OH-DPAT hydrobromide
Description
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896822 | |
| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76135-31-4, 87394-87-4 | |
| Record name | 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76135-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 8-OH-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) hydrobromide is a seminal research tool in neuropharmacology, primarily recognized for its potent and selective agonist activity at the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the mechanism of action of 8-OH-DPAT, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization. Quantitative binding and functional data are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its molecular pharmacology. While being a prototypical 5-HT1A agonist, this guide also addresses its notable activity at the 5-HT7 receptor, a crucial aspect for the accurate interpretation of experimental results.
Core Mechanism of Action: Receptor Binding Profile
8-OH-DPAT is a high-affinity agonist for the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] It is widely used as a prototypical agonist to study the physiological and behavioral roles of this receptor.[2] Originally considered highly selective for the 5-HT1A subtype, subsequent research has revealed that 8-OH-DPAT also possesses moderate affinity for the 5-HT7 receptor, where it acts as a partial agonist.[3][4] Its binding affinity for other serotonin receptor subtypes, such as 5-HT1B, is considerably weaker.[3] The stereochemistry of 8-OH-DPAT is a critical determinant of its activity; the (R)-enantiomer is a full and potent agonist at 5-HT1A receptors, while the (S)-enantiomer behaves as a partial agonist.[2]
Data Presentation: Binding Affinities and Functional Potency
The following tables summarize the quantitative data for 8-OH-DPAT's interaction with key serotonin receptors. These values have been compiled from various in vitro studies.
Table 1: Receptor Binding Affinity of 8-OH-DPAT
| Receptor Subtype | Ligand | Species | Tissue/System | Ki (nM) | pIC50 | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat | Hippocampal Membranes | 1.2 | 8.92 | [5] |
| [3H]8-OH-DPAT | Human | Recombinant (HeLa cells) | - | - | [5] | |
| 8-OH-DPAT | Human | - | 1.0 | - | [6] | |
| 5-HT7 | 8-OH-DPAT | Human | - | 466 | - | [3] |
| 8-OH-DPAT | - | - | 52 | - | [4] | |
| 5-HT1B | 8-OH-DPAT | - | - | - | 5.42 | [3] |
| Dopamine D2 | 8-OH-DPAT | Human | - | >10,000 | - | [6] |
| α1-adrenergic | 8-OH-DPAT | Human | - | 2,800 | - | [6] |
Table 2: Functional Potency and Efficacy of 8-OH-DPAT
| Receptor Subtype | Assay Type | Species/System | EC50 (nM) | Efficacy | Reference |
| 5-HT1A | Forskolin-stimulated cAMP inhibition | - | - | Full agonist | [4] |
| [35S]GTPγS binding | Human 5-HT1A receptors | - | (R)-isomer: 90% of 5-HT | [2] | |
| [35S]GTPγS binding | Human 5-HT1A receptors | - | (S)-isomer: 57% of 5-HT | [2] | |
| 5-HT7 | cAMP accumulation | - | 2345 | Partial agonist (62% of 5-CT) | [4] |
| 5-HT4-like | cAMP accumulation | Bovine pulmonary artery smooth muscle cells | 6.4 | Partial agonist | [7] |
Downstream Signaling Pathways
The activation of 5-HT1A and 5-HT7 receptors by 8-OH-DPAT initiates distinct intracellular signaling cascades.
5-HT1A Receptor-Mediated Signaling
The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family.[1] Upon agonist binding, the following key signaling events occur:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This is a hallmark of 5-HT1A receptor activation and is a common readout in functional assays.
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunits directly bind to and activate GIRK channels. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also inhibit the activity of N-type and P/Q-type voltage-gated calcium channels, which further reduces neuronal excitability and neurotransmitter release.
Figure 1: 5-HT1A Receptor Signaling Pathway.
5-HT7 Receptor-Mediated Signaling
In contrast to the 5-HT1A receptor, the 5-HT7 receptor couples to the stimulatory G-protein, Gs. Activation by 8-OH-DPAT, although with lower potency, leads to:
-
Stimulation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[8] This opposing effect on cAMP production is a critical consideration in cellular systems expressing both receptor subtypes.
Figure 2: 5-HT7 Receptor Signaling Pathway.
Experimental Protocols
The characterization of 8-OH-DPAT's mechanism of action relies on a suite of standardized in vitro assays.
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the binding affinity (Ki) of 8-OH-DPAT for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO-K1 cells or rat hippocampal tissue).
-
Radioligand: [3H]8-OH-DPAT.
-
Test compound: 8-OH-DPAT hydrobromide.
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of approximately 5 mg/tube.[9]
-
Assay Setup: In a 96-well plate or individual tubes, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically near its Kd value, e.g., 0.25 nM), and varying concentrations of the unlabeled test compound (8-OH-DPAT).[9]
-
Incubation: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Radioligand Binding Assay Workflow.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of 8-OH-DPAT to inhibit adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Objective: To determine the potency (EC50) and efficacy of a 5-HT1A agonist.
Materials:
-
Cells expressing the 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Test compound: this compound.
-
Forskolin: A direct activator of adenylyl cyclase.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents and microplates.
Procedure:
-
Cell Culture: Culture and plate the 5-HT1A-expressing cells in 96- or 384-well plates.[10]
-
Compound Addition: Pre-incubate the cells with varying concentrations of 8-OH-DPAT and a PDE inhibitor for approximately 30 minutes.[10][11]
-
Stimulation: Add a fixed concentration of forskolin (typically the EC80) to all wells (except the basal control) to stimulate cAMP production. Incubate for a further 15-30 minutes.[10][11]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[10]
-
Data Analysis: Normalize the data to the forskolin-only control (100%) and the basal control (0%). Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 and maximal efficacy.
[35S]GTPγS Binding Assay
This functional assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[12]
Objective: To directly measure the activation of G-proteins by a 5-HT1A agonist.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Test compound: this compound.
-
Guanosine diphosphate (GDP) to facilitate the exchange reaction.
-
Assay Buffer: Typically contains HEPES, NaCl, and MgCl2.
-
Non-specific binding control: Unlabeled GTPγS.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a microplate, combine the membranes, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of 8-OH-DPAT.
-
Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS (e.g., 0.05 nM). Incubate at 30°C for 60 minutes.[13]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.[12]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound (as a percentage of basal or maximal stimulation) against the logarithm of the agonist concentration to determine the EC50 and Emax for G-protein activation.
Summary and Conclusion
This compound is a powerful pharmacological tool whose primary mechanism of action is the potent agonism of the 5-HT1A receptor. This interaction triggers a Gi/o-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively decrease neuronal excitability. However, its activity as a partial agonist at 5-HT7 receptors, which couple to Gs and increase cAMP, must be taken into account, particularly at higher concentrations. The experimental protocols detailed in this guide provide a robust framework for the characterization of 8-OH-DPAT and other serotonergic compounds. A thorough understanding of its dual receptor activity and downstream signaling pathways is essential for the design of targeted experiments and the accurate interpretation of their outcomes in both basic research and drug development contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor Binding Profile and Affinity of 8-OH-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) is a prototypical and widely utilized full agonist for the serotonin 1A (5-HT₁ₐ) receptor. Its high affinity and selectivity for this receptor have made it an invaluable tool in neuroscience research to elucidate the physiological and behavioral roles of the 5-HT₁ₐ receptor. This technical guide provides a comprehensive overview of the receptor binding profile and affinity of 8-OH-DPAT, presenting quantitative data in a structured format, detailing the experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of the serotonergic system.
Receptor Binding Profile and Affinity
8-OH-DPAT is renowned for its high affinity for the 5-HT₁ₐ receptor. However, it also exhibits affinity for other receptors, albeit at significantly lower levels. The binding affinities, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are summarized in the tables below. Lower Kᵢ values are indicative of higher binding affinity.
Serotonin Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | pKᵢ | Reference(s) |
| 5-HT₁ₐ | Rat | Hippocampal Membranes | [³H]8-OH-DPAT | 1.2 | 8.92 | [1] |
| 5-HT₁ₐ | Rat | Brain Cortex | [³H]8-OH-DPAT | 1.18 | 8.93 | [1] |
| 5-HT₁ₐ | Human | Recombinant CHO cells | [³H]8-OH-DPAT | 1.0 | - | [2] |
| 5-HT₁B | Human | Cloned | - | Moderate Affinity | - | [3] |
| 5-HT₁D | Human | Cloned | - | Moderate Affinity | - | [3] |
| 5-HT₂ₐ | - | - | - | Low Affinity | - | [4] |
| 5-HT₄-like | Bovine | Pulmonary Artery Smooth Muscle Cells | - | EC₅₀ = 6.4 ± 3.4 | - | [5] |
| 5-HT₇ | Human | HEK 293 Cells | - | - | 6.6 | [6] |
| 5-HT Transporter (SERT) | Rat | Raphe Area | [³H]citalopram | - | - | [3] |
Other Receptor Systems
| Receptor | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | pKᵢ | Reference(s) |
| Dopamine D₂ | Rat | Brain Tissue | [³H]spiperone | >10,000 | - | [1][2] |
| Dopamine D₂ | Rat | CHO Cells | [¹²⁵I]iodosulpride | - | - | [7] |
| α₁-adrenergic | Rat | Epididymal Vas Deferens | [³H]prazosin | 2800 | 5.68 | [1][2] |
| α₂-adrenergic | - | - | - | Low Affinity | - | [3][8] |
| Sigma₁ | - | - | - | - | - | [1] |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for 8-OH-DPAT is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled 8-OH-DPAT to displace a specific radiolabeled ligand from its receptor.
General Protocol for [³H]8-OH-DPAT Binding
This protocol is a generalized representation based on commonly cited methodologies.[3][9][10][11]
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT₁ₐ receptor.
Materials:
-
Tissue Preparation: Brain tissue (e.g., rat hippocampus or cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3] The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer.[3][9]
-
Radioligand: [³H]8-OH-DPAT.
-
Test Compound: 8-OH-DPAT hydrobromide or other competing ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl₂.[9]
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum filtration manifold.[3][9]
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: A mixture containing the membrane preparation, a fixed concentration of [³H]8-OH-DPAT, and varying concentrations of the unlabeled test compound is prepared in assay tubes.[3]
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 30-60 minutes) to allow binding to reach equilibrium.[3][9]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[3]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[3]
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a saturating, unlabeled ligand (e.g., 10 µM serotonin) to block all specific binding sites.[3]
-
Specific Binding: Calculated as Total Binding - NSB.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Signaling Pathways
8-OH-DPAT exerts its effects by activating specific intracellular signaling cascades upon binding to its primary receptor targets, most notably the 5-HT₁ₐ and 5-HT₇ receptors.
5-HT₁ₐ Receptor Signaling
The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of this pathway leads to inhibitory neurotransmission.
References
- 1. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxy-DPAT hydrobromide | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discriminative stimulus properties of 8-OH-DPAT: relationship to affinity for 5HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Off-Target Effects of 8-OH-DPAT Hydrobromide: An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals November 2025
Abstract
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a cornerstone pharmacological tool, widely recognized as a potent and selective full agonist for the serotonin 1A (5-HT1A) receptor. Its extensive use in preclinical research has been pivotal in elucidating the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, and cognition. However, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its interactions with other molecular targets. This technical guide provides a detailed overview of the off-target effects of 8-OH-DPAT, presenting quantitative binding and functional data, detailed experimental protocols for assessing these interactions, and visual diagrams of relevant signaling pathways to aid in experimental design and data interpretation. While originally thought to be highly selective, evidence now clearly indicates that 8-OH-DPAT also interacts with 5-HT7 receptors, dopamine D2-like receptors, and other monoamine targets, particularly at higher concentrations.[1][2] These off-target activities are critical considerations for accurately interpreting experimental outcomes and for the development of more selective therapeutic agents.
Quantitative Analysis of Off-Target Binding and Functional Activity
The selectivity of 8-OH-DPAT is concentration-dependent. While it exhibits high affinity for the 5-HT1A receptor, its interaction with other receptors becomes significant as concentrations increase. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 8-OH-DPAT at its primary target and key off-target receptors.
Table 1: Binding Affinity (Ki) of 8-OH-DPAT at Serotonergic and Off-Target Receptors
| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Radioligand Used | Source |
| 5-HT1A | Human | 3.8 | [3H]8-OH-DPAT | [3] |
| Rat | 5.0 | [3H]8-OH-DPAT | [3] | |
| 5-HT7 | Rat | 35 - 52 | Not Specified | [4] |
| Dopamine D2 | Human | >10,000 | [3H]raclopride | [3][5] |
| Rat | >5,000 | [3H]spiperone | [3] | |
| Dopamine D3 | Rat | ~1,000 | Not Specified | |
| α1A-Adrenergic | Rat | 2,082 | [3H]prazosin | [3] |
| α1B-Adrenergic | Human | >10,000 | [3H]prazosin | [3] |
| α1D-Adrenergic | Human | >10,000 | [3H]prazosin | [3] |
| Serotonin Transporter (SERT) | Human (Platelets) | 43 (KD) | [3H]8-OH-DPAT | [6] |
Note: Ki values can vary based on experimental conditions, tissue preparation, and radioligand used. This table provides a comparative overview.
Table 2: Functional Activity (EC50/IC50) of 8-OH-DPAT at Off-Target Receptors
| Receptor/Target | Assay Type | Species | Potency (EC50/IC50) | Effect | Source |
| 5-HT7 | cAMP Accumulation | Rat | ~100-300 nM | Agonist | [7] |
| Dopamine D2 | Isolated Vas Deferens | Mouse | ~10 µM (Partial Agonist) | Partial Agonist | [8] |
| Serotonin Transporter (SERT) | [3H]5-HT Uptake Inhibition | Human (Platelets) | 2,000 - 4,000 nM | Inhibitor | [6] |
Key Off-Target Signaling Pathways
Understanding the downstream consequences of off-target binding is crucial. 8-OH-DPAT can activate signaling cascades distinct from the canonical Gi/o-protein coupling of its primary 5-HT1A target. The following diagrams illustrate the signaling pathways for the most significant off-targets.
Caption: 5-HT7 Receptor Signaling Pathways.[9][10][11]
Caption: Dopamine D2/D3 Receptor Signaling Pathways.[12][13][14][15][16]
Experimental Protocols for Off-Target Characterization
Accurate characterization of off-target effects relies on standardized, robust in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of 8-OH-DPAT for a specific off-target receptor by measuring its ability to compete with a high-affinity radioligand.[17][18]
Workflow Diagram:
References
- 1. Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine agonist activity of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Neuropharmacological Profile of 8-OH-DPAT Hydrobromide: A Technical Guide on its Modulation of Serotonin and Dopamine Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) is a cornerstone pharmacological tool in neuroscience research, primarily recognized for its potent and selective agonism at the serotonin 1A (5-HT1A) receptor.[1] Its administration elicits a wide array of behavioral and physiological effects, stemming from its profound influence on the serotonergic system and its intricate interplay with other neurotransmitter networks, most notably the dopamine system.[2][3] This technical guide provides a comprehensive overview of the effects of 8-OH-DPAT on both serotonin and dopamine systems, presenting key quantitative data in structured tables, detailing common experimental methodologies, and visualizing complex interactions through signaling pathway and workflow diagrams. This document is intended to serve as an in-depth resource for researchers and professionals engaged in drug discovery and neuropharmacological studies.
Physicochemical Properties of 8-OH-DPAT Hydrobromide
This compound is the salt form of the active freebase, 8-OH-DPAT. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₂₅NO・HBr |
| Molecular Weight | 328.29 g/mol |
| CAS Number | 76135-31-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in water (to 10 mM with gentle warming) and DMSO (to 50 mM)[4] |
| Purity | Typically ≥98% |
Receptor Binding Affinity and Selectivity
8-OH-DPAT is renowned for its high affinity and selectivity for the 5-HT1A receptor. However, it also interacts with other serotonin and dopamine receptor subtypes, albeit with lower affinity. The following table summarizes the binding affinities (Ki, in nM) of 8-OH-DPAT for various human receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Serotonin Receptors | ||
| 5-HT1A | 1.0 | [5] |
| 5-HT7 | Moderate Affinity (pKi = 6.6) | [4] |
| Dopamine Receptors | ||
| D2 | >10,000 | [5] |
| D3 | Moderate Affinity | [6] |
| Adrenergic Receptors | ||
| α1-adrenergic | 2,800 | [5] |
Effects on Serotonin and Dopamine Neurotransmission: In Vivo Microdialysis Data
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. The administration of 8-OH-DPAT has distinct, and often opposing, effects on serotonin and dopamine release depending on the route of administration and the brain region being studied.
| Brain Region | Administration Route & Dose | Effect on Serotonin (5-HT) | Effect on Dopamine (DA) | Reference |
| Medial Preoptic Area | Systemic (0.4 mg/kg) | Decreased | - | [7] |
| Medial Preoptic Area | Local (500 µM via reverse dialysis) | Increased | Increased | [7] |
| Anterior Striatum | Local (2.0 nmol) | - | Increased by 40% | [8] |
| Hippocampus | Systemic | Decreased | - | [4] |
| Medial Prefrontal Cortex | Systemic (R)-(+)-8-OH-DPAT (50 µg/kg) | Inhibited amphetamine-induced increase | Inhibited amphetamine-induced increase | [9] |
Detailed Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a standard procedure for determining the binding affinity (Ki) of 8-OH-DPAT for a specific receptor, such as the 5-HT1A receptor.
Objective: To quantify the affinity of a test compound (8-OH-DPAT) for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or brain tissue).
-
Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT).
-
Unlabeled 8-OH-DPAT and other competing ligands.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times with fresh buffer to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (8-OH-DPAT). Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known selective ligand for the target receptor).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release Measurement
This protocol describes a general method for performing in vivo microdialysis to measure changes in extracellular serotonin and dopamine levels following 8-OH-DPAT administration.
Objective: To measure real-time changes in neurotransmitter concentrations in a specific brain region of a conscious animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min). After a stabilization period, begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer 8-OH-DPAT either systemically (e.g., via subcutaneous or intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for a specified period after drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to separate and quantify serotonin, dopamine, and their metabolites.
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes observed after drug administration.
Signaling Pathways and Experimental Workflows
8-OH-DPAT-Induced 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by 8-OH-DPAT initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.
Caption: 5-HT1A Receptor Signaling Pathway Activated by 8-OH-DPAT.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effects of 8-OH-DPAT.
Caption: In Vivo Microdialysis Experimental Workflow.
Interaction between Serotonin and Dopamine Systems Modulated by 8-OH-DPAT
8-OH-DPAT's effects on the dopamine system are largely indirect, mediated by the activation of 5-HT1A receptors on serotonin neurons, which in turn modulate dopamine neuron activity.
Caption: 8-OH-DPAT's Modulation of Serotonin-Dopamine Interaction.
Conclusion
This compound remains an indispensable tool for probing the complexities of the serotonergic system and its interactions with other neurotransmitter pathways. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its well-characterized effects on serotonin and dopamine release, make it a valuable agent in both basic and preclinical research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating a deeper understanding of the neuropharmacological actions of 8-OH-DPAT and aiding in the design of future studies aimed at unraveling the intricate roles of the serotonin and dopamine systems in health and disease.
References
- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 4. Dopamine D2 and D3 receptors in the rat striatum and nucleus accumbens: use of 7-OH-DPAT and [125I]-iodosulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
The In Vivo Behavioral Effects of 8-OH-DPAT Hydrobromide in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) is a prototypical full agonist of the serotonin 5-HT1A receptor, a key target in the research and development of therapeutics for mood and anxiety disorders.[1] Its high affinity and selectivity for the 5-HT1A receptor have made it an invaluable pharmacological tool for elucidating the role of this receptor in various physiological and behavioral processes.[1] This technical guide provides an in-depth overview of the in vivo behavioral effects of 8-OH-DPAT in rodents, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and experimental workflows. While primarily known for its 5-HT1A agonism, it's important to note that 8-OH-DPAT has also been found to act as a serotonin 5-HT7 receptor agonist and may influence serotonin reuptake at higher concentrations.[1][2]
Core Behavioral Effects of 8-OH-DPAT in Rodents
Systemic administration of 8-OH-DPAT in rodents elicits a wide range of behavioral responses, including effects on locomotor activity, anxiety- and depression-like behaviors, learning, and memory. These effects are often dose-dependent and can be influenced by the experimental paradigm and rodent species and strain.
Table 1: Effects of 8-OH-DPAT on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg, s.c. unless noted) | Behavioral Test | Key Findings | Reference(s) |
| Rat | 0.0125 - 1.6 | Open Field | Dose-dependent suppression of spontaneous locomotor activity and rearing.[3] Increased peripheral activity relative to total horizontal activity.[3] | [3] |
| Rat | 0.1 | Open Field | Biphasic effect in unhabituated rats: initial decrease followed by hyperactivity.[4] In habituated rats, a biphasic increase was observed.[4] | [4] |
| Rat | 0.03125 - 0.125 | Locomotor Activity Chambers | Chronic administration can induce locomotor sensitization.[5] | [5] |
| Mouse | 1, 2, and 4 (i.p.) | Y-Maze | Decrease in locomotor activity and spontaneous alternation without habituation.[6] No effect on locomotor activity with habituation and food deprivation.[6] | [6] |
| Mouse | Not specified | Locomotor Activity | Systemic administration at mid-subjective daytime induced a dose-dependent phase advance in locomotor activity rhythm.[7] | [7] |
Table 2: Anxiolytic and Antidepressant-like Effects of 8-OH-DPAT in Rodents
| Species | Dose Range (mg/kg, s.c. unless noted) | Behavioral Test | Key Findings | Reference(s) |
| Rat | Not specified | Shock-induced Ultrasonic Vocalization | Potent anxiolytic-like effects, which are abolished by the 5-HT1A antagonist WAY 100,635.[8] | [8] |
| Rat | 0.01 - 0.1 | Forced Swim Test | Chronic treatment significantly decreased the duration of immobility in both saline- and ACTH-treated rats.[9] | [9] |
| Rat | 0.001 - 0.1 | Elevated "Zero" Maze | No significant effect on percentage of time in open quadrants or head dips.[10] A decrease in stretched attend postures was observed at 0.01 mg/kg.[10] | [10] |
| Mouse | 0.3 - 10.0 | Porsolt Test (Forced Swim Test) | Dose-dependently increased mobility, suggesting an antidepressant-like effect.[11][12] This effect is mediated by postsynaptic 5-HT1A receptors.[11][12] | [11][12] |
| Rat | 0.125 - 0.25 (i.p.) | Learned Helplessness Paradigm | Dose-dependently reversed helpless behavior, an effect likely mediated by postsynaptic 5-HT1A receptors.[13] | [13] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for the reliable assessment of the behavioral effects of 8-OH-DPAT. Below are methodologies for key behavioral assays.
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant-like activity.[14][15][16]
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm, preventing the rodent from touching the bottom or escaping.[14][16]
-
Procedure:
-
Habituation/Pre-test (Day 1): Rodents are placed individually in the cylinder for a 15-minute session.[15] This initial exposure leads to a more stable immobility posture in the subsequent test.
-
Test Session (Day 2, 24 hours later):
-
Administer 8-OH-DPAT hydrobromide or vehicle at the desired dose and route. The pre-treatment time will vary depending on the route of administration (e.g., 30 minutes for subcutaneous injection).
-
Place the animal in the swim cylinder for a 5 or 6-minute session.[16]
-
The session is typically video-recorded for later analysis.
-
-
-
Data Analysis: The duration of immobility (the animal making only movements necessary to keep its head above water) is scored.[14] A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors such as swimming and climbing can also be quantified.[15]
Elevated Plus Maze (EPM)
The EPM is a classic behavioral assay for assessing anxiety-like behavior in rodents.[17][18]
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50-80 cm).[19] It consists of two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[17]
-
Administer this compound or vehicle.
-
Place the rodent in the center of the maze, facing one of the enclosed arms.[17]
-
Allow the animal to explore the maze for a 5-minute session.[17]
-
The session is recorded and analyzed using video-tracking software.
-
-
Data Analysis: Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.
Open Field Test
This test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a specified period (e.g., 15-60 minutes).
-
-
Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, rearing frequency (vertical activity), and stereotyped behaviors.
Signaling Pathways and Mechanisms of Action
The behavioral effects of 8-OH-DPAT are primarily mediated through its agonist activity at 5-HT1A and 5-HT7 receptors.
Caption: Simplified signaling pathways of 8-OH-DPAT at pre- and postsynaptic 5-HT receptors.
Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release.[20] Postsynaptically, 5-HT1A receptor activation causes hyperpolarization of the neuron, while 5-HT7 receptor activation leads to an increase in cAMP.[2] The antidepressant-like effects of 8-OH-DPAT are thought to be primarily mediated by the stimulation of postsynaptic 5-HT1A receptors.[11][12][13]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for assessing the behavioral effects of 8-OH-DPAT and the logical relationship between its administration and the observed outcomes.
Caption: A generalized experimental workflow for studying the behavioral effects of 8-OH-DPAT.
Caption: Logical flow from 8-OH-DPAT administration to behavioral outcomes.
Conclusion
This compound remains a cornerstone in serotonergic research. Its well-characterized, dose-dependent effects on rodent behavior provide a robust model for investigating the neurobiology of mood, anxiety, and other centrally-mediated processes. This guide offers a comprehensive, data-driven overview to aid researchers and drug development professionals in the design and interpretation of in vivo studies utilizing this critical pharmacological agent. The provided protocols and diagrams serve as a foundation for consistent and rigorous experimental design.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A dose-response study of separate and combined effects of the serotonin agonist 8-OH-DPAT and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase-resetting response to (+)8-OH-DPAT, a serotonin 1A/7 receptor agonist, in the mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cde.nlm.nih.gov [cde.nlm.nih.gov]
- 11. Mediation of the antidepressant-like effect of 8-OH-DPAT in mice by postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mediation of the antidepressant-like effect of 8-OH-DPAT in mice by postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated plus maze protocol [protocols.io]
- 18. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 19. mmpc.org [mmpc.org]
- 20. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 8-OH-DPAT Hydrobromide in Preclinical Anxiety and Depression Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT HBr) is a cornerstone pharmacological tool in the study of serotonergic neurotransmission and its role in affective disorders. As a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, 8-OH-DPAT has been instrumental in elucidating the neurobiological mechanisms underlying anxiety and depression. This in-depth technical guide provides a comprehensive overview of the use of 8-OH-DPAT in preclinical research, with a focus on its mechanism of action, detailed experimental protocols for key behavioral models, and a summary of its quantitative effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of anxiety and depressive disorders.
Introduction
The serotonergic system, and particularly the 5-HT1A receptor, is a critical modulator of mood and emotion.[1] 8-OH-DPAT, developed in the 1980s, was one of the first selective full agonists for the 5-HT1A receptor to be discovered.[1] Its administration in animal models has been shown to produce a range of behavioral effects, including anxiolytic, antidepressant, and analgesic responses.[1] This guide will delve into the core aspects of utilizing 8-OH-DPAT as a research tool, providing both theoretical knowledge and practical guidance.
Mechanism of Action: The 5-HT1A Receptor Signaling Pathway
8-OH-DPAT exerts its effects primarily through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/Go proteins. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, septum, and cortex (heteroreceptors).
Activation of 5-HT1A receptors by 8-OH-DPAT initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The βγ subunit of the G-protein can directly interact with and open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It can also inhibit voltage-gated calcium channels.
-
Activation of Downstream Kinases: The βγ subunit can also activate the mitogen-activated protein kinase (MAPK) pathway. Furthermore, 5-HT1A receptor activation can influence the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[2]
The antidepressant-like effects of 8-OH-DPAT are thought to be mediated by the stimulation of postsynaptic 5-HT1A receptors, while its anxiolytic-like effects may involve both pre- and postsynaptic receptors.[3][4]
Signaling Pathway of 8-OH-DPAT at the 5-HT1A Receptor
Caption: 5-HT1A receptor signaling cascade initiated by 8-OH-DPAT.
Experimental Protocols for Key Behavioral Models
The following sections provide detailed methodologies for three commonly used behavioral paradigms to assess the anxiolytic and antidepressant-like effects of 8-OH-DPAT in rodents.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Workflow for the Elevated Plus Maze
Caption: Step-by-step workflow for the Elevated Plus Maze test.
Methodology:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.[5] The apparatus should be made of a non-porous material for easy cleaning.
-
Acclimation: Animals should be brought to the testing room at least one hour before the experiment to acclimate to the new environment.[6]
-
Drug Administration: 8-OH-DPAT or vehicle is administered at the desired dose and route (e.g., subcutaneous, intraperitoneal) at a specified time before the test (typically 30 minutes).
-
Procedure: Each animal is placed in the center of the maze, facing one of the open arms.[5] The animal is then allowed to freely explore the maze for a predetermined period, usually 5 minutes.[5][7]
-
Data Collection: The session is recorded by an overhead video camera, and the animal's behavior is analyzed using a video-tracking system.
-
Parameters Measured:
-
Time spent in the open arms (primary measure of anxiety; anxiolytics increase this time).
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
Forced Swim Test (FST)
The FST, also known as the Porsolt test, is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[8][9]
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high x 20 cm diameter for rats; 25 cm high x 10 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30 cm for rats, 15 cm for mice).[8][10]
-
Procedure (Two-Day Protocol for Rats):
-
Day 1 (Pre-test): Each rat is placed in the cylinder for 15 minutes. This initial exposure leads to the development of immobility.[11]
-
Day 2 (Test): 24 hours after the pre-test, the animals are treated with 8-OH-DPAT or vehicle. Following the appropriate pre-treatment time, they are placed back into the water-filled cylinder for a 5-minute test session.[11]
-
-
Procedure (Single-Day Protocol for Mice): Mice are typically tested in a single 6-minute session without a pre-test.[8]
-
Data Collection: The test session is recorded, and the duration of immobility is scored by a trained observer or using automated software. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Parameters Measured:
-
Duration of immobility (primary measure of depressive-like behavior; antidepressants decrease this time).
-
Duration of swimming.
-
Duration of climbing.
-
Novelty-Suppressed Feeding (NSF) Test
The NSF test is a conflict-based model that assesses anxiety-like and depressive-like behavior. It is particularly sensitive to the effects of chronic, but not acute, antidepressant treatment. The test capitalizes on the conflict between the drive to eat after a period of food deprivation and the fear of a novel and brightly lit environment.[12][13]
Methodology:
-
Apparatus: A large, open-field arena (e.g., 50 x 50 cm for mice). The center of the arena is brightly lit.
-
Food Deprivation: Animals are food-deprived for 24 hours prior to the test, with free access to water.[12]
-
Procedure:
-
A single pellet of familiar food is placed on a small, white platform in the center of the brightly lit arena.
-
The animal is placed in a corner of the arena.
-
The latency to begin eating the food pellet is recorded. The test is typically run for a maximum of 5-10 minutes.
-
-
Post-Test Measurement: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a familiar environment over a short period (e.g., 5 minutes) is measured to control for potential effects of the drug on appetite.
-
Parameters Measured:
-
Latency to begin eating in the novel environment (primary measure; anxiolytics and antidepressants decrease this latency).
-
Amount of food consumed in the home cage (to assess for effects on appetite).
-
Quantitative Data on the Effects of 8-OH-DPAT
The following tables summarize the quantitative effects of 8-OH-DPAT hydrobromide in the behavioral models described above. Doses and effects can vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions.
Table 1: Effects of 8-OH-DPAT in the Elevated Plus Maze
| Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings |
| Rat | 0.01 - 0.3 | Subcutaneous (SC) | Dose-dependent increase in the percentage of time spent on and the number of entries into the open arms.[14] |
| Rat | 0.25 - 1.0 | Intraperitoneal (IP) | Increased swim times and error rates in a water maze, suggesting potential cognitive impairment at higher doses.[15] |
| Mouse | 1, 2, and 4 | Intraperitoneal (IP) | Decrease in spontaneous alternation and locomotor activity in a Y-maze.[16] |
Table 2: Effects of 8-OH-DPAT in the Forced Swim Test
| Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings |
| Rat | 0.1 - 1 | Subcutaneous (SC) | Significantly decreased the duration of immobility.[17] |
| Rat | 0.25 | Subcutaneous (SC) | A single dose significantly reduced immobility after a 14-day saline treatment schedule.[18] |
| ACTH-treated Rat | 0.01 - 0.1 (chronic) | Subcutaneous (SC) | Significantly decreased the duration of immobility in a model of treatment-resistant depression.[19] |
| Mouse | 0.3 - 10.0 | Subcutaneous (SC) | Dose-dependently increased mobility.[20] |
Table 3: Effects of 8-OH-DPAT in Other Relevant Models
| Behavioral Model | Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings |
| Learned Helplessness | Rat | 0.125 - 0.25 | Intraperitoneal (IP) | Dose-dependently reversed helpless behavior.[4] |
| Lithium-induced Conditioned Rejection | Rat | 0.01 and 0.1 | Subcutaneous (SC) | Attenuated conditioned rejection reactions, suggesting anti-emetic properties.[21] |
| Spontaneous Alternation Behavior | Mouse | 1.0 | Not specified | Induced perseverance, which was attenuated by a 5-HT1A antagonist.[22] |
Conclusion
This compound remains an invaluable tool for investigating the role of the 5-HT1A receptor in anxiety and depression. Its well-characterized mechanism of action and robust effects in a variety of preclinical models have significantly contributed to our understanding of the neurobiology of these disorders and have guided the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of quantitative data to facilitate the effective and reproducible use of 8-OH-DPAT in the ongoing effort to combat anxiety and depressive illnesses. It is crucial for researchers to carefully consider the dose, route of administration, and specific experimental parameters, as these can influence the observed behavioral outcomes.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. protocols.io [protocols.io]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. samuelslab.com [samuelslab.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the serotonin receptor agonists 8-OH-DPAT and TFMPP on learning as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT(1A) receptor full agonist, 8-OH-DPAT, exerts antidepressant-like effects in the forced swim test in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mediation of the antidepressant-like effect of 8-OH-DPAT in mice by postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The 5-HT1A agonist 8-OH-DPAT dose-dependently interferes with the establishment and the expression of lithium-induced conditioned rejection reactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 8-OH-DPAT Hydrobromide in Learning and Memory Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT), a potent and selective serotonin 5-HT1A receptor agonist, has been an invaluable pharmacological tool in neuroscience research for decades. Its ability to modulate serotonergic activity has profound implications for understanding the intricate mechanisms underlying learning and memory. This technical guide provides an in-depth overview of the role of 8-OH-DPAT in this field, summarizing key findings, detailing experimental protocols, and visualizing critical pathways. The complex actions of 8-OH-DPAT, often exhibiting a dual role in memory processes, are explored through its differential effects on presynaptic and postsynaptic 5-HT1A receptors. While generally associated with the impairment of spatial and working memory, under certain conditions, it has been shown to facilitate memory consolidation. This guide aims to equip researchers with a comprehensive understanding of 8-OH-DPAT's mechanisms and its application in the study of cognitive function.
Introduction: The 5-HT1A Receptor and 8-OH-DPAT
The serotonin (5-HT) system is a key modulator of cognitive functions, and among its numerous receptor subtypes, the 5-HT1A receptor is of particular interest due to its high density in brain regions critical for learning and memory, such as the hippocampus, cortex, and amygdala.[1] 8-OH-DPAT hydrobromide is the prototypical agonist for this receptor, exhibiting high affinity and selectivity.[2][3] Its administration allows for the targeted investigation of the 5-HT1A receptor's role in various stages of memory: acquisition, consolidation, and retrieval.
Functionally, 5-HT1A receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately influences neuronal excitability and synaptic plasticity, the cellular underpinnings of learning and memory. 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically on non-serotonergic neurons in projection areas like the hippocampus.[3] This differential localization is crucial for interpreting the often complex and dose-dependent effects of 8-OH-DPAT on cognitive performance.
Mechanism of Action of 8-OH-DPAT in Learning and Memory
The influence of 8-OH-DPAT on learning and memory is multifaceted and depends on the specific memory process being investigated, the dose administered, and the site of action (presynaptic vs. postsynaptic).
2.1. Impairment of Memory Acquisition and Working Memory:
A substantial body of evidence indicates that systemic administration of 8-OH-DPAT impairs the acquisition of new information and disrupts working memory. This is often attributed to the activation of postsynaptic 5-HT1A receptors in the hippocampus, leading to hyperpolarization of pyramidal neurons and a reduction in neuronal firing.[5] This inhibitory effect can interfere with the induction of long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation.
2.2. Effects on Memory Consolidation and Retrieval:
The role of 8-OH-DPAT in memory consolidation is more nuanced. While pre-training administration typically impairs memory, post-training administration has, in some paradigms like the autoshaped lever-press response, been shown to enhance memory consolidation.[6] This suggests a time-dependent role for 5-HT1A receptor activation in the stabilization of memory traces. The effects on retrieval are also complex, with some studies suggesting that 8-OH-DPAT can impair the recall of learned information.
2.3. Presynaptic vs. Postsynaptic Receptor Activation:
Low doses of 8-OH-DPAT are thought to preferentially activate presynaptic 5-HT1A autoreceptors in the raphe nuclei, leading to a decrease in serotonin release in projection areas.[7] This reduction in serotonergic tone can, in some circumstances, have a permissive effect on learning and memory processes. Conversely, higher doses of 8-OH-DPAT are required to activate the less sensitive postsynaptic receptors, which generally leads to the observed impairments in cognitive function.[7]
Quantitative Data on the Effects of 8-OH-DPAT
The following tables summarize the quantitative effects of 8-OH-DPAT across various learning and memory paradigms.
Table 1: Effects of 8-OH-DPAT on Autoshaping and Working Memory
| Experimental Paradigm | Species | 8-OH-DPAT Dose (Route) | Key Findings | Reference |
| Autoshaping Learning Task | Rat | 0.062 or 0.250 mg/kg (i.p.) | Pre-training injection impairs conditioned response. | [7] |
| Three-Panel Runway Task | Rat | 1.0 mg/kg (i.p.) | Significantly increased the number of working memory errors. | [5] |
| Spontaneous Alternation Behavior | Mouse | 1.0 mg/kg | Reduced alternation ratio, indicating perseverative behavior. | [8] |
Table 2: Effects of 8-OH-DPAT on Spatial Learning (Water Maze)
| Experimental Paradigm | Species | 8-OH-DPAT Dose (Route) | Key Findings | Reference |
| Two-Platform Spatial Discrimination | Rat | 100 µg/kg (s.c.) | Impaired choice accuracy with no effect on latency. | [9] |
| Novel Water Maze | Rat | 0.25, 0.5, and 1.0 mg/kg (i.p.) | Significantly increased swim times and error rates at all doses. | [10] |
| Reference Memory Task | Rat | 0.5 and 4 µg (intraseptal) | Significantly impaired acquisition and probe-trial performances. | [11] |
Table 3: Effects of 8-OH-DPAT on Aversive Learning and Memory
| Experimental Paradigm | Species | 8-OH-DPAT Dose (Route) | Key Findings | Reference |
| Passive Avoidance | Rat | 0.1 mg/kg (s.c.) | Pre-training administration markedly impaired retention. | [12] |
| Passive Avoidance | Rat | 30, 100, and 300 µg/kg (s.c.) | Significantly reduced retention latencies at all doses. | [13] |
| Contextual Fear Conditioning | Rat | 0.2 and 0.4 mg/kg (i.p.) | Reduced conditioning to contextual cues. | [14] |
| Fear Memory Extinction | Rat | Chronic treatment | Normalized impaired fear memory extinction in VPA-exposed offspring. | [15] |
Table 4: Effects of 8-OH-DPAT on Other Cognitive Tasks
| Experimental Paradigm | Species | 8-OH-DPAT Dose (Route) | Key Findings | Reference |
| Five-Choice Serial Reaction Time Task | Rat | 100 µg/kg (s.c.) | Significantly reduced choice accuracy and increased errors of omission. | [16] |
| Novel Object Recognition | Rat | 0.1 and 3 mg/kg | Dose-dependently impaired recognition of object and place. | [17] |
| Visual Learning Task | Rat | 0.1 and 0.3 mg/kg | Significantly impaired accuracy. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
4.1. Morris Water Maze
-
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rats are given a series of training trials (e.g., 4 trials per day for 5 days) to find the hidden platform. For each trial, the rat is released into the water from one of four equally spaced starting positions, facing the pool wall. The trial ends when the rat finds the platform or after a set time (e.g., 60 or 90 seconds). If the rat fails to find the platform, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Drug Administration: 8-OH-DPAT or vehicle is administered at a specified time before the daily training session (e.g., 30 minutes prior to the first trial).
-
Probe Trial: 24 hours after the final training trial, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.
-
-
Data Analysis: Key measures include escape latency (time to find the platform), path length, swimming speed, and time spent in the target quadrant during the probe trial.
4.2. Passive Avoidance Task
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.
-
Procedure:
-
Training (Acquisition): The rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered (e.g., 0.5-1.0 mA for 2 seconds).[19]
-
Drug Administration: 8-OH-DPAT or vehicle is administered before or after the training trial, depending on the research question (to assess effects on acquisition or consolidation, respectively).
-
Retention Test: 24 hours later, the rat is again placed in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event. The test session typically has a cut-off time (e.g., 300 seconds).
-
-
Data Analysis: The primary measure is the step-through latency during the retention test.
4.3. Contextual Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor for delivering foot shocks. The chamber is placed within a sound-attenuating box. A video camera is used to record the animal's behavior.
-
Procedure:
-
Habituation: The animal is placed in the conditioning chamber for a period to allow for exploration and habituation to the context (e.g., 2-3 minutes).
-
Conditioning: The animal is presented with a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5-1.0 mA for 1-2 seconds). This pairing is usually repeated several times with an inter-trial interval. For contextual fear conditioning, the shock is delivered without a discrete cue, associating the fear with the chamber itself.[20]
-
Drug Administration: 8-OH-DPAT or vehicle is administered before the conditioning session.
-
Contextual Fear Test: 24 hours later, the animal is returned to the same conditioning chamber, and the amount of time it spends freezing (a species-specific fear response characterized by the absence of all movement except for respiration) is measured over a period of several minutes.
-
-
Data Analysis: The percentage of time spent freezing is the primary measure of fear memory.
Visualizing the Mechanisms: Signaling Pathways and Workflows
5.1. 5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by 8-OH-DPAT binding to the 5-HT1A receptor.
Caption: 5-HT1A Receptor Signaling Pathway Activated by 8-OH-DPAT.
5.2. Experimental Workflow for Investigating 8-OH-DPAT Effects
This diagram outlines a typical experimental workflow for studying the impact of 8-OH-DPAT on learning and memory.
Caption: General Experimental Workflow.
5.3. Logical Relationship of 8-OH-DPAT's Dual Effects
This diagram illustrates the dose-dependent dual effects of 8-OH-DPAT on serotonergic neurotransmission and subsequent impact on learning and memory.
References
- 1. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox | CiNii Research [cir.nii.ac.jp]
- 5. Working memory deficits induced by intrahippocampal administration of 8-OH-DPAT, a 5-HT1A receptor agonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of 8-OH-DPAT effects on learning by manipulation of the assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT impairs spatial but not visual learning in a water maze by stimulating 5-HT1A receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the serotonin receptor agonists 8-OH-DPAT and TFMPP on learning as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraseptal infusions of 8-OH-DPAT in the rat impairs water-maze performances: effects on memory or anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilitation by 8-OH-DPAT of passive avoidance performance in rats after inactivation of 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Hydroxy-2-(di-n-propylamino)tetralin, a 5-HT1A receptor agonist, impairs performance in a passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraperitoneal 8-OH-DPAT reduces competition from contextual but not discrete conditioning cues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel test of visual learning in the rat: effects of 8 -OH-DPAT and WAY-100579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facilitation by 8-OH-DPAT of passive avoidance performance in rats after inactivation of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Contextual Fear Conditioning Alter Microglia Number and Morphology in the Rat Dorsal Hippocampus [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with 8-OH-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) is a pioneering and extensively utilized research tool in the study of the serotonergic system. It is a potent and selective full agonist for the serotonin 5-HT1A receptor, although it also exhibits affinity for the 5-HT7 receptor and can act as a serotonin reuptake inhibitor.[1] In animal models, administration of 8-OH-DPAT has been demonstrated to elicit a wide range of physiological and behavioral effects, including antidepressant, anxiolytic, analgesic, and hypothermic responses.[1][2] These characteristics make it an invaluable compound for investigating the role of 5-HT1A receptors in various physiological processes and pathological conditions.
This document provides detailed experimental protocols and application notes for the in vivo use of 8-OH-DPAT hydrobromide, designed to assist researchers in pharmacology, neuroscience, and drug development.
Physicochemical Properties and Receptor Binding Profile
8-OH-DPAT is a member of the 2-aminotetralin family.[1] Its hydrobromide salt is a common formulation for in vivo research due to its stability and solubility.
| Property | Value | Reference |
| Molecular Formula | C16H25NO·HBr | N/A |
| Molecular Weight | 344.3 g/mol | N/A |
| 5-HT1A Receptor Affinity (pIC50) | 8.19 | [3] |
| 5-HT7 Receptor Affinity (Ki) | 466 nM | [3] |
| 5-HT1B Receptor Affinity (pIC50) | 5.42 | [3] |
In Vivo Experimental Protocols
Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm), with two open arms and two arms enclosed by walls.[4][5][6]
-
Animals: Adult mice or rats, handled for several days prior to testing to reduce stress.
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile 0.9% saline.
-
Administer the desired dose (e.g., 0.1 - 1.0 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 15-30 minutes before the test.
-
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.[7]
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Expected Results: Administration of 8-OH-DPAT is expected to increase the time spent in and the number of entries into the open arms, reflecting its anxiolytic properties.
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral model used to screen for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
Experimental Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 20 cm in diameter, 40-50 cm high) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.[8]
-
Animals: Adult mice or rats.
-
Drug Preparation and Administration:
-
Procedure:
-
Pre-test (Day 1): Place the animal in the water-filled cylinder for a 15-minute session.[3][10] This initial exposure induces a state of immobility on the subsequent test day.
-
Test (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-minute test session.[3]
-
Record the session for behavioral scoring.
-
-
Data Analysis:
-
Measure the duration of immobility (floating with minimal movements to keep the head above water).
-
Measure the duration of active behaviors such as swimming and climbing.[3]
-
A significant decrease in immobility time is interpreted as an antidepressant-like effect.
-
Expected Results: Both acute and chronic administration of 8-OH-DPAT have been shown to reduce immobility time in the forced swim test.[9]
In Vivo Microdialysis for Neurotransmitter Release
Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.
Experimental Protocol:
-
Apparatus: A stereotaxic frame for probe implantation, a microdialysis pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).[11][12]
-
Animals: Adult rats are commonly used.
-
Surgical Procedure:
-
Microdialysis Procedure:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
After establishing a stable baseline of neurotransmitter levels, administer 8-OH-DPAT (e.g., 0.4 mg/kg, s.c. or i.p.) or add it directly to the perfusion medium (e.g., 10 µM).[15][16]
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin (5-HT), dopamine (DA), and their metabolites using HPLC-ECD.[11]
-
Expected Results:
-
Systemic administration of 8-OH-DPAT typically decreases extracellular 5-HT levels in terminal regions due to the activation of somatodendritic 5-HT1A autoreceptors in the raphe nuclei.[15]
-
Local administration of 8-OH-DPAT into certain brain regions can have varied effects, including increasing local dopamine and serotonin release.[15][17]
Quantitative Data Summary
| Experiment | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Anxiolytic-like Activity (EPM) | Mice/Rats | i.p., s.c. | 0.1 - 1.0 mg/kg | Increased open arm exploration | N/A |
| Antidepressant-like Activity (FST) | Rats | s.c. | 0.25 mg/kg (acute) | Decreased immobility | [9] |
| Drug Discrimination | Rats | i.p. | 0.1 mg/kg (training dose) | Dose-dependent substitution | [18] |
| Hypothermia | Mice | i.p. | 0.3 - 1.0 mg/kg | Dose-dependent decrease in body temperature | [19] |
| Neurotransmitter Release (Microdialysis) | Cats | Local perfusion (DRN) | 10 µM | 50% decrease in extracellular 5-HT | [16] |
| Neurotransmitter Release (Microdialysis) | Rats | s.c. | 0.4 mg/kg | Decreased extracellular 5-HT in MPOA | [15] |
Signaling Pathways and Experimental Workflows
8-OH-DPAT Signaling Pathway
References
- 1. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Demonstration of the facilitatory role of 8-OH-DPAT on cholinergic transmission in the rat hippocampus using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-OH-DPAT Hydrobromide for Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of 8-OH-DPAT hydrobromide, a potent 5-HT1A receptor agonist, in rat studies. The information is intended to assist in the design and execution of behavioral, neurochemical, and electrophysiological research.
Overview and Mechanism of Action
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and selective agonist for the serotonin 1A (5-HT1A) receptor. It serves as a powerful tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, cognition, and motor control. 8-OH-DPAT acts on both presynaptic somatodendritic 5-HT1A autoreceptors, which regulate the firing of serotonin neurons, and postsynaptic 5-HT1A receptors located in various brain regions.[1][2] Its effects are dose-dependent, with lower doses preferentially acting on autoreceptors to decrease serotonin release, while higher doses also engage postsynaptic receptors.
Data Presentation: Recommended Dosages
The following tables summarize the recommended dosage ranges for this compound in various rat studies, categorized by the route of administration and the type of experiment.
Table 1: Systemic Administration (Subcutaneous & Intraperitoneal)
| Experimental Focus | Rat Strain | Dosage Range (mg/kg) | Observed Effects |
| Behavioral Studies | |||
| Locomotor Activity | Sprague-Dawley | 0.01 - 0.4 | Low doses (0.01-0.05 mg/kg) inhibit locomotor activity, while medium doses (0.2-0.4 mg/kg) can increase it. |
| Feeding Behavior | Wistar | 0.015 - 4.0 | Low doses (0.015-0.06 mg/kg) increase food intake in non-deprived rats, while higher doses (0.125-0.5 mg/kg) can reduce it in food-deprived rats.[3][4] |
| Anxiety Models | Wistar | 0.150 | Studied in the open-field test to assess anxiety-like behaviors.[5] |
| Drug Discrimination | Sprague-Dawley | 0.1 - 0.4 | Used as a training dose to establish a discriminative stimulus.[6][7] |
| Parkinson's Model (Catalepsy) | Not Specified | 1.0 | Chronic administration improves catalepsy in a 6-OHDA lesion model.[8] |
| Neurochemical Studies | |||
| Microdialysis (5-HT & DA levels) | Not Specified | 0.3 - 0.4 | Systemic administration decreases extracellular serotonin levels in various brain regions.[9] |
| Cardiovascular Studies | |||
| Blood Pressure & Heart Rate | Spontaneously Hypertensive Rats | Not specified, dose-related | Causes sustained falls in blood pressure and heart rate.[1] |
Table 2: Direct Brain Administration
| Administration Route | Target Brain Region | Dosage | Observed Effects |
| Intracerebroventricular (ICV) | Lateral Ventricle | 10 µg | Produces the 5-HT syndrome.[10] |
| Fourth Ventricle | 10 µg | More potent in inducing the 5-HT syndrome compared to lateral ventricle injection.[10] | |
| Microinjection | Dorsal Raphe Nucleus | 1.0 - 4.0 µg | Increases slow-wave sleep and decreases wakefulness.[11] |
| Reverse Dialysis | Hippocampus | 3 - 30 µM | Potentiates acetylcholine release.[3] |
| Medial Preoptic Area | 500 µM | Increases extracellular levels of dopamine and serotonin.[12][13] |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS). For in vivo studies, sterile saline (0.9% NaCl) is a commonly used vehicle.
Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired stock concentration. Gentle warming can aid dissolution in water.[13] For solutions requiring higher concentrations, DMSO can be used, followed by dilution with saline or PBS.[9]
-
Ensure the final concentration of DMSO is minimal to avoid vehicle-induced effects.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility before administration.
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.[11]
Open-Field Test for Locomotor and Anxiety-Like Behavior
The open-field test is used to assess spontaneous locomotor activity and anxiety-like behavior in rats.
Protocol:
-
The open-field arena should be a square box (e.g., 100 x 100 cm) with walls high enough to prevent escape.[14]
-
The arena should be placed in a quiet, dimly lit room. A white noise generator can be used to mask external sounds.[15]
-
Administer this compound or vehicle to the rat via the desired route (e.g., subcutaneous injection) at the appropriate pre-treatment time (typically 15-30 minutes).
-
Gently place the rat in the center of the open-field arena.[15]
-
Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video camera mounted above the arena.[14]
-
Analyze the recorded video using an automated tracking software to measure parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Grooming duration
-
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
In Vivo Microdialysis for Neurotransmitter Levels
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving or anesthetized rats.
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, prefrontal cortex, or dorsal raphe nucleus).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the rat to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically or through reverse dialysis.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Visualizations
Signaling Pathway of 8-OH-DPAT at the 5-HT1A Receptor
Caption: 5-HT1A receptor signaling cascade initiated by 8-OH-DPAT.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a rat behavioral study with 8-OH-DPAT.
References
- 1. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Demonstration of the facilitatory role of 8-OH-DPAT on cholinergic transmission in the rat hippocampus using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-DPAT hydrobromide | 5-HT Receptor | TargetMol [targetmol.com]
- 5. Effects of 8-OH-DPAT on open field performance of young and aged rats prenatally exposed to diazepam: a tool to reveal 5-HT1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus properties of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OHDPAT): implications for understanding the actions of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Discriminative stimulus properties of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Open field test in rats [protocols.io]
- 15. amuzainc.com [amuzainc.com]
Application Notes and Protocols for 8-OH-DPAT Hydrobromide Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) hydrobromide is a potent and selective agonist for the serotonin 5-HT1A receptor.[1][2] It is widely used in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, and nociception.[3][4] This document provides a detailed protocol for the preparation of 8-OH-DPAT hydrobromide solutions for in vivo injections, along with relevant technical data and pathway information.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation and use of this compound solutions.
| Parameter | Value | Notes | Source |
| Molecular Weight | 328.29 g/mol | As hydrobromide salt | [1][5] |
| Solubility (Water) | Soluble up to 10 mM with gentle warming | Equivalent to ~3.28 mg/mL | |
| Solubility (DMSO) | 20 mg/mL to 50 mM | Stock solutions are often prepared in DMSO | [5] |
| Solubility (Saline) | ≥ 5 mg/mL | A common vehicle for injection | [6] |
| Storage (Solid) | Desiccate at +4°C or -20°C for long-term storage (≥ 4 years) | Refer to supplier datasheet for specific recommendations | [5] |
| Storage (Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month | Avoid repeated freeze-thaw cycles | [1][7] |
| Typical In Vivo Doses (Rodents) | 0.01 mg/kg to 4 mg/kg | Dose-dependent effects observed; route of administration (s.c., i.p.) influences dose | [4][8] |
| Route of Administration | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intramuscular (i.m.) | Choice of route depends on the experimental design | [4][6][9] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in sterile saline, suitable for subcutaneous or intraperitoneal injection in animal models.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
-
Sterile, light-protected storage vials (e.g., amber vials)
Procedure:
-
Calculate Required Mass: Determine the desired final concentration and volume. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.
-
Weighing: Accurately weigh the calculated mass of the this compound powder using a calibrated analytical balance and place it into a sterile conical tube.
-
Dissolution: Add the desired volume of sterile 0.9% saline to the conical tube. For a 1 mg/mL solution, add 10 mL of saline for every 10 mg of powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Aliquoting and Storage: Dispense the filtered solution into sterile, light-protected vials. Aliquot into volumes suitable for single experimental use to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7] When ready to use, thaw an aliquot at room temperature.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound solution for injection.
Caption: Workflow for preparing sterile 8-OH-DPAT solution.
Signaling Pathway Diagram
8-OH-DPAT is a selective agonist for the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily leads to inhibitory downstream effects.
Caption: 8-OH-DPAT signaling via the 5-HT1A receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S(-)-8-OH-DPAT hydrobromide | 5-HT Receptor | 78095-20-2 | Invivochem [invivochem.com]
- 8. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability after intramuscular injection of the 5-HT1A serotonin agonist R-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in domestic goats (Capra aegagrus hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of 8-OH-DPAT Hydrobromide in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for the selective serotonin 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT HBr), in preclinical animal models. Detailed protocols for key administration methods are provided to ensure procedural consistency and data reproducibility.
Introduction
8-OH-DPAT is a foundational tool in neuroscience research, widely used to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, and cognition.[1] The choice of administration route is a critical experimental parameter that significantly influences the pharmacokinetic and pharmacodynamic profile of the compound, ultimately impacting experimental outcomes. This document outlines the most frequently employed administration routes, providing quantitative data and detailed procedural guidelines.
Common Administration Routes and Dosages
The selection of an appropriate administration route depends on the specific research question, the desired onset and duration of action, and the animal model being used. The following table summarizes common administration routes and reported dosage ranges for 8-OH-DPAT in rodent models.
| Administration Route | Animal Model | Dosage Range | Vehicle | Key Considerations |
| Intraperitoneal (i.p.) | Mouse, Rat | 0.2 - 5 mg/kg[2][3][4] | Saline | Rapid absorption, common for behavioral studies. |
| Subcutaneous (s.c.) | Rat, Mouse | 0.01 - 3 mg/kg[5][6][7][8] | Saline | Slower absorption than i.p., provides a more sustained effect. |
| Intravenous (i.v.) | Rat, Goat | 0.1 mg/kg[9] | Saline | 100% bioavailability, rapid onset of action, suitable for pharmacokinetic studies. |
| Oral Gavage (p.o.) | Rat, Mouse | Not specified in reviewed literature | Varies | Used for studies mimicking human oral drug administration; bioavailability may be lower. |
| Intracerebroventricular (i.c.v.) | Rat | 10 µg[10] | Artificial Cerebrospinal Fluid | Bypasses the blood-brain barrier for direct central nervous system effects. |
| Intramuscular (i.m.) | Goat | 0.1 mg/kg[9] | Saline | Provides a depot for sustained release. |
Pharmacokinetic Profile
The route of administration significantly alters the pharmacokinetic profile of 8-OH-DPAT.
| Route | Animal Model | Tmax (Plasma) | Tmax (Brain) | Bioavailability | Notes |
| Subcutaneous (s.c.) | Rat | 5 min[11] | 15 min[11] | - | Brain concentrations are several-fold higher than plasma concentrations.[11] |
| Intramuscular (i.m.) | Goat | - | - | 66%[9] | Well-absorbed following i.m. injection.[9] |
| Intravenous (i.v.) | Goat | Immediate | - | 100% | Used as a reference for bioavailability studies.[9] |
Experimental Protocols
Detailed methodologies for common administration routes are provided below. Adherence to aseptic techniques is crucial to prevent infection.
Intraperitoneal (i.p.) Injection Protocol (Mouse)
This protocol describes the standard procedure for administering 8-OH-DPAT via intraperitoneal injection in mice.
Materials:
-
8-OH-DPAT hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-30 gauge)[12]
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears, ensuring the head is secure.[12] The abdomen should be facing upwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.[12]
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity.[12] Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If no fluid is withdrawn, inject the solution smoothly.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Subcutaneous (s.c.) Injection Protocol (Rat)
This protocol outlines the procedure for subcutaneous administration of 8-OH-DPAT in rats.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (21-27 gauge)[13]
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare the 8-OH-DPAT solution in sterile saline as described for the i.p. protocol.
-
Animal Restraint: Securely restrain the rat. The loose skin over the back, between the shoulder blades (interscapular region), is the most common site for s.c. injections.[13]
-
Injection Site Preparation: Tent the skin at the injection site.
-
Injection: Insert the needle, bevel up, into the base of the skin tent.[13] Aspirate to check for blood. If none appears, inject the solution to form a small bleb under the skin.
-
Post-injection Care: Withdraw the needle and gently massage the area to aid dispersion. Return the rat to its cage and monitor.
Oral Gavage Protocol (Mouse/Rat)
Oral gavage is used for the direct administration of substances into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline)
-
Flexible gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[14][15]
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution. Measure the correct length of the gavage needle by holding it alongside the animal, from the mouth to the last rib, and mark the tube.[14]
-
Restraint: Restrain the animal firmly in an upright position, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Tube Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14] The tube should pass smoothly without resistance. If the animal coughs or struggles excessively, the tube may be in the trachea and must be withdrawn immediately.
-
Administration: Once the tube is correctly positioned, administer the solution slowly.
-
Removal and Monitoring: Gently remove the tube and return the animal to its cage. Monitor for any signs of respiratory distress.[16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of 8-OH-DPAT and a general experimental workflow for its administration in behavioral studies.
Caption: Figure 1: Simplified signaling cascade following 8-OH-DPAT binding to the 5-HT1A receptor.
Caption: Figure 2: A generalized workflow for in vivo studies involving 8-OH-DPAT administration.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal 8-OH-DPAT reduces competition from contextual but not discrete conditioning cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and bioavailability after intramuscular injection of the 5-HT1A serotonin agonist R-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in domestic goats (Capra aegagrus hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of 8-OH-DPAT: studies using the Microtaxic ventricular injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-OH-DPAT Hydrobromide in Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-OH-DPAT hydrobromide, a selective 5-HT1A receptor agonist, in microdialysis experiments. This document includes detailed protocols, quantitative data summaries, and signaling pathway diagrams to facilitate the design and execution of neuropharmacological studies.
Introduction
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and widely utilized research tool for investigating the function of the serotonin 5-HT1A receptor.[1] In the field of neuroscience and drug development, in vivo microdialysis is a powerful technique used to measure the levels of endogenous neurotransmitters and other molecules in the extracellular fluid of specific brain regions of freely moving animals. The combination of 8-OH-DPAT administration and microdialysis allows for the precise examination of the effects of 5-HT1A receptor modulation on neurotransmitter dynamics, providing valuable insights into serotonergic regulation of various physiological and pathological processes.
Systemic or local administration of 8-OH-DPAT has been shown to alter the release of key neurotransmitters, including serotonin (5-HT) and dopamine (DA), in several brain areas.[2][3][4] Its effects are primarily mediated through the activation of 5-HT1A receptors, which can be located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically on non-serotonergic neurons.[5]
Mechanism of Action
8-OH-DPAT acts as a potent agonist at 5-HT1A receptors.[6][7] It also exhibits moderate affinity for 5-HT7 receptors.[7] The R-enantiomer of 8-OH-DPAT is considered the more active form, acting as a full and potent agonist at 5-HT1A receptors.[8] The activation of presynaptic 5-HT1A autoreceptors, located on the cell bodies and dendrites of serotonin neurons in the raphe nuclei, leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin synthesis and release in projection areas.[9][10] Postsynaptic 5-HT1A receptors are located in various brain regions, including the hippocampus, septum, and cortex, and their activation can modulate the activity of other neurotransmitter systems.[5] Interestingly, local administration of 8-OH-DPAT can, in some cases, increase extracellular 5-HT levels, an effect that may be attributed to its properties as a serotonin reuptake blocker.[11]
Data Presentation: Effects of 8-OH-DPAT on Neurotransmitter Levels
The following tables summarize the quantitative effects of 8-OH-DPAT administration on serotonin and dopamine levels in different brain regions as determined by in vivo microdialysis.
Table 1: Effects of Systemic 8-OH-DPAT Administration on Neurotransmitter Levels
| Species | Brain Region | 8-OH-DPAT Dose (s.c.) | Neurotransmitter | Effect | Reference |
| Rat | Striatum | 25, 50, 100 µg/kg | Dopamine (extracellular) | Significant inhibition of d-amphetamine-induced increase | [2] |
| Rat | Nucleus Accumbens | 25, 50, 100 µg/kg | Dopamine (extracellular) | Significant inhibition of d-amphetamine-induced increase | [2] |
| Rat | Medial Prefrontal Cortex | 50 µg/kg | Serotonin & Dopamine (extracellular) | Inhibition of d-amphetamine-induced increase | [3] |
| Rat | Medial Preoptic Area | 0.4 mg/kg | Serotonin (extracellular) | Decreased levels | [4] |
| Rat | Hippocampus | 0.5 mg/kg | Acetylcholine (extracellular) | Significant enhancement of release | [12] |
Table 2: Effects of Local 8-OH-DPAT Administration (Reverse Dialysis) on Neurotransmitter Levels
| Species | Brain Region | 8-OH-DPAT Concentration | Neurotransmitter | Effect | Reference |
| Rat | Medial Preoptic Area | 500 µM | Dopamine & Serotonin (extracellular) | Increased levels | [4] |
| Cat | Dorsal Raphe Nucleus | 10 µM | Serotonin (extracellular) | 50% decrease | [9][13] |
| Rat | Hippocampus | 10, 100 µM | Serotonin (extracellular) | Significant increase | [11] |
| Rat | Hippocampus | 3-30 µM | Acetylcholine (extracellular) | Significant potentiation of release (in the presence of physostigmine) | [12] |
Experimental Protocols
General Microdialysis Protocol
This protocol provides a general framework for conducting microdialysis experiments with 8-OH-DPAT. Specific parameters may need to be optimized based on the animal model, brain region of interest, and analytical methods.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) of appropriate composition
-
Microdialysis probes with suitable membrane length and molecular weight cut-off
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
-
Microinfusion pump
-
Fraction collector (refrigerated if necessary)
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)
2. Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates corresponding to the target brain region.
-
Carefully lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours before the experiment.
3. Microdialysis Experiment:
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (typically 0.5-2.0 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-30 minutes).
-
Administer this compound.
4. 8-OH-DPAT Administration:
-
Systemic Administration: Dissolve this compound in sterile saline or aCSF and administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose.
-
Local Administration (Reverse Dialysis): Dissolve this compound in the aCSF perfusion solution at the desired concentration and switch the perfusion from regular aCSF to the 8-OH-DPAT-containing aCSF.
5. Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals throughout the experiment.
-
Immediately analyze the samples or store them at -80°C for later analysis.
-
Quantify the concentration of neurotransmitters in the dialysate samples using a validated analytical method.
6. Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the mean baseline values.
-
Perform statistical analysis to determine the significance of the effects of 8-OH-DPAT administration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Presynaptic 5-HT1A autoreceptor signaling cascade activated by 8-OH-DPAT.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. R(+)-8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced dopamine release in rat striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R(+)-8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced serotonin and dopamine release in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat | Journal of Neuroscience [jneurosci.org]
- 10. Pharmacological characterization of 8-OH-DPAT-induced inhibition of rat hippocampal 5-HT release in vivo as measured by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demonstration of the facilitatory role of 8-OH-DPAT on cholinergic transmission in the rat hippocampus using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-OH-DPAT Hydrobromide in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-OH-DPAT hydrobromide in conditioned place preference (CPP) studies, a key behavioral paradigm for assessing the rewarding or aversive properties of pharmacological agents. This document outlines the dose-dependent effects of 8-OH-DPAT, detailed experimental protocols, and the underlying signaling pathways.
Introduction to 8-OH-DPAT and Conditioned Place Preference
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] It is a widely used research tool to investigate the role of the serotonergic system in various physiological and behavioral processes. The conditioned place preference (CPP) paradigm is a form of Pavlovian conditioning used to evaluate the motivational properties of a drug.[3] The paradigm relies on the association of a specific environment (context) with the effects of a drug. An animal's preference for the drug-paired environment in a drug-free state is interpreted as a measure of the rewarding effects of the substance. Conversely, avoidance of the drug-paired chamber suggests aversive properties.
Data Presentation: Dose-Response Characteristics of 8-OH-DPAT in CPP
The effects of 8-OH-DPAT on place conditioning are dose-dependent, with lower doses typically inducing a conditioned place preference and higher doses leading to a conditioned place aversion (CPA). The following tables summarize key findings from studies in rats.
| Animal Model | Dose (µg/kg) | Route of Administration | Outcome | Reference |
| Rat | 62.5 | Not specified | Conditioned Place Preference | [4] |
| Rat | 125 | Not specified | Conditioned Place Preference | [4][5] |
| Rat | 250 | Not specified | Conditioned Place Preference | [4] |
| Rat | 1000 (1 mg/kg) | Not specified | Conditioned Place Aversion | [4] |
Experimental Protocols
A typical CPP experiment consists of three distinct phases: habituation (pre-test), conditioning, and preference testing (post-test).[6]
Materials and Apparatus
-
This compound: A selective 5-HT1A receptor agonist.
-
Vehicle: The solvent used to dissolve the this compound. Saline is a common vehicle.[6] this compound is soluble in water (up to 10 mM with gentle warming) and DMSO (up to 50 mM).
-
Conditioned Place Preference Apparatus: A box typically consisting of two or three distinct compartments.[7] The compartments should differ in multiple sensory cues (e.g., wall color, floor texture, and olfactory cues) to allow the animal to distinguish between them.[5] A three-compartment design often includes a neutral central chamber.
-
Animal Model: Rats or mice are commonly used.
Detailed Experimental Workflow
Phase 1: Habituation (Pre-Test)
-
Objective: To familiarize the animals with the CPP apparatus and to determine any baseline preference for a particular compartment.
-
Procedure:
-
Place each animal individually into the central compartment of the CPP box with free access to all compartments for a set period (e.g., 15-20 minutes).[6]
-
Record the time spent in each of the main compartments.
-
This phase is typically conducted over 1-3 days.
-
-
Experimental Design Considerations:
-
Unbiased Design: The drug-paired compartment is assigned randomly to each animal, regardless of their initial preference.
-
Biased Design: The drug is paired with the animal's initially non-preferred compartment. This design can enhance the detection of a rewarding effect.
-
Phase 2: Conditioning
-
Objective: To associate the distinct environmental cues of one compartment with the effects of 8-OH-DPAT and another compartment with the vehicle.
-
Procedure:
-
This phase typically lasts for 4-8 days with alternating drug and vehicle conditioning sessions.[3]
-
Drug Conditioning Day: Administer this compound (e.g., via subcutaneous or intraperitoneal injection) and immediately confine the animal to the designated drug-paired compartment for a specific duration (e.g., 30-45 minutes).[6]
-
Vehicle Conditioning Day: Administer the vehicle and confine the animal to the other compartment for the same duration.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
Phase 3: Preference Testing (Post-Test)
-
Objective: To assess the development of a conditioned place preference or aversion in a drug-free state.
-
Procedure:
-
This test is conducted typically 24 hours after the last conditioning session.
-
Place the animal in the central compartment with free access to all compartments, similar to the habituation phase.
-
Record the time spent in each compartment for a set period (e.g., 15-20 minutes).
-
Data Analysis
The primary measure is the time spent in the drug-paired compartment during the post-test compared to the pre-test or compared to the time spent in the vehicle-paired compartment during the post-test.[8][9] A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, while a significant decrease suggests a conditioned place aversion. Statistical analysis is typically performed using a t-test or ANOVA to compare the mean time spent between groups or between pre- and post-test sessions.[10][11]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow of a typical Conditioned Place Preference experiment.
8-OH-DPAT Signaling Pathway
The rewarding effects of low-dose 8-OH-DPAT are believed to be mediated by the activation of presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei.[5] This activation leads to a decrease in the firing rate of these neurons and, consequently, a reduction in serotonin release in projection areas. This disinhibition of downstream pathways is thought to be responsible for the rewarding effects. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.[1][12]
Caption: Simplified signaling pathway of 8-OH-DPAT at presynaptic 5-HT1A autoreceptors.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT-induced place preference and place aversion: effects of PCPA and dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned place preference induced by microinjection of 8-OH-DPAT into the dorsal or median raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 9. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Thermoregulation using 8-OH-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) is a potent and selective agonist for the 5-HT1A and 5-HT7 serotonin receptors.[1] Its administration, particularly in rodents, elicits a well-documented hypothermic response, making it a valuable pharmacological tool for investigating the role of the serotonergic system in thermoregulation.[1][2] This document provides detailed application notes and experimental protocols for utilizing 8-OH-DPAT hydrobromide in thermoregulation research, including quantitative data on its effects, methodologies for key experiments, and visualizations of the involved signaling pathways.
Activation of 5-HT1A receptors by 8-OH-DPAT is a primary driver of the observed hypothermia.[2] Studies have shown that this effect is dose-dependent and can be attenuated by 5-HT1A receptor antagonists.[1][3] The hypothermic response is believed to be mediated by a decrease in metabolic rate and an increase in heat dissipation through mechanisms like increased skin temperature.[4] At lower doses, the 5-HT7 receptor also plays a significant role in inducing hypothermia.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on body temperature in various animal models.
Table 1: Dose-Dependent Hypothermic Effects of 8-OH-DPAT in Mice
| Dose (mg/kg) | Route of Administration | Animal Model | Maximum Temperature Change (°C) | Time to Maximum Effect (min) | Reference |
| 0.3 | i.p. | Wild-type (5-HT(7)(+/+)) mice | Decrease | Not specified | [1] |
| 0.5 | s.c. | C57/B16 mice | -2.2 | 30 | |
| 0.6 | i.p. | Wild-type (5-HT(7)(+/+)) mice | Decrease | Not specified | [1] |
| 1.0 | i.p. | Wild-type (5-HT(7)(+/+)) & 5-HT(7)(-/-) mice | Decrease | Not specified | [1] |
| 3.0 µg | i.c.v. | C57/B16 mice | -3.5 | 10 |
Table 2: Dose-Dependent Hypothermic Effects of 8-OH-DPAT in Rats
| Dose (mg/kg) | Route of Administration | Animal Model | Maximum Temperature Change (°C) | Time to Maximum Effect (min) | Reference |
| 0.15 µmol/kg | s.c. | Wistar rats | Dose-dependent decrease | Not specified | [5] |
| 0.3 | i.p. | Rats | Not specified | Not specified | [1] |
| 0.5 µg | Intrahypothalamic | Rats | Hypothermia | Not specified | [4] |
| 0.6 µmol/kg | s.c. | Wistar rats | Dose-dependent decrease | Not specified | [5] |
| 2.4 µmol/kg | s.c. | Wistar rats | Dose-dependent decrease | Not specified | [5] |
Experimental Protocols
Protocol 1: Assessment of 8-OH-DPAT-Induced Hypothermia in Mice
Objective: To measure the change in core body temperature in mice following intraperitoneal administration of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Rectal thermometer or implantable telemetry probes
-
Animal scale
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing. House them individually to prevent social thermoregulation.
-
Baseline Temperature Measurement: Record the baseline core body temperature of each mouse. For rectal measurements, gently restrain the mouse and insert a lubricated probe approximately 2 cm into the rectum. For telemetry, record the baseline reading from the implanted probe.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse).
-
Drug Administration: Weigh each mouse to determine the precise injection volume. Administer the 8-OH-DPAT solution or saline (vehicle control) via intraperitoneal (i.p.) injection.
-
Post-Injection Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the injection.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. The data can be analyzed using a two-way ANOVA with treatment and time as factors.
Protocol 2: Investigating the Role of 5-HT1A and 5-HT7 Receptors in 8-OH-DPAT-Induced Hypothermia
Objective: To determine the contribution of 5-HT1A and 5-HT7 receptors to the hypothermic effect of 8-OH-DPAT using selective antagonists.
Materials:
-
This compound
-
WAY-100635 (selective 5-HT1A antagonist)
-
SB-269970 (selective 5-HT7 antagonist)
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Equipment for temperature measurement (as in Protocol 1)
Procedure:
-
Animal Acclimation and Baseline Measurement: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Pre-treatment: Divide the rats into experimental groups. Administer the selective antagonist (e.g., WAY-100635, 10 mg/kg, i.p. or SB-269970, 10 mg/kg, i.p.) or vehicle 15-30 minutes prior to 8-OH-DPAT administration.[1]
-
8-OH-DPAT Administration: Administer a sub-maximal dose of 8-OH-DPAT (e.g., 0.3 mg/kg, i.p.) to all groups.[1]
-
Post-Injection Temperature Monitoring: Monitor core body temperature as described in Protocol 1.
-
Data Analysis: Compare the hypothermic response to 8-OH-DPAT in the antagonist-pre-treated groups to the vehicle-pre-treated group. A significant reduction in the hypothermic effect in the antagonist groups would indicate the involvement of the respective receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying 8-OH-DPAT-induced thermoregulation.
Caption: Signaling pathway of 8-OH-DPAT-induced hypothermia.
References
- 1. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT Receptors and Temperature Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-OH-DPAT Hydrobromide in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing 8-OH-DPAT hydrobromide, a potent 5-HT1A receptor agonist, in the elevated plus maze (EPM) model of anxiety-like behavior in rodents. The EPM is a widely validated behavioral assay used to assess the anxiolytic or anxiogenic effects of pharmacological compounds.
This compound is a classic research tool for studying the role of the serotonergic system, particularly the 5-HT1A receptor, in anxiety.[1][2][3] Systemic administration of 8-OH-DPAT generally produces anxiolytic-like effects in rodents, observable as an increase in exploration of the open arms of the EPM.[2][4] This effect is mediated by its agonist activity at 5-HT1A receptors.[4][5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of 8-OH-DPAT on key behavioral parameters in the elevated plus maze, as reported in the literature.
| Dose (mg/kg, SC) | Effect on % Time in Open Arms | Effect on Number of Open Arm Entries | Species | Reference |
| 0.01 - 0.3 | Dose-dependent increase | Dose-dependent increase | Rat | [4] |
| 0.25 | Anxiolytic effect observed | Not specified | Rat | [6] |
| 0.5 | Anxiolytic-like effect | Not specified | Rat | [7] |
| Compound | Dose (mg/kg, SC) | Interaction with 8-OH-DPAT (0.3 mg/kg, SC) | Effect on EPM Behavior | Species | Reference |
| WAY 100635 (5-HT1A antagonist) | 0.003 - 0.3 | Dose-dependently reversed the anxiolytic-like effects of 8-OH-DPAT | Blocks the increase in open arm exploration | Rat | [4] |
Experimental Protocols
This section outlines a detailed methodology for conducting an elevated plus maze experiment to evaluate the effects of 8-OH-DPAT.
1. Materials and Apparatus
-
This compound: To be dissolved in a suitable vehicle (e.g., sterile saline).
-
Vehicle: Sterile saline (0.9% NaCl).
-
Elevated Plus Maze Apparatus:
-
Constructed from a non-reflective material (e.g., matte-finished acrylic or wood).[8]
-
For rats: two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide) with 30-40 cm high walls, extending from a central platform (10 cm x 10 cm).[8]
-
For mice: two open arms (30 cm long x 5 cm wide) and two closed arms (30 cm long x 5 cm wide) with 15 cm high walls, extending from a central platform (5 cm x 5 cm).[8]
-
The maze should be elevated 50-55 cm above the floor.[8]
-
-
Video Recording and Analysis System: An overhead camera connected to a computer with tracking software (e.g., ANY-maze) is essential for accurate data collection.[9][10]
2. Animal Subjects and Housing
-
Species: Male Wistar or Sprague-Dawley rats, or common laboratory mouse strains (e.g., C57BL/6).
-
Housing: Animals should be group-housed under standard laboratory conditions (12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Habituation: Prior to the experiment, animals should be handled by the experimenter for at least 3-5 days to reduce stress.[9] They should also be habituated to the testing room for at least 45-60 minutes before the trial begins.[9][10]
3. Experimental Procedure
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Drug Administration: Administer 8-OH-DPAT or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection. A common administration time is 30 minutes prior to the EPM test.
-
EPM Trial:
-
Place the animal gently onto the central platform of the EPM, facing one of the closed arms.[9][11]
-
Immediately start the video recording and tracking software.[9]
-
Allow the animal to explore the maze undisturbed for a 5-minute session.[6][9][11]
-
After the trial, return the animal to its home cage.
-
Thoroughly clean the maze with a 30% ethanol solution and dry it between each animal to eliminate olfactory cues.[6]
-
4. Data Analysis
The primary measures of anxiety-like behavior in the EPM are:
-
Percentage of time spent in the open arms: (Time in open arms / Total time on arms) x 100.
-
Number of entries into the open arms.
-
Total distance traveled: This can be used as a measure of general locomotor activity.
Statistical analysis is typically performed using an appropriate test (e.g., t-test or ANOVA) to compare the different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating 8-OH-DPAT in the elevated plus maze.
Caption: Simplified signaling pathway of 8-OH-DPAT via the 5-HT1A receptor.
References
- 1. Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. The differential effect of the anxiolytic agent 8-OH-DPAT during lactation is independent of pup withdrawal and maternal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Elevated plus maze protocol [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 8-OH-DPAT Hydrobromide in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-OH-DPAT hydrobromide, a selective 5-HT1A receptor agonist, in various animal models of Parkinson's Disease (PD). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate the design and implementation of preclinical studies investigating novel therapeutic strategies for PD and its complications.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. While levodopa (L-DOPA) remains the gold standard for symptomatic treatment, its long-term use often leads to debilitating motor complications, including L-DOPA-induced dyskinesia (LID). The serotonergic system, and specifically the 5-HT1A receptor, has emerged as a promising target for both managing PD motor symptoms and mitigating LID. This compound, as a potent 5-HT1A agonist, has been extensively studied in this context.
Applications in Parkinson's Disease Models
8-OH-DPAT has demonstrated therapeutic potential in two key areas of PD research:
-
Amelioration of Parkinsonian Motor Deficits: Studies have shown that 8-OH-DPAT can alleviate motor deficits, such as catalepsy, in neurotoxin-induced animal models of PD.[1][2]
-
Reduction of L-DOPA-Induced Dyskinesia (LID): A significant body of evidence supports the use of 8-OH-DPAT in reducing the severity of abnormal involuntary movements (AIMs) associated with chronic L-DOPA treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of 8-OH-DPAT in rodent models of Parkinson's disease.
Table 1: Effects of 8-OH-DPAT on Catalepsy and Cytokine Levels in 6-OHDA Lesioned Rats
| Parameter | Model | Treatment Group | Dose (mg/kg, i.p.) | Duration | Outcome | Reference |
| Catalepsy | 6-OHDA Rat | 8-OH-DPAT | 0.25, 0.5, 1 | 10 days | Dose-dependent decrease in catalepsy score | [1][2] |
| TNF-α (CSF) | 6-OHDA Rat | 6-OHDA Control | - | - | Increased | [1][3] |
| 8-OH-DPAT | 1 | 10 days | Significantly decreased compared to 6-OHDA control | [1][3] | ||
| IL-1β (CSF) | 6-OHDA Rat | 6-OHDA Control | - | - | Decreased | [1][3] |
| 8-OH-DPAT | 1 | 10 days | Increased to near normal levels | [1][3] | ||
| IL-6 (CSF) | 6-OHDA Rat | 6-OHDA Control | - | - | Decreased | [1][3] |
| 8-OH-DPAT | 1 | 10 days | Increased to near normal levels | [1][3] |
Table 2: Effects of 8-OH-DPAT on L-DOPA-Induced Dyskinesia (LID)
| Parameter | Model | Treatment Group | 8-OH-DPAT Dose (mg/kg) | L-DOPA Dose (mg/kg) | Outcome |
| Abnormal Involuntary Movements (AIMs) | 6-OHDA Rat | L-DOPA + 8-OH-DPAT | Varies (e.g., 0.05 - 1.0) | Varies (e.g., 6 - 12) | Significant reduction in AIMs scores |
| Rotational Behavior | 6-OHDA Rat | L-DOPA + 8-OH-DPAT | Varies | Varies | Reduction in contralateral rotations |
Table 3: Neurochemical Effects of 8-OH-DPAT in Parkinson's Disease Models
| Analyte | Brain Region | Model | Treatment | Outcome |
| Dopamine | Striatum | 6-OHDA Rat | 8-OH-DPAT | Systemic administration can decrease extracellular 5-HT, while direct MPOA injection can increase extracellular dopamine.[4] |
| Serotonin (5-HT) | Medial Preoptic Area (MPOA) | Rat | Systemic 8-OH-DPAT (0.4 mg/kg) | Decreased extracellular 5-HT levels |
| Medial Preoptic Area (MPOA) | Rat | 8-OH-DPAT (500 µM, reverse dialysis) | Increased extracellular 5-HT and Dopamine levels |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) to induce a severe and stable model of Parkinson's disease in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
Surgical tools
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL. Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Locate bregma and lambda and adjust the head position to ensure a flat skull surface.
-
Drill a small burr hole over the target coordinates for the MFB. Typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm from the dura.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
-
Assessment of Catalepsy (Bar Test)
This test measures the akinetic-like motor deficit in rodents.
Materials:
-
Horizontal bar (diameter approx. 0.9 cm) raised to a height where the rat's forepaws can be placed on it while its hind paws remain on the surface (approx. 9 cm).
-
Stopwatch
Procedure:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Perform 2-3 trials per animal with an inter-trial interval.
Assessment of L-DOPA-Induced Dyskinesia (Abnormal Involuntary Movements - AIMs)
This rating scale is used to quantify the severity of dyskinetic movements in 6-OHDA lesioned rats following L-DOPA administration.
Procedure:
-
Administer L-DOPA (e.g., 6-12 mg/kg, i.p.) with a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.).
-
Observe the rat individually in a transparent cylinder for 1-minute periods at regular intervals (e.g., every 20 minutes) for a total of 2-3 hours.
-
Score the severity of AIMs on a scale from 0 to 4 for three subtypes:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky, purposeless movements of the forelimb.
-
Orolingual: Repetitive, empty chewing movements and tongue protrusions.
-
-
The total AIMs score is the sum of the scores for each subtype.
AIMs Severity Scale:
-
0: Absent
-
1: Occasional, fleeting movements
-
2: More frequent, but still intermittent movements
-
3: Continuous movements of moderate amplitude
-
4: Continuous, high-amplitude, disabling movements
Cerebrospinal Fluid (CSF) Collection and Cytokine Analysis (ELISA)
Materials:
-
Anesthetic
-
Stereotaxic frame
-
Hamilton syringe with a 26-gauge needle
-
ELISA kits for rat TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
CSF Collection:
-
Anesthetize the rat and place it in a stereotaxic frame with the head flexed downwards.
-
Make an incision over the cisterna magna.
-
Carefully insert the Hamilton syringe needle into the cisterna magna and aspirate 50-100 µL of CSF.
-
Immediately freeze the CSF sample at -80°C.
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the CSF samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Brain Tissue Dissection and Neurotransmitter Analysis (HPLC)
Procedure:
-
Tissue Dissection:
-
Rapidly decapitate the rat and dissect the brain on an ice-cold surface.
-
Dissect the striatum from both hemispheres.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Homogenize the striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed to pellet proteins.
-
Filter the supernatant.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase optimized for the separation of dopamine, serotonin, and their metabolites.
-
Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.
-
Signaling Pathways and Mechanisms of Action
8-OH-DPAT Signaling Pathway
8-OH-DPAT exerts its effects by activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Activation of these receptors leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[5]
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal firing rate.[5]
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx and neurotransmitter release.
Figure 1. Simplified signaling pathway of 8-OH-DPAT via the 5-HT1A receptor.
Mechanism of Action in L-DOPA-Induced Dyskinesia
In the parkinsonian state, the loss of dopaminergic neurons leads to sprouting of serotonergic terminals in the striatum. These serotonergic neurons can take up L-DOPA and convert it into dopamine, which is then released in an unregulated, pulsatile manner, contributing to LID. 8-OH-DPAT is thought to reduce LID through the following mechanisms:
-
Presynaptic Inhibition: Activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei reduces their firing rate, thereby decreasing the erratic release of dopamine from these terminals in the striatum.
-
Postsynaptic Modulation: 8-OH-DPAT may also act on postsynaptic 5-HT1A receptors on striatal neurons, modulating their activity and downstream signaling pathways. This includes the normalization of hyper-phosphorylation of the GluR1 subunit of AMPA receptors, which is implicated in the pathophysiology of LID.
Figure 2. Proposed mechanism of 8-OH-DPAT in reducing L-DOPA-induced dyskinesia.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of 8-OH-DPAT in a 6-OHDA rat model of Parkinson's disease and L-DOPA-induced dyskinesia.
Figure 3. Experimental workflow for studying 8-OH-DPAT in a rat model of PD and LID.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the serotonergic system in Parkinson's disease and its treatment-related complications. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of 5-HT1A receptor modulation in preclinical models of PD. Careful consideration of experimental design, including appropriate animal models, behavioral assessments, and neurochemical analyses, is crucial for obtaining robust and translatable results.
References
- 1. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Treatment of Parkinson’s Disease: A Novel Approach by Modulating 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
8-OH-DPAT hydrobromide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of 8-OH-DPAT hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
1. How should I dissolve this compound?
This compound exhibits solubility in various solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with solubility up to 50 mM.[1][2] It is also soluble in water up to 10 mM, sometimes requiring gentle warming.[1] For in vivo preparations, while it can be dissolved in saline, formulations with DMSO and other excipients like PEG300, Tween 80, or corn oil are often used to enhance solubility and stability.[3]
2. My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can indicate that the solubility limit has been exceeded or that the compound is degrading. Here are some troubleshooting steps:
-
Sonication: Using an ultrasonic bath can help dissolve the compound, especially for solutions in DMSO.[2]
-
Gentle Warming: For aqueous solutions, gentle warming can aid dissolution. However, avoid excessive heat as it may promote degradation.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Ensure the pH of your aqueous solution is compatible with the compound's stability.
-
Fresh Solvent: Particularly with DMSO, which is hygroscopic, using a fresh, unopened vial is recommended as absorbed water can affect solubility.[2]
-
Review Concentration: Double-check your calculations to ensure you have not exceeded the solubility limits for the chosen solvent.
3. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Powder: The solid form is stable for years when stored at -20°C.[4] It can also be stored at +4°C, desiccated, for shorter periods.[1]
-
Solutions: Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] At -80°C, solutions are generally stable for up to 6 months, while at -20°C, stability is typically for about one month.[2][3]
4. I'm observing unexpected or inconsistent results in my animal studies. What could be the cause?
Inconsistent in vivo results can stem from several factors related to this compound:
-
Route of Administration: The method of delivery (e.g., intraperitoneal, subcutaneous, intravenous) can significantly impact the pharmacokinetics and subsequent behavioral or physiological effects.
-
Dose-Dependent Effects: 8-OH-DPAT can elicit varied, and sometimes opposing, effects at different dosages. For example, low doses may have anxiolytic effects, while higher doses can induce serotonin syndrome-like behaviors.
-
Receptor Specificity: While primarily a potent 5-HT1A receptor agonist, 8-OH-DPAT also has a moderate affinity for 5-HT7 receptors.[1] This dual agonism could contribute to complex or unexpected pharmacological effects.
-
Metabolism: The compound is metabolized in vivo, and factors influencing metabolic rate can alter its effects.
-
Solution Stability: Ensure that the administered solution is freshly prepared and has not degraded, which could lead to a lower effective dose.
5. Are there known stability issues with this compound in solution?
Solutions of this compound, particularly in aqueous buffers, can be susceptible to degradation over time, especially if not stored properly. It is advisable to prepare fresh solutions for each experiment or use aliquots of a frozen stock solution. Avoid prolonged exposure to light and elevated temperatures.
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for this compound.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| Water | up to 10 mM | Gentle warming may be required. |
| DMSO | up to 50 mM | Sonication is recommended. |
| DMF | up to 12 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:5) | up to 0.16 mg/mL | - |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years |
| Powder | +4°C | Desiccate for short-term storage. |
| In Solvent | -80°C | up to 6 months |
| In Solvent | -20°C | up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (328.29 g/mol ), calculate the mass needed for your desired volume of 10 mM solution. For 1 mL, this would be 3.28 mg.
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the powder to the appropriate volume of high-purity, anhydrous DMSO.
-
Aid dissolution: Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.
Protocol 2: Preparation of an In Vivo Formulation (Saline)
-
Prepare a stock solution: Prepare a concentrated stock solution in a suitable solvent like DMSO (as described in Protocol 1).
-
Dilution: For a final concentration of 1 mg/mL in saline, you may need to use a co-solvent system to maintain solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3] For example, a 10:40:5:45 ratio of DMSO:PEG300:Tween 80:Saline can be used.[3]
-
Mixing: Sequentially add the components, ensuring the solution is clear after each addition.
-
Final Dilution: Add the final volume of saline and mix thoroughly.
-
Use immediately: It is recommended to use in vivo formulations immediately after preparation.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of the 5-HT1A receptor activated by 8-OH-DPAT.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected behavioral responses to 8-OH-DPAT hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-OH-DPAT hydrobromide in their experiments.
Troubleshooting Guide
This guide addresses specific unexpected behavioral responses that may be encountered during in vivo experiments with 8-OH-DPAT.
| Question | Answer and Troubleshooting Steps |
| Why am I observing a biphasic dose-response? For instance, low doses increase a behavior while high doses suppress it. | This is a known characteristic of 8-OH-DPAT and is often attributed to its differential effects on presynaptic versus postsynaptic 5-HT1A receptors. Low doses are thought to preferentially activate presynaptic 5-HT1A autoreceptors, which inhibits serotonin release and can lead to effects like increased feeding.[1][2] Higher doses are believed to activate postsynaptic 5-HT1A receptors, leading to a different set of behavioral outcomes, such as stereotypy, which can compete with and suppress other behaviors like feeding.[1][2] Troubleshooting Steps: 1. Conduct a full dose-response study: If you are observing unexpected results at a single dose, testing a wider range of doses is crucial to fully characterize the behavioral effects. 2. Consider the timing of your behavioral measurements: The effects of 8-OH-DPAT can change over time post-injection.[3] A time-course study may reveal different behavioral patterns at various time points. 3. Use selective antagonists: To dissect the involvement of pre- vs. postsynaptic receptors, consider co-administration with a selective 5-HT1A antagonist like WAY-100635. |
| My animals are exhibiting signs of "serotonin syndrome" (e.g., forepaw treading, flat-back posture, head weaving) even at what I considered a low dose. Is this normal? | The constellation of behaviors known as "serotonin syndrome" is a hallmark of 8-OH-DPAT administration, particularly at higher doses.[1][2][3] However, the dose at which these behaviors emerge can be influenced by several factors including species, strain, and even the specific experimental environment.[3] For example, forepaw treading may be more prominent when the animal encounters a barrier.[3] Troubleshooting Steps: 1. Review your dosing: Double-check your calculations and the concentration of your stock solution. 2. Consider the route of administration: Intracerebroventricular (ICV) administration can produce these effects at much lower doses than systemic administration.[4] 3. Evaluate the experimental context: The presence of environmental stressors or specific features of the testing apparatus may influence the expression of these behaviors.[3] 4. Dose-response characterization: A careful dose-response study will help you identify the threshold for these behaviors in your specific experimental setup. |
| The behavioral effects of 8-OH-DPAT seem to vary between male and female animals. Why is this? | Sex differences in the behavioral responses to 8-OH-DPAT have been reported.[3] Females may show a more rapid onset of effects but also an earlier recovery compared to males.[3] These differences may be due to hormonal influences on the serotonin system or differences in drug metabolism. Troubleshooting Steps: 1. Analyze data by sex: Always analyze your behavioral data separately for males and females. 2. Control for estrous cycle in females: If feasible, monitoring the estrous cycle of female animals can help to reduce variability in your data. 3. Report sex-specific effects: When publishing your findings, be sure to report any observed sex differences. |
| I am observing an unexpected increase in anxiety-like behavior in some of my animals. | While 8-OH-DPAT is generally considered to have anxiolytic properties, paradoxical anxiety-like effects can occur. This could be due to the biphasic nature of its action, with very low doses potentially having anxiogenic-like effects in some contexts. Additionally, off-target effects, although minimal, could contribute. Troubleshooting Steps: 1. Confirm the dose: Ensure you are not using a very low dose that might be falling into a different part of the dose-response curve. 2. Use multiple behavioral tests: Anxiety is a complex construct. Use a battery of tests (e.g., elevated plus-maze, light-dark box, open field test) to get a more complete picture of the behavioral phenotype. 3. Consider the animal's stress level: The baseline anxiety level of the animals can influence their response to the drug. Ensure proper handling and acclimation procedures are in place. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | 8-OH-DPAT is a potent and selective full agonist for the serotonin 1A (5-HT1A) receptor.[5][6] It has a high affinity for this receptor subtype and is often used as a tool to study its function. It also has some affinity for the 5-HT7 receptor and can act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[6] |
| How should I prepare and store this compound solutions? | This compound is soluble in saline. For in vivo experiments, it is typically dissolved in sterile 0.9% saline. It is recommended to prepare fresh solutions on the day of the experiment. If a stock solution is prepared, for example in DMSO, it should be stored at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[8] |
| What are the expected effects of 8-OH-DPAT on locomotor activity? | The effects of 8-OH-DPAT on locomotor activity can be complex and dose-dependent. Some studies report a dose-dependent decrease in spontaneous locomotor activity, while others have observed hyperactivity, particularly at later time points after the initial sedative effects have worn off.[9] The specific context of the locomotor assessment (e.g., novel environment vs. habituated) can also influence the outcome. |
| What is the difference between the R-(+) and S-(-) enantiomers of 8-OH-DPAT? | The R-(+) enantiomer of 8-OH-DPAT is considered a full and potent agonist at the 5-HT1A receptor.[10][11] The S-(-) enantiomer is generally considered a partial agonist.[11] Most commercially available 8-OH-DPAT is a racemic mixture. For studies requiring specific agonist properties, using the individual enantiomers may be beneficial. |
| Are there any known off-target effects of 8-OH-DPAT? | While 8-OH-DPAT is highly selective for the 5-HT1A receptor, it has been shown to have some affinity for the 5-HT7 receptor.[6] At higher concentrations, it can also inhibit serotonin reuptake.[6] It has very low affinity for other receptors such as D2 and α1-adrenergic receptors.[5] |
Quantitative Data
Table 1: Receptor Binding Affinity of 8-OH-DPAT
| Receptor | Ki (nM) | Species | Notes |
| 5-HT1A | 1.0 | Human | High affinity.[5] |
| 5-HT7 | 466 | Human | Moderate affinity.[8] |
| D2 | >10,000 | Human | Very low affinity.[5] |
| α1-adrenergic | 2,800 | Human | Very low affinity.[5] |
| 5-HT Transporter | IC50 = 117 nM (for displacement of [3H]8-OH-DPAT) | Human Platelets | [12] |
Table 2: Dose-Dependent Behavioral Responses to 8-OH-DPAT in Rats
| Behavior | Dose Range (s.c.) | Effect | Reference |
| Feeding | 15-60 µg/kg | Increased food intake in non-deprived rats. | [1][2] |
| 250-4000 µg/kg | Decreased food intake in food-deprived rats, likely secondary to stereotypy. | [1][2] | |
| Locomotor Activity | 125-4000 µg/kg | Locomotor stimulation and stereotyped behaviors (forepaw padding, head weaving, etc.). | [1][2] |
| Attention | 100 µg/kg | Reduced choice accuracy and increased impulsive responses. | [13] |
| Perseverative Behavior | 1, 2, and 4 mg/kg (i.p.) | Increased repeated choices in a Y-maze. | [14] |
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity.
Materials:
-
Cylindrical container (e.g., 40 cm tall, 20 cm in diameter)
-
Water (23-25°C)
-
This compound solution
-
Vehicle control (0.9% saline)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Towels and a warming lamp
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place the animal into the water for a 15-minute pre-test session.
-
After 15 minutes, remove the animal, gently dry it with a towel, and place it in a warm cage with access to food and water. This pre-exposure increases immobility on the test day.
-
-
Testing (Day 2):
-
Administer this compound or vehicle control at the desired dose and route (e.g., subcutaneous, intraperitoneal) 30 minutes prior to the test.
-
Place the animal in the swim cylinder.
-
Record the session (typically 5 minutes) for later scoring.
-
Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[15][16][17][18]
-
After the test, remove the animal, dry it thoroughly, and return it to its home cage.
-
Troubleshooting:
-
High variability: Ensure consistent water temperature and handling procedures. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
No effect: Consider a wider dose range or a different pre-treatment time. The integrity of presynaptic serotonergic mechanisms may be required for the effects of chronic 8-OH-DPAT in this test.[17]
Light-Dark Box Test
Objective: To assess anxiety-like behavior.
Materials:
-
Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).
-
This compound solution.
-
Vehicle control (0.9% saline).
-
Video tracking software.
Procedure:
-
Acclimation:
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the desired dose and route 30 minutes prior to testing.
-
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a set period (typically 5-10 minutes).
-
Record the session with a video camera and tracking software.
-
-
Data Analysis:
Troubleshooting:
-
Animals do not explore: Ensure the lighting in the light compartment is not overly aversive. The baseline level of exploration can vary between strains.
-
Inconsistent results: Standardize handling and the time of day for testing. Ensure the apparatus is thoroughly cleaned between animals to remove olfactory cues.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Canonical 5-HT1A receptor signaling pathway activated by 8-OH-DPAT.
Experimental Workflow for Troubleshooting Unexpected Behavioral Responses
Caption: A logical workflow for investigating unexpected behavioral outcomes.
References
- 1. Characteristics of feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An ethopharmacological analysis of the behavioral effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of 8-OH-DPAT: studies using the Microtaxic ventricular injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A dose-response study of separate and combined effects of the serotonin agonist 8-OH-DPAT and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.lsu.edu [repository.lsu.edu]
- 12. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT(1A) receptor full agonist, 8-OH-DPAT, exerts antidepressant-like effects in the forced swim test in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
8-OH-DPAT hydrobromide dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-OH-DPAT hydrobromide. The information is designed to address common issues and variability encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a classic and widely used full agonist for the serotonin 1A (5-HT1A) receptor.[1] It is a member of the aminotetralin class of compounds and is extensively used in neuropharmacological research to study the function of the 5-HT1A receptor.[2] Its primary mechanism of action is to bind to and activate 5-HT1A receptors, which are G-protein coupled receptors that mediate a variety of physiological and behavioral effects, including the regulation of mood, anxiety, and cognition.
Q2: What are the known off-target effects of 8-OH-DPAT?
While 8-OH-DPAT is highly selective for the 5-HT1A receptor, it has been shown to have some affinity for other targets, which can contribute to variability in experimental results.[2] Notably, it can act as a serotonin 5-HT7 receptor agonist and may also function as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[2][3] It has also been reported to have weak affinity for α1- and α2-adrenoceptors and dopamine D2 receptors.[4]
Q3: What is the difference between the R- and S-enantiomers of 8-OH-DPAT?
8-OH-DPAT is a chiral molecule and exists as two enantiomers, R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT. The R-enantiomer is generally considered to be the more potent and full agonist at 5-HT1A receptors, while the S-enantiomer behaves as a partial agonist.[5][6] The racemic mixture, which is commonly used, will have a pharmacological profile that is largely reflective of the R-enantiomer.[6] It is crucial to be aware of which form is being used, as this can significantly impact the dose-response relationship.
Q4: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years.[7] Stock solutions can be prepared and aliquoted to avoid repeated freeze-thaw cycles. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, kept in a sealed container away from moisture.[8]
Troubleshooting Guide
Issue 1: High variability or unexpected results in the dose-response curve.
-
Possible Cause 1: Stereoisomer Inconsistency.
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: At higher concentrations, 8-OH-DPAT can interact with 5-HT7 receptors and the serotonin transporter.[2][3] Consider using a more selective 5-HT1A agonist if off-target effects are suspected. The use of a selective 5-HT1A antagonist, such as WAY-100635, can help to confirm that the observed effects are mediated by 5-HT1A receptors.[9][10]
-
-
Possible Cause 3: Animal Model Differences.
-
Troubleshooting: The response to 8-OH-DPAT can vary between species, strains, and even sexes of the animals used. Review the literature for established dose ranges in your specific animal model. Factors such as metabolism and receptor density can influence the dose-response relationship.
-
-
Possible Cause 4: Route of Administration.
Issue 2: Poor solubility of this compound.
-
Possible Cause: Improper Solvent.
-
Troubleshooting: this compound is soluble in water up to 10 mM with gentle warming and in DMSO up to 50 mM. For in vivo studies, sterile saline is a common vehicle. If you encounter solubility issues, ensure the correct solvent is being used and that the pH is appropriate. For some applications, the use of a small amount of a co-solvent like DMSO, followed by dilution in saline, may be necessary.[13]
-
Issue 3: Lack of expected behavioral or physiological effects.
-
Possible Cause 1: Inadequate Dose.
-
Troubleshooting: The effective dose of 8-OH-DPAT can vary widely depending on the specific behavioral or physiological measure. Consult the literature for appropriate dose ranges for your intended effect. A full dose-response curve should be generated to determine the optimal dose for your experimental conditions.
-
-
Possible Cause 2: Receptor Desensitization.
-
Troubleshooting: Repeated administration of a potent agonist like 8-OH-DPAT can lead to receptor desensitization or downregulation. Consider the timing of your experiments and allow for sufficient washout periods between treatments if repeated dosing is necessary.
-
-
Possible Cause 3: Pre- vs. Postsynaptic Effects.
-
Troubleshooting: 8-OH-DPAT acts on both presynaptic somatodendritic 5-HT1A autoreceptors (leading to decreased serotonin release) and postsynaptic 5-HT1A receptors.[14] The net effect can be complex and dose-dependent. Low doses tend to preferentially activate presynaptic autoreceptors, while higher doses are required to activate postsynaptic receptors.
-
Data Presentation
Table 1: Binding Affinity of 8-OH-DPAT and Other Ligands at Human 5-HT1A Receptors
| Compound | 5-HT1A (Ki, nM) |
| 8-OH-DPAT | 1.0 |
| Buspirone | 14 |
| Tandospirone | 2.9 |
| Vilazodone | 0.2 |
Data from Benchchem (2025).[1]
Table 2: In Vivo Effective Doses of 8-OH-DPAT in Rodents for Various Paradigms
| Animal Model | Paradigm | Effective Dose Range | Route of Administration | Observed Effect |
| Mouse | Contextual Fear Conditioning | 0.5 mg/kg | Not Specified | Impaired contextual fear |
| Mouse | Rett Syndrome Model | 50 µg/kg | Not Specified | Reduced apnea, improved respiratory regularity |
| Rat | Five-Choice Serial Reaction Time Task | 100 µg/kg | Subcutaneous | Reduced choice accuracy, increased impulsive responding |
| Mouse | Spontaneous Alternation Behavior | 1.0 mg/kg | Intraperitoneal | Reduced alternation ratio (perseverative behavior) |
| Rat | Autoshaping Learning Task | 0.062 - 0.250 mg/kg | Not Specified | Impaired conditioned response |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 cells)
-
Radioligand: [3H]8-OH-DPAT
-
Test compound (e.g., 8-OH-DPAT, buspirone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)
-
Scintillation fluid
-
Glass fiber filters (e.g., GF/B)
-
Brandel cell harvester (or similar filtration apparatus)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd), and either the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled 8-OH-DPAT or serotonin) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of 8-OH-DPAT on extracellular serotonin levels in a specific brain region (e.g., hippocampus).
Materials:
-
Anesthetized or freely moving rat with a stereotaxically implanted guide cannula targeting the brain region of interest.
-
Microdialysis probe
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound dissolved in aCSF
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Perfusion lines and connectors
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using the syringe pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using the fraction collector.
-
Administer 8-OH-DPAT either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe by switching the perfusion fluid to aCSF containing 8-OH-DPAT.[3]
-
Continue collecting dialysate samples at the same intervals for the duration of the experiment.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline serotonin levels and plot the data over time to visualize the effect of 8-OH-DPAT on serotonin release.
Mandatory Visualizations
Caption: 5-HT1A receptor signaling pathway activated by 8-OH-DPAT.
Caption: A typical experimental workflow for in vivo microdialysis.
Caption: Troubleshooting logic for dose-response variability.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects of 8-OH-DPAT: studies using the Microtaxic ventricular injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S(-)-8-OH-DPAT hydrobromide | 5-HT Receptor | 78095-20-2 | Invivochem [invivochem.com]
- 14. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming tolerance to 8-OH-DPAT hydrobromide effects
Welcome to the technical support center for 8-OH-DPAT hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, with a focus on overcoming tolerance to the effects of 8-OH-DPAT.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments involving chronic administration of 8-OH-DPAT.
Issue 1: Diminished Physiological or Behavioral Response to 8-OH-DPAT Over Time (Tolerance)
Question: We have been administering 8-OH-DPAT daily to our rodent models and have observed a significant reduction in its characteristic effects (e.g., hypothermia, reduced immobility in the forced swimming test). How can we overcome this tolerance?
Answer: Tolerance to 8-OH-DPAT is a well-documented phenomenon primarily attributed to the desensitization and downregulation of 5-HT1A receptors, particularly presynaptic autoreceptors. Here are several strategies to mitigate or overcome this issue:
Strategy 1: Co-administration with a GABA-A Receptor Positive Allosteric Modulator
Activation of the GABA-A receptor-chloride channel complex has been shown to counteract the development of tolerance to 8-OH-DPAT-induced effects such as hypothermia and corticosterone secretion.[1][2]
-
Rationale: The exact mechanism is still under investigation, but it is hypothesized that GABAergic neurons may be involved in the pathways that lead to 5-HT1A receptor desensitization.[1] By modulating GABA-A receptor activity, it is possible to interfere with these tolerance-inducing mechanisms.
-
Recommended Compounds:
-
Diazepam
-
Muscimol
-
Sodium Pentobarbitone
-
Chlormethiazole
-
Strategy 2: Intermittent Dosing Schedule
Continuous receptor stimulation is a primary driver of desensitization. Implementing an intermittent dosing schedule can provide "drug holidays" that allow for the resensitization of 5-HT1A receptors.
-
Rationale: By allowing periods without the agonist present, the cellular machinery responsible for receptor signaling can recover, potentially preventing or reversing the downregulation of 5-HT1A receptors.
-
Suggested Approach: While a universally optimized intermittent schedule has not been established, researchers can empirically determine the most effective regimen for their specific experimental paradigm. This may involve alternating days of administration or providing drug-free weekends.
Strategy 3: Consider the R-enantiomer of 8-OH-DPAT
Most commercially available 8-OH-DPAT is a racemic mixture. Studies have shown that the R-enantiomer acts as a full and potent agonist at 5-HT1A receptors, whereas the S-enantiomer has a different profile.[3]
-
Rationale: The differential activity of the enantiomers may contribute to the development of tolerance in distinct ways. Utilizing the pure R-enantiomer might elicit a more consistent and potent response, potentially delaying the onset of tolerance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind tolerance to 8-OH-DPAT?
A1: The primary mechanism is the desensitization of 5-HT1A receptors, particularly the presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei.[4][5] Chronic activation of these receptors by 8-OH-DPAT leads to:
-
Receptor Downregulation: A decrease in the total number of 5-HT1A receptors on the cell surface.
-
Receptor Uncoupling: The receptor becomes less efficient at activating its downstream signaling pathways, such as the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Q2: Does tolerance to 8-OH-DPAT develop uniformly for all its effects?
A2: No, tolerance does not develop uniformly. For instance, tolerance is readily observed for its effects on body temperature (hypothermia) and the 5-HT1A behavioral syndrome (e.g., forepaw treading, flat body posture).[6] However, tolerance may not develop, or may develop more slowly, for other effects such as its ability to attenuate haloperidol-induced catalepsy.[6]
Q3: Are there brain-region-specific differences in the development of tolerance?
A3: Yes, studies have shown that the desensitization of 5-HT1A autoreceptors can occur at different rates in different brain regions.[5] For example, tolerance to the 8-OH-DPAT-induced decrease in serotonin release develops more rapidly in the striatum compared to the hippocampus.[5]
Q4: Can co-administration of a 5-HT1A antagonist prevent the effects of 8-OH-DPAT?
A4: Yes, the effects of 8-OH-DPAT can be blocked by co-administration of a selective 5-HT1A receptor antagonist, such as WAY-100635.[7] This can be useful for confirming that the observed effects in your experiment are indeed mediated by the 5-HT1A receptor.
Data Presentation
Table 1: Effect of Co-administration of GABA-A Agonists on 8-OH-DPAT-Induced Tolerance to Hypothermia
| Co-administered Compound | Dose | Effect on Tolerance Development |
| Muscimol | 3 mg/kg | Counteracted |
| Diazepam | 1 - 3 mg/kg | Counteracted |
| Sodium Pentobarbitone | 20 mg/kg | Counteracted |
| Chlormethiazole | 40 mg/kg | Counteracted |
Data summarized from pharmacological studies on counteracting 8-OH-DPAT-induced tolerance.[1]
Table 2: Differential Rate of 5-HT1A Autoreceptor Desensitization
| Brain Region | Pretreatment Duration | Attenuation of 8-OH-DPAT Effect on 5-HT Release |
| Striatum | 7 days | Diminished |
| Striatum | 14 days | Diminished |
| Hippocampus | 7 days | Not altered |
| Hippocampus | 14 days | Trend for attenuation |
Data from in vivo microdialysis studies showing regional differences in tolerance development.[5]
Experimental Protocols
Protocol 1: Induction and Assessment of Tolerance to 8-OH-DPAT-Induced Hypothermia
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Acclimate animals to the experimental room and handling for at least 3 days prior to the experiment.
-
Baseline Temperature: Measure baseline rectal temperature using a digital thermometer.
-
Induction of Tolerance:
-
Administer 8-OH-DPAT (1 mg/kg, s.c.) or saline once daily for a predetermined period (e.g., 4-14 days).
-
-
Challenge Dose: 24 hours after the final pretreatment injection, administer a challenge dose of 8-OH-DPAT (0.1 mg/kg, s.c.).
-
Temperature Measurement: Measure rectal temperature at 30, 60, 90, and 120 minutes post-challenge.
-
Data Analysis: Calculate the change in temperature from baseline at each time point. Tolerance is indicated by a significantly smaller hypothermic response in the 8-OH-DPAT pretreated group compared to the saline pretreated group.
Protocol 2: In Vivo Microdialysis to Measure 5-HT Release
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the desired brain region (e.g., ventral striatum or hippocampus). Allow for a recovery period of at least 48 hours.
-
Pretreatment: Administer 8-OH-DPAT (1.0 mg/kg, s.c.) or saline daily for 1, 7, or 14 days.
-
Microdialysis: 24 hours after the last pretreatment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Collect dialysate samples every 20 minutes to establish a stable baseline of extracellular 5-HT levels.
-
Drug Challenge: Administer an acute challenge of 8-OH-DPAT (1.0 mg/kg, i.p.).
-
Sample Collection: Continue collecting dialysate samples for at least 2 hours post-challenge.
-
Analysis: Analyze 5-HT concentrations in the dialysate using HPLC with electrochemical detection. Tolerance is indicated by a diminished ability of the challenge dose to decrease 5-HT release in the chronically pretreated animals.[5]
Mandatory Visualizations
Caption: Signaling pathway of 8-OH-DPAT via the 5-HT1A receptor.
Caption: Key events in the development of tolerance to 8-OH-DPAT.
Caption: Workflow for testing strategies to overcome 8-OH-DPAT tolerance.
References
- 1. Counteraction of the rapid tolerance to 8-hydroxy-2-(di-n-propylamino)tetralin-induced hypothermia in rats by activation of the GABAA receptor-chloride channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Counteraction of the rapid tolerance to 8-OH-DPAT-induced corticosterone secretion in rats by activation of the GABAA receptor-chloride channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of 5-HT1A autoreceptors by chronic administration of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic administration of the 5-HT1A receptor agonist 8-OH-DPAT differentially desensitizes 5-HT1A autoreceptors of the dorsal and median raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated treatment with 8-OH-DPAT induces tolerance to its ability to produce the 5-HT1A behavioural syndrome, but not to its ability to attenuate haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 8-OH-DPAT Hydrobromide Anxiolytic Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with 8-OH-DPAT hydrobromide in anxiolytic studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My administration of this compound is not producing any discernible anxiolytic effects in my rodent model. What are the potential reasons for this?
A1: Several factors could contribute to the lack of anxiolytic effects. Consider the following possibilities:
-
Incorrect Dosage: The dose of 8-OH-DPAT is critical. Low doses may be insufficient to elicit an anxiolytic response, while very high doses can produce opposing effects or side effects that mask anxiolysis. It's crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental conditions.[1][2]
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, oral) affects the bioavailability and pharmacokinetics of the compound. Ensure the chosen route is appropriate and has been validated in the literature for producing anxiolytic effects.
-
Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to 5-HT1A receptor agonists. What is effective in one strain may not be in another.
-
Baseline Anxiety Levels: If the baseline anxiety of your animals is too low, it may be difficult to detect an anxiolytic effect. Ensure your experimental model and conditions are appropriate for inducing a measurable level of anxiety.
-
Experimental Protocol: The specific behavioral assay used and its parameters (e.g., lighting conditions, duration of the test) can significantly influence the results. Ensure your protocol is validated and consistent across all animals.[3][4][5][6][7][8][9][10]
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or handling can lead to degradation of the compound.
-
Physiological State of Animals: Factors such as the estrous cycle in females, stress levels, and circadian rhythms can influence behavioral responses. For instance, the anxiolytic effects of 8-OH-DPAT have been shown to be blocked in lactating rats.[11][12]
Q2: I am observing inconsistent or paradoxical (anxiogenic-like) effects with 8-OH-DPAT. Why might this be happening?
A2: Inconsistent or anxiogenic-like effects can be attributed to the complex pharmacology of 8-OH-DPAT and its interaction with the serotonergic system.
-
Dose-Dependent Biphasic Effects: 8-OH-DPAT can have biphasic effects. While lower doses are typically anxiolytic, higher doses can lead to increased locomotor activity and behaviors that may be misinterpreted as anxiety.[2]
-
Pre- vs. Postsynaptic Receptor Activation: 8-OH-DPAT acts on both presynaptic 5-HT1A autoreceptors (reducing serotonin release) and postsynaptic 5-HT1A receptors. The net effect on anxiety depends on the balance of these actions, which can be dose and brain-region dependent.[13][14][15][16][17][18] The anxiolytic-like effects are often attributed to presynaptic receptor activation, while the antidepressant-like effects are thought to be mediated by postsynaptic receptors.[16]
-
Off-Target Effects: While primarily a 5-HT1A agonist, at higher concentrations, 8-OH-DPAT may have effects on other receptors, such as the 5-HT7 receptor, or act as a serotonin reuptake inhibitor or releasing agent, which could contribute to complex behavioral outputs.[19]
-
Serotonin Syndrome: At very high doses, 8-OH-DPAT can induce components of the serotonin syndrome, which includes hyperactivity and other behavioral changes that could be confounded with anxiety.
Q3: How can I optimize my experimental design to reliably detect the anxiolytic effects of 8-OH-DPAT?
A3: To enhance the reliability of your experiments, consider the following:
-
Thorough Dose-Response Study: Conduct a pilot study with a wide range of doses to identify the optimal anxiolytic dose in your specific model.
-
Appropriate Behavioral Assay: Select a well-validated behavioral test for anxiety, such as the Elevated Plus Maze (EPM), Open Field Test (OFT), or Light-Dark Box Test (LDB).[3][4][5][6][7][8][9][10]
-
Control for Confounding Variables: Standardize your experimental conditions, including lighting, noise levels, and handling procedures. Acclimate the animals to the testing room before the experiment.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to minimize bias.
-
Appropriate Controls: Include vehicle-treated control groups to establish a baseline for anxiety-like behavior.
-
Consider Animal Characteristics: Report and consider the strain, sex, and age of the animals, as these can influence the outcomes.
Quantitative Data Summary
Table 1: Reported Effective Doses of 8-OH-DPAT for Anxiolytic-Like Effects in Rodents
| Species | Route of Administration | Effective Dose Range | Behavioral Test | Reference |
| Rat | Subcutaneous (SC) | 0.01 - 0.3 mg/kg | Elevated Plus Maze | [1] |
| Rat | Intraperitoneal (IP) | 0.125 - 0.5 mg/kg | Defensive Burying Test | [11] |
| Mouse | Intraperitoneal (IP) | 0.5 mg/kg | Contextual Fear Conditioning | [20] |
Note: These doses are for reference only and may require optimization for your specific experimental conditions.
Experimental Protocols
Elevated Plus Maze (EPM)
This test is based on the rodent's natural aversion to open and elevated spaces.[8][9][10]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.[8]
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT)
This test assesses anxiety-like behavior and locomotor activity by observing the animal's exploration of a novel, open arena.[3][5][7][21][22]
Methodology:
-
Apparatus: A square arena with high walls to prevent escape.
-
Acclimation: Acclimate the animal to the testing room for at least 30 minutes prior to the test.[5][7]
-
Procedure:
-
Data Analysis:
-
Time spent in the center of the arena vs. the periphery.
-
Total distance traveled and velocity (to assess locomotor activity).
-
An increase in the time spent in the center of the arena is indicative of an anxiolytic effect.
-
Light-Dark Box Test (LDB)
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[4][6][23][24][25]
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[4][23]
-
Acclimation: Habituate the animal to the testing room for at least one hour before the test.[6]
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.[6]
-
Record the session using a video camera.
-
-
Data Analysis:
-
Time spent in the light compartment vs. the dark compartment.
-
Number of transitions between the two compartments.
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
-
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of the 5-HT1A receptor agonist 8-OH-DPAT on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Blockade of the anxiolytic action of 8-OH-DPAT in lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The differential effect of the anxiolytic agent 8-OH-DPAT during lactation is independent of pup withdrawal and maternal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 20. caymanchem.com [caymanchem.com]
- 21. anilocus.com [anilocus.com]
- 22. behaviorcloud.com [behaviorcloud.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Light-dark box test for mice [protocols.io]
- 25. Light-dark box test - Wikipedia [en.wikipedia.org]
Technical Support Center: 8-OH-DPAT Hydrobromide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with 8-OH-DPAT hydrobromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Storage
-
Q: How should this compound powder be stored?
-
A: For long-term storage, this compound powder should be stored at -20°C and can be stable for at least four years.[1] For shorter periods, storage at +4°C under desiccating conditions is also acceptable.
-
-
Q: What is the best way to prepare and store this compound solutions?
-
A: The choice of solvent depends on the experimental application. For in vitro assays, DMSO is a common solvent. For in vivo studies, sterile saline is frequently used.[2] It is crucial to ensure the compound is fully dissolved. Sonication may be required for some solvents like DMSO.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[2]
-
-
Q: My this compound solution is not clear. What should I do?
-
A: Ensure you are using a fresh, high-quality solvent, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3] Gentle warming can aid in dissolving the compound in aqueous solutions.[4] If precipitation occurs, especially in buffered solutions like PBS, consider preparing the solution fresh before each experiment.
-
2. Experimental Design and Confounding Factors
-
Q: I am observing unexpected or inconsistent results in my experiments. What are the common confounding factors with 8-OH-DPAT?
-
A: Several factors can contribute to variability in 8-OH-DPAT experiments:
-
Off-Target Effects: 8-OH-DPAT is not entirely selective for the 5-HT1A receptor. It also has a moderate affinity for 5-HT7 receptors and can interact with serotonin reuptake sites, especially at higher concentrations.[4][5][6] This can lead to effects that are not mediated by the 5-HT1A receptor. To mitigate this, use the lowest effective dose and consider using selective antagonists for 5-HT7 or other potential off-target receptors as controls.
-
Enantiomeric Composition: Most commercially available 8-OH-DPAT is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is a more potent and full agonist at 5-HT1A receptors, while the (S)-enantiomer acts as a partial agonist.[7][8] Using the racemic mixture can introduce variability. For studies requiring high precision, consider using the individual enantiomers.
-
Dose-Dependent Biphasic Effects: 8-OH-DPAT can have opposing effects at low and high doses. For instance, low doses may increase slow-wave sleep, while higher doses can decrease it.[9] It is crucial to perform a thorough dose-response study to identify the optimal concentration for the desired effect in your specific experimental model.
-
Interaction with Other Neurotransmitter Systems: The effects of 8-OH-DPAT can be influenced by interactions with other receptor systems, such as the 5-HT2A receptor.[10][11] Depending on the experimental context, these interactions can be antagonistic or synergistic.[10]
-
-
-
Q: How do I choose the correct dose for my in vivo experiments?
-
A: The optimal dose of 8-OH-DPAT is highly dependent on the animal model, the route of administration, and the specific behavioral or physiological parameter being measured. A comprehensive dose-response study is always recommended. The provided tables offer a starting point with doses used in various published studies.
-
-
Q: Should I be concerned about the vehicle used to dissolve 8-OH-DPAT?
-
A: Yes, the vehicle itself can have effects and should be tested as a control in your experiments. Common vehicles for in vivo administration include sterile 0.9% saline.[2] For compounds with poor aqueous solubility, vehicles containing small amounts of DMSO, PEG300, or Tween 80 can be used, but their potential behavioral and physiological effects must be controlled for.
-
3. Data Interpretation
-
Q: My results seem to contradict published findings. What could be the reason?
-
A: Discrepancies can arise from any of the confounding factors mentioned above. Carefully review your experimental protocol, including the specific enantiomer used, the dose and route of administration, the animal strain and sex, and the experimental conditions (e.g., time of day, habituation). Also, consider the potential for off-target effects and interactions with other neurotransmitter systems.
-
-
Q: How can I confirm that the observed effects are mediated by the 5-HT1A receptor?
-
A: To confirm 5-HT1A receptor-mediated effects, you should include a control group pre-treated with a selective 5-HT1A receptor antagonist, such as WAY-100635.[10] If the effects of 8-OH-DPAT are blocked or attenuated by the antagonist, it provides strong evidence for 5-HT1A receptor involvement.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound at Various Receptors
| Receptor | Species | Ki (nM) | pKi | Reference |
| 5-HT1A | Human | - | 8.19 (pIC50) | [3] |
| 5-HT7 | Human | ~251 | 6.6 | [4][5] |
| 5-HT1B | Rat | >1000 | - | [3] |
| α1-adrenergic | Human | 2800 | - | [12] |
| D2 | Human | >10,000 | - | [12] |
Table 2: Effective Doses of this compound in Various In Vivo Models
| Animal Model | Effect | Dose Range | Route of Administration | Reference |
| Rat | Increased food intake | 1 mg/kg | s.c. | [13] |
| Rat | Biphasic blood pressure response | 5-150 µg/kg | i.v. | [14] |
| Rat | Attenuation of attentional performance | 10-100 µg/kg | s.c. | [15] |
| Rat | Increased motivation in progressive-ratio schedule | 50-200 µg/kg | s.c. | [14] |
| Mouse | Perseverative behavior in Y-maze | 1-4 mg/kg | i.p. | [9] |
| Cat | Decreased serotonin release in DRN | 10 µM (in perfusate) | Microdialysis | [16] |
| Rabbit | Lowered intraocular pressure | Dose-dependent | Topical | [17] |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor
-
Objective: To determine the binding affinity of a test compound for the 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or recombinant cell lines).
-
[3H]8-OH-DPAT (Radioligand).
-
Unlabeled 8-OH-DPAT or Serotonin (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare membrane homogenates from the tissue of interest.[18]
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor compound.
-
Total Binding: Add assay buffer, [3H]8-OH-DPAT (at a concentration near its Kd), and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, [3H]8-OH-DPAT, a high concentration of unlabeled serotonin (e.g., 10 µM), and the membrane preparation.[18]
-
Competition Binding: Add assay buffer, [3H]8-OH-DPAT, varying concentrations of the test compound, and the membrane preparation.
-
Incubate the plate at room temperature for 30-60 minutes.[18]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of the test compound using appropriate software.
-
2. In Vivo Microdialysis for Serotonin Release
-
Objective: To measure the effect of 8-OH-DPAT on extracellular serotonin levels in a specific brain region (e.g., hippocampus or dorsal raphe nucleus).
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection for serotonin analysis.
-
-
Procedure:
-
Surgically implant a guide cannula into the target brain region of the anesthetized animal.[19] Allow for a recovery period of several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer 8-OH-DPAT systemically (e.g., s.c. or i.p.) or locally through the microdialysis probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline serotonin levels.
-
Visualizations
Caption: Simplified signaling pathway of the 5-HT1A receptor activated by 8-OH-DPAT.
Caption: General experimental workflow for in vivo studies with 8-OH-DPAT.
Caption: A logical workflow for troubleshooting unexpected results in 8-OH-DPAT experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. S(-)-8-OH-DPAT hydrobromide | 5-HT Receptor | 78095-20-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. 8-Hydroxy-DPAT hydrobromide | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 6. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent effects of the 5-HT1A receptor agonist 8-OH-DPAT on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stimulus effects of 8-OH-DPAT: evidence for a 5-HT2A receptor-mediated component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (R)-(+)-8-Hydroxy-DPAT hydrobromide (8-Hydroxy DPAT), 5-HT1A receptor agonist (CAS 78095-19-9) | Abcam [abcam.com]
- 13. Evidence that the hyperphagic response to 8-OH-DPAT is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 8-OH-DPAT and WAY-100635 on performance on a time-constrained progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of (R)-8-OH-DPAT and the enantiomers of UH-301 on motor activities in the rat: antagonism of (R)-8-OH-DPAT-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 8-OH-DPAT Hydrobromide Dosage
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 8-OH-DPAT hydrobromide in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-OH-DPAT and how does it work?
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective full agonist for the serotonin 1A (5-HT1A) receptor.[1][2] It also possesses moderate affinity for the 5-HT7 receptor. Its mechanism of action involves binding to and activating 5-HT1A receptors, which are found in high densities in brain regions critical for mood and behavior, such as the hippocampus and raphe nuclei.[3]
Activation of 5-HT1A autoreceptors, located on the cell bodies of serotonin neurons in the raphe nucleus, inhibits neuron firing, which reduces the release of serotonin from terminals.[3][4] Activation of postsynaptic 5-HT1A heteroreceptors on non-serotonergic neurons, such as glutamatergic pyramidal neurons, typically reduces neuronal excitability.[3] These dual actions are thought to mediate its effects on behavior.
Q2: I'm not observing the expected behavioral effect. What are some common reasons for this?
Several factors can lead to a lack of expected results. Consider the following:
-
Dosage: 8-OH-DPAT can have biphasic or U-shaped dose-response curves for certain behaviors like locomotor activity.[5] A low dose might produce one effect, while a high dose produces a diminished or opposite effect. A full dose-response study is recommended.
-
Route and Timing of Administration: The onset and duration of action can vary significantly with the administration route (e.g., subcutaneous vs. intraperitoneal). For instance, injections into the fourth ventricle produce a faster onset of the 5-HT syndrome than injections into the lateral ventricle, highlighting the importance of administration site.[6] Behavioral testing should be timed to coincide with the peak effect of the drug.
-
Animal Habituatƒion: The novelty of the testing environment can significantly impact behavior. In studies on locomotor activity, effects can differ between habituated and unhabituated animals.[7]
-
Presynaptic vs. Postsynaptic Effects: Low doses of 8-OH-DPAT may preferentially activate high-affinity presynaptic autoreceptors, reducing overall serotonin release.[4] Higher doses are needed to engage postsynaptic receptors to elicit certain behavioral outcomes.[8] This distinction is crucial for interpreting results.
-
Integrity of Serotonin System: The antidepressant-like effects of chronic 8-OH-DPAT in the forced swimming test require an intact presynaptic serotonergic system.[9] Depletion of serotonin can prevent or alter the drug's effects.[8][9]
Q3: My animals are showing hyperactivity at some doses and hypoactivity at others. Is this normal?
Yes, this is a well-documented phenomenon. 8-OH-DPAT can produce biphasic effects on locomotor activity.[7] Often, lower doses can suppress spontaneous locomotion, while higher doses, after an initial period of suppression, can lead to marked hyperactivity.[7][10] This complex response is likely due to the engagement of different receptor populations (presynaptic vs. postsynaptic) and the manifestation of stereotyped behaviors that are part of the serotonin syndrome.[7]
Q4: What are the signs of serotonin syndrome, and at what doses should I be concerned?
Serotonin syndrome is a potential adverse effect resulting from excessive serotonin receptor activation.[11] In rodents, behaviors associated with this syndrome include flat body posture, forepaw treading, head weaving, and lower lip retraction.[12] Higher doses (e.g., >1 mg/kg) are more likely to induce these effects.[5][13] It is also important to monitor for hypothermia, another common physiological effect of 8-OH-DPAT.[1][10] If you observe severe signs, consider reducing the dose in subsequent experiments.
Q5: Should I use the racemic mixture or a specific enantiomer of 8-OH-DPAT?
Most studies use the racemic (±)-8-OH-DPAT. However, the R-(+)-enantiomer is considered the more potent and full agonist at the 5-HT1A receptor.[14] The S-(-)-enantiomer acts as a partial agonist.[15] For studies requiring maximal receptor activation, the R-(+)-enantiomer may be preferable.[14][16] Using the racemic mixture is common, but researchers should be aware that its pharmacological profile is largely driven by the R-enantiomer.[14]
Data Presentation: Dosage Guidelines for Specific Behaviors
The following tables summarize typical effective dose ranges for this compound. Doses are highly dependent on the animal species, strain, administration route, and specific behavioral paradigm. Pilot studies are essential to determine the optimal dose for your specific experimental conditions.
Table 1: Dosage for Anxiety-Like Behaviors (Elevated Plus Maze)
| Species | Route | Effective Dose Range (mg/kg) | Observed Effect | Citations |
|---|---|---|---|---|
| Rat | SC | 0.01 - 0.3 | Anxiolytic-like (increased time/entries in open arms) | [17] |
| Rat | Intraseptal Infusion | 0.0005 - 0.004 (µg) | Impaired spatial learning, possibly via anxiety modulation |[18][19] |
Table 2: Dosage for Depression-Like Behaviors (Forced Swim Test)
| Species | Route | Effective Dose Range (mg/kg) | Observed Effect | Citations |
|---|---|---|---|---|
| Rat | SC | 0.1 - 1.0 | Antidepressant-like (decreased immobility) | [20] |
| Rat | SC | 0.25 (acute & chronic) | Antidepressant-like (increased struggling, reduced floating) | [9] |
| Rat | SC | 0.01 - 0.1 (chronic) | Antidepressant-like (decreased immobility) | [21] |
| Rat | N/A | N/A | Increased swimming behavior |[22] |
Table 3: Dosage for Locomotor Activity
| Species | Route | Effective Dose Range (mg/kg) | Observed Effect | Citations |
|---|---|---|---|---|
| Mouse | IP | 1.0 | Modulates locomotor activity | [5] |
| Rat | SC | 0.0125 - 1.6 | Dose-dependent suppression of spontaneous activity | [10] |
| Mouse/Rat | N/A | ≥ 0.1 | Initial suppression followed by hyperactivity |[7] |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation and intraperitoneal (IP) injection of 8-OH-DPAT, a common administration route.
-
Reagent Preparation:
-
This compound is soluble in water or saline. It can also be dissolved in DMSO.[23] For in vivo use, sterile 0.9% saline is the recommended vehicle.
-
To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Warm the solution to room or body temperature before injection to avoid animal discomfort.[24][25]
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Dosage Calculation:
-
Calculate the required injection volume based on the animal's body weight and the target dose.
-
Example: For a 25g mouse and a target dose of 0.5 mg/kg, the required dose is 0.0125 mg. Using a 0.1 mg/mL solution, the injection volume would be 0.125 mL.
-
-
Intraperitoneal (IP) Injection Procedure (Mouse):
-
Use a new sterile syringe and needle (25-27 gauge recommended) for each animal.[24][25][26]
-
Securely restrain the mouse using a scruff technique, placing it in dorsal recumbency (on its back) with its head tilted slightly downward.[26][27] This helps move abdominal organs away from the injection site.[24]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[24][25][26]
-
Insert the needle, bevel up, at a 30-45° angle.[24]
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct placement in the peritoneal cavity.[26]
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage, observing it for any immediate adverse reactions.[25]
-
Protocol 2: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) elevated from the floor.
-
Procedure:
-
Administer 8-OH-DPAT or vehicle control (e.g., 30 minutes prior to testing for SC injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera for later analysis.
-
-
Data Analysis: Key parameters indicating anxiolytic-like effects are an increase in the percentage of time spent in the open arms and an increase in the number of entries into the open arms.[17] Total arm entries can be used as a measure of general locomotor activity.
Protocol 3: Assessment of Depression-Like Behavior (Forced Swim Test)
-
Apparatus: A transparent cylinder (e.g., a 2.5 L beaker for mice) filled with water (26°C) to a depth where the animal cannot touch the bottom.[28]
-
Procedure:
-
Administer 8-OH-DPAT or vehicle according to the experimental design (acute or chronic).
-
Gently place the animal into the water cylinder for a 6-minute test session.
-
The animal is considered immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.
-
Record the total duration of immobility, typically during the last 4 minutes of the test.
-
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.[20] Some studies also differentiate between swimming and climbing behaviors, with increased swimming being linked to serotonergic mechanisms.[22]
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathway of 8-OH-DPAT at pre- and postsynaptic 5-HT1A receptors.
Caption: Logical workflow for optimizing 8-OH-DPAT dosage in a behavioral experiment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral effects of 8-OH-DPAT: studies using the Microtaxic ventricular injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ethopharmacological analysis of the behavioral effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. R(+)-8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced serotonin and dopamine release in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Intraseptal infusions of 8-OH-DPAT in the rat impairs water-maze performances: effects on memory or anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-HT(1A) receptor full agonist, 8-OH-DPAT, exerts antidepressant-like effects in the forced swim test in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. uac.arizona.edu [uac.arizona.edu]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 27. research.vt.edu [research.vt.edu]
- 28. Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Effects of 8-OH-DPAT Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex, often biphasic, effects of 8-OH-DPAT hydrobromide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a classic pharmacological tool, widely recognized as a full agonist for the serotonin 5-HT1A receptor.[1] Its primary mechanism of action involves the stimulation of these receptors. However, it's crucial to note that while it was initially thought to be highly selective for the 5-HT1A receptor, subsequent research has revealed its activity at other targets. Notably, 8-OH-DPAT also functions as an agonist at the 5-HT7 receptor and can act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[1][2]
Q2: What does a "biphasic effect" of 8-OH-DPAT refer to?
A biphasic effect, in the context of 8-OH-DPAT, describes a dose-response relationship where the direction or magnitude of the physiological or behavioral outcome changes with increasing doses of the compound. For instance, low doses of 8-OH-DPAT might produce one effect (e.g., a decrease in a specific behavior), while higher doses produce the opposite effect (an increase in the same behavior) or a qualitatively different response. A classic example is its effect on blood pressure, where it can cause a biphasic response of an initial brief hypertension followed by a more prolonged hypotension.[3]
Q3: Why does 8-OH-DPAT exhibit biphasic effects?
The biphasic effects of 8-OH-DPAT are primarily attributed to its differential actions on presynaptic versus postsynaptic 5-HT1A receptors, which have distinct locations and functions.
-
Low Doses: At lower concentrations, 8-OH-DPAT preferentially stimulates presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei. Activation of these autoreceptors inhibits the firing of serotonin neurons, leading to a decrease in serotonin release in projection areas.[4][5]
-
High Doses: As the dose increases, 8-OH-DPAT begins to act on postsynaptic 5-HT1A receptors located on non-serotonergic neurons in various brain regions (e.g., hippocampus, septum, cortex). The effects at these receptors can be opposite to those caused by reduced serotonin release, leading to a different physiological or behavioral outcome.[5][6]
Furthermore, the engagement of other targets at higher concentrations, such as 5-HT7 receptors, can also contribute to the complex dose-response curve.[7][8]
Troubleshooting Experimental Inconsistencies
Q4: We are observing high variability in our behavioral results with 8-OH-DPAT. What could be the cause?
High variability is a common challenge in behavioral pharmacology. Here are several factors to consider:
-
Dose Range: Ensure you are using a sufficiently wide range of doses to capture the full biphasic response. If you are only testing in a narrow range, you may be on a steep part of the dose-response curve where small variations in injected volume or animal metabolism can lead to large differences in effect.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous, or direct brain infusion) will significantly impact the pharmacokinetics and, consequently, the behavioral effects. Ensure consistency in your chosen method.
-
Animal Strain and Species: Different rodent strains and species can exhibit varied responses to 8-OH-DPAT. It is essential to be consistent with the animal model and to consult the literature for studies using the same strain.
-
Habituation and Environmental Factors: The novelty of the testing environment and the animal's stress level can influence the effects of 8-OH-DPAT. Proper habituation to the experimental setup is crucial.
-
Food Deprivation Status: If using food rewards in your behavioral paradigm, the level of food deprivation can interact with the effects of 8-OH-DPAT, which has been shown to modulate feeding and motivation.[9]
Q5: Our results suggest off-target effects. How can we confirm the involvement of the 5-HT1A receptor?
To confirm that the observed effects are mediated by the 5-HT1A receptor, you should conduct antagonist studies.
-
Pre-treatment with a Selective 5-HT1A Antagonist: Administer a selective 5-HT1A antagonist, such as WAY-100635, prior to the administration of 8-OH-DPAT. If the effects of 8-OH-DPAT are blocked or significantly attenuated by the antagonist, it provides strong evidence for the involvement of the 5-HT1A receptor.[6][9][10][11]
-
Control for 5-HT7 Receptor Involvement: To investigate the potential contribution of 5-HT7 receptors, especially with certain physiological responses like hypothermia, you can use a selective 5-HT7 antagonist like SB-269970.[7]
Q6: We are seeing a diminished response to 8-OH-DPAT with repeated administration. What is happening?
Repeated administration of a potent agonist like 8-OH-DPAT can lead to receptor desensitization or downregulation. This is a common phenomenon where the receptors become less responsive to the drug over time. To investigate this, you can:
-
Conduct a Time-Course Study: Assess the response to a fixed dose of 8-OH-DPAT over several days or weeks of repeated administration.
-
Receptor Binding Assays: Perform ex vivo receptor binding studies on brain tissue from animals treated repeatedly with 8-OH-DPAT to quantify any changes in 5-HT1A receptor density or affinity.
Data Presentation
Table 1: Dose-Dependent Effects of 8-OH-DPAT on Physiological Parameters
| Parameter | Species | Route of Administration | Low Dose (µg/kg) | Effect at Low Dose | High Dose (mg/kg) | Effect at High Dose | Reference(s) |
| Blood Pressure | Rat | Intravenous | 5-25 | Initial transient increase | 0.05-0.15 | Sustained decrease | [3] |
| Heart Rate | Rat | Intravenous | 5-150 | Bradycardia (decrease) | 0.05-0.15 | Bradycardia (decrease) | [3] |
| Body Temperature | Mouse/Rat | Intraperitoneal | 300 | Hypothermia (via 5-HT7) | 1 | Hypothermia (via 5-HT1A) | [7] |
| Intraocular Pressure | Rabbit | Topical | N/A | Dose-dependent decrease | N/A | Dose-dependent decrease | [12] |
Table 2: Dose-Dependent Effects of 8-OH-DPAT on Behavioral Paradigms
| Behavioral Task | Species | Route of Administration | Low Dose (µg/kg) | Effect at Low Dose | High Dose (µg/kg) | Effect at High Dose | Reference(s) |
| Learned Helplessness | Rat | Intraperitoneal | 125 | Reversal of helpless behavior | 250 | Reversal of helpless behavior | [5] |
| Progressive-Ratio Schedule | Rat | Subcutaneous | 25 | No significant effect | 50-200 | Increased motivation | [9] |
| Five-Choice Serial Reaction Time Task | Rat | Subcutaneous | 10-50 | No significant effect | 100 | Reduced accuracy, increased impulsivity | [6] |
| Spontaneous Alternation (Y-maze) | Mouse | Intraperitoneal | N/A | N/A | 1000-4000 | Decreased spontaneous alternation | [13] |
Experimental Protocols
Protocol 1: Investigating the Biphasic Effect of 8-OH-DPAT on Blood Pressure in Anesthetized Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane).
-
Catheterization: Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring for a stable heart rate and blood pressure.
-
Baseline Recording: Record baseline arterial blood pressure and heart rate for 10-15 minutes.
-
Drug Administration: Administer this compound intravenously in increasing doses (e.g., 5, 10, 25, 50, 100, 150 µg/kg). Allow for the blood pressure to return to baseline between doses.
-
Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment.
-
Data Analysis: Calculate the mean change in blood pressure and heart rate from baseline for each dose. Plot the dose-response curve.
Protocol 2: Antagonist Study to Confirm 5-HT1A Receptor Mediation in a Behavioral Task (e.g., Learned Helplessness)
-
Animal Model: Use a validated learned helplessness model in rats.
-
Group Allocation: Divide animals into four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + 8-OH-DPAT (e.g., 0.25 mg/kg, i.p.)
-
Group 3: WAY-100635 (e.g., 0.3 mg/kg, s.c.) + Vehicle
-
Group 4: WAY-100635 (e.g., 0.3 mg/kg, s.c.) + 8-OH-DPAT (e.g., 0.25 mg/kg, i.p.)
-
-
Drug Administration: Administer WAY-100635 or its vehicle 30 minutes before the administration of 8-OH-DPAT or its vehicle.
-
Behavioral Testing: Conduct the learned helplessness test at the appropriate time following 8-OH-DPAT administration.
-
Data Analysis: Compare the behavioral scores (e.g., number of escapes) between the groups. A significant reduction in the effect of 8-OH-DPAT in Group 4 compared to Group 2 would indicate 5-HT1A receptor mediation.
Visualizations
Caption: Logical flow of 8-OH-DPAT's biphasic effect.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute administration of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a selective 5-HT-receptor agonist, causes a biphasic blood pressure response and a bradycardia in the normotensive Sprague-Dawley rat and in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 8-OH-DPAT and WAY-100635 on performance on a time-constrained progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-OH-DPAT Hydrobromide in Rodent Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-OH-DPAT hydrobromide in studies involving both female and male rats. The information addresses common issues and highlights sex-dependent differences in response to this 5-HT1A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the behavioral responses to 8-OH-DPAT between our male and female rat cohorts. Is this expected?
A1: Yes, this is a well-documented phenomenon. The behavioral effects of 8-OH-DPAT can differ significantly between male and female rats, and even across the estrous cycle in females.[1][2] For instance, 8-OH-DPAT has been shown to be more potent in females in producing anxiolytic-like effects.[2] Conversely, its effects on aggression can be opposite in males and females, decreasing aggression in males while increasing it in females.[3]
Q2: What are the typical dose ranges for observing behavioral effects of 8-OH-DPAT in rats, and do they differ by sex?
A2: Effective dose ranges are behavior-specific and can be influenced by sex. For anxiety and defense tests, doses between 0.01-1.0 mg/kg (subcutaneous) have been used, with females often showing a greater response at lower doses than males.[2] For effects on sexual behavior in males, doses around 0.2-0.4 mg/kg are often cited.[4][5][6] It is crucial to conduct dose-response studies for your specific behavioral paradigm and to consider the sex of the animals.
Q3: How does the estrous cycle in female rats influence the effects of 8-OH-DPAT?
A3: The estrous cycle significantly modulates the behavioral responses to 8-OH-DPAT. For example, the hyperphagic (increased eating) effects of 8-OH-DPAT are most prominent in diestrous females and least evident in proestrous and estrous females.[1] This is thought to be due to the modulation of 5-HT1A autoreceptors by fluctuating hormone levels.[1] Therefore, it is critical to monitor the estrous cycle phase of female rats in your experiments.
Q4: Can 8-OH-DPAT affect body temperature differently in male and female rats?
A4: Yes, sex differences in the hypothermic response to 8-OH-DPAT have been reported. Females tend to exhibit a more pronounced and rapid onset of hypothermia compared to males, especially at lower doses.[1] This differential sensitivity should be considered when interpreting thermoregulatory data.
Troubleshooting Guides
Problem 1: Inconsistent anxiolytic-like effects in female rats.
-
Possible Cause: Fluctuation in hormonal status.
-
Troubleshooting Steps:
-
Monitor Estrous Cycle: Track the estrous cycle of all female rats and analyze the data based on the cycle phase (diestrus, proestrus, estrus).
-
Use Ovariectomized Females: For studies where hormonal fluctuations are a confounding variable, consider using ovariectomized (OVX) females with or without controlled hormone replacement (e.g., estradiol benzoate) to standardize the hormonal environment.[7]
-
Problem 2: 8-OH-DPAT is not facilitating male sexual behavior as expected.
-
Possible Cause 1: Incorrect dosage.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose for facilitating ejaculation in your specific rat strain. Doses that are too high can sometimes have inhibitory effects on certain components of sexual behavior.[8]
-
-
Possible Cause 2: Route of administration.
-
Troubleshooting Steps:
-
Systemic vs. Central Administration: Be aware that systemic and direct intracerebral (e.g., into the medial preoptic area - MPOA) injections of 8-OH-DPAT can have different, and sometimes opposite, effects on neurotransmitter levels and behavior.[5] Ensure your chosen route of administration is appropriate for your research question.
-
Problem 3: Unexpected motor side effects are interfering with the behavioral assay.
-
Possible Cause: "Serotonin syndrome" or other motor effects.
-
Troubleshooting Steps:
-
Observe for Serotonin Syndrome: At higher doses, 8-OH-DPAT can induce components of the serotonin syndrome, including flat body posture and lower lip retraction.[7][9] If these are observed and interfere with your primary behavioral measures, consider lowering the dose.
-
Habituation: Allow for a sufficient habituation period to the testing environment before drug administration to minimize stress-induced motor effects.
-
Data Presentation
Table 1: Sex-Dependent Behavioral Responses to 8-OH-DPAT in Rats
| Behavioral Domain | Male Rats | Female Rats | Citations |
| Anxiety | Anxiolytic-like effects | More potent anxiolytic-like effects compared to males | [2] |
| Aggression | Decreased duration of aggression | Increased duration of aggression | [3] |
| Feeding Behavior | Hyperphagia | Hyperphagia, modulated by the estrous cycle (most evident in diestrus) | [1] |
| Body Temperature | Hypothermia, with a slower onset | More pronounced and rapid hypothermia | [1] |
| Sexual Behavior | Facilitation of ejaculation (decreased latency), but can inhibit erections ex copula | Inhibition of lordosis behavior in hormonally primed females | [4][8][10] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-Like Effects using the Anxiety/Defense Test Battery
-
Animals: Adult male and female Wistar rats.
-
Drug Administration: this compound (0.01-1.0 mg/kg) administered subcutaneously (SC).
-
Procedure:
-
The test apparatus consists of an arena with a compartment housing a natural predator (e.g., a cat) and an open area.
-
Rats are individually placed in the arena and their behavior is recorded for a set duration.
-
Key behavioral measures include time spent in proximity to the predator compartment, locomotor activity (transits), and frequency/duration of eating a preferred food.
-
Anxiolytic-like effects are inferred from increased time spent near the predator, increased locomotion, and increased feeding behavior.[2]
-
Protocol 2: Evaluation of 8-OH-DPAT Effects on Male Rat Sexual Behavior
-
Animals: Sexually experienced adult male rats.
-
Drug Administration: this compound (e.g., 0.2 and 0.4 mg/kg) administered intraperitoneally (IP).
-
Procedure:
Visualizations
Caption: Experimental workflow for studying sex differences of 8-OH-DPAT.
Caption: 8-OH-DPAT's mechanism of action and hormonal modulation.
References
- 1. Gender and estrous cycle differences in the response to the 5-HT1A agonist 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for differential effects of 8-OH-DPAT on male and female rats in the Anxiety/Defense Test Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sex behavior of male and female Wistar rats affected by the serotonin agonist 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of a new serotoninomimetic drug, 8-OH-DPAT, on copulatory behavior and pelvic thrusting pattern in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the behavioral effects of 8-OH-DPAT by estrogen and DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A component analysis of the effects of DPAT on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of 8-OH-DPAT-induced behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the 5-HT1A agonist, 8-OH-DPAT, on sexual behaviors of the proestrous rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 8-OH-DPAT Hydrobromide and Tandospirone for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key research compounds, 8-OH-DPAT hydrobromide and tandospirone, both of which target the serotonin 1A (5-HT1A) receptor, a critical player in the modulation of mood and anxiety. This document synthesizes experimental data on their receptor binding profiles, functional activities, and effects on neurotransmitter systems and behavior to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Tandospirone |
| 5-HT1A Receptor Activity | Full Agonist | Partial Agonist |
| Primary Research Use | Preclinical tool for studying 5-HT1A receptor function | Anxiolytic drug (in some countries), preclinical and clinical research |
| Selectivity | High for 5-HT1A, but with some affinity for other receptors | High selectivity for 5-HT1A over other monoamine receptors |
| Dopaminergic Effects | Can influence dopamine release, with effects varying by brain region and dose | Can indirectly modulate dopamine systems, potentially contributing to its therapeutic profile |
Quantitative Data Summary
The following tables provide a structured overview of the receptor binding affinities and functional potencies of 8-OH-DPAT and tandospirone, compiled from various preclinical studies.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Tandospirone |
| 5-HT1A | ~1.0 | 27 ± 5[1][2] |
| 5-HT2A | >1000 | 1300 ± 200[2] |
| 5-HT2C | - | 2600 ± 60 |
| Dopamine D1 | >10,000 | 41,000 ± 10,000[1] |
| Dopamine D2 | >10,000 | 1700 ± 300[2] |
| α1-Adrenergic | 2800 | 1600 ± 80[2] |
| α2-Adrenergic | >1000 | 1900 ± 400[1] |
| 5-HT Transporter | Moderate affinity | Inactive |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at the 5-HT1A Receptor
| Parameter | This compound | Tandospirone |
| Intrinsic Activity | Full Agonist | Partial Agonist |
| Functional Potency | High | Potent |
| Specific Value | - | Displays approximately 60% of the agonist effect of 8-OH-DPAT in adenylate cyclase studies[2]. |
Mechanism of Action and Signaling Pathways
Both 8-OH-DPAT and tandospirone exert their primary effects through the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins. However, their differing intrinsic activities as a full and partial agonist, respectively, lead to distinct downstream signaling cascades and physiological outcomes.
Activation of the 5-HT1A receptor by these ligands initiates a cascade of intracellular events. The Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. Additionally, the Gβγ subunit of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. The 5-HT1A receptor has also been shown to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.
Comparative Effects on Neurotransmitter Systems
Serotonergic System
As a full agonist, 8-OH-DPAT produces a maximal response at 5-HT1A receptors. When administered systemically, it potently inhibits the firing of serotonergic neurons in the dorsal raphe nucleus through activation of somatodendritic autoreceptors, leading to a significant decrease in serotonin release in projection areas. Tandospirone, being a partial agonist, also activates these autoreceptors to reduce serotonin release, but to a lesser extent than a full agonist. This distinction is crucial for interpreting experimental results, as the net effect on the serotonergic system will differ between the two compounds.
Dopaminergic System
The effects of 5-HT1A receptor ligands on the dopamine system are complex and region-dependent. 8-OH-DPAT has been shown to increase dopamine release in some brain regions, such as the medial prefrontal cortex, while having inhibitory effects in others.[3] These effects are thought to be mediated by the influence of 5-HT1A receptors on the activity of dopaminergic neurons. Tandospirone's effects on dopamine are less extensively characterized in direct comparative studies but is also believed to modulate dopaminergic transmission, which may contribute to its anxiolytic and antidepressant properties.
Comparative Behavioral Effects
Anxiety Models
In preclinical models of anxiety, such as the elevated plus-maze, 8-OH-DPAT generally produces anxiolytic-like effects, increasing the time spent in the open arms of the maze.[4] However, the effects can be dose-dependent and may be accompanied by other behavioral changes. Tandospirone has also demonstrated anxiolytic properties in various animal models.[1]
In clinical settings, tandospirone has been shown to be effective in treating generalized anxiety disorder. Clinical trials have demonstrated a significant reduction in Hamilton Anxiety Scale (HAM-A) scores in patients treated with tandospirone.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Brain tissue homogenate (e.g., from rat hippocampus) or cell membranes expressing recombinant 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT.
-
Test compounds: 8-OH-DPAT (for self-displacement) and tandospirone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold Tris-HCl).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the brain homogenate/cell membranes, [³H]8-OH-DPAT, and either buffer (for total binding), a high concentration of unlabeled 8-OH-DPAT (for non-specific binding), or the test compound.
-
Incubate the mixture to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of 8-OH-DPAT or tandospirone on extracellular serotonin and/or dopamine levels in a specific brain region.
Materials:
-
Rat or mouse.
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (8-OH-DPAT or tandospirone).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgically implant a guide cannula into the target brain region of the anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the test compound (systemically or via reverse dialysis).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Conclusion
This compound and tandospirone are both valuable tools for investigating the 5-HT1A receptor system. The choice between them depends on the specific research question. 8-OH-DPAT, as a potent full agonist, is ideal for elucidating the maximal functional response of the 5-HT1A receptor. Tandospirone, as a selective partial agonist with a clinically established profile, is well-suited for studies aiming to understand the therapeutic mechanisms of anxiolytics and for translational research. A thorough understanding of their distinct pharmacological profiles is essential for the accurate interpretation of experimental data and for advancing our knowledge of serotonergic modulation of brain function and behavior.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Validating New Anxiolytics with 8-OH-DPAT Hydrobromide
In the quest for novel anxiolytic therapies, the validation of new chemical entities is a critical step. For researchers in drug development, establishing a compound's efficacy and mechanism of action requires robust pharmacological tools. 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) hydrobromide, a potent and selective serotonin 5-HT1A receptor agonist, has long served as a benchmark for this purpose.[1] This guide provides an objective comparison of 8-OH-DPAT with other anxiolytic agents, supported by experimental data and detailed protocols, to assist researchers in designing and interpreting validation studies.
Mechanism of Action: The 5-HT1A Receptor Pathway
8-OH-DPAT exerts its anxiolytic effects by directly stimulating 5-HT1A receptors. These receptors are G-protein coupled and are found in both presynaptic and postsynaptic locations.[2]
-
Presynaptic Autoreceptors: Located on serotonergic neurons in the raphe nuclei, their activation by 8-OH-DPAT inhibits neuronal firing, leading to a decrease in serotonin (5-HT) release in projection areas.[2][3] This is believed to be a key component of its anxiolytic action.[4][5]
-
Postsynaptic Heteroreceptors: Found in limbic and cortical areas such as the hippocampus and amygdala, their stimulation also contributes to the overall anxiolytic and antidepressant-like effects.[2][4][6][7]
The activation of 5-HT1A receptors initiates an intracellular signaling cascade, primarily through Gi/o proteins, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to neuronal hyperpolarization and a reduction in neuronal excitability in brain regions associated with anxiety.[2][3][8]
Experimental Validation Workflow
A typical workflow for validating a novel anxiolytic compound using 8-OH-DPAT as a positive control involves a series of behavioral assays in rodents. The goal is to demonstrate that the test compound produces anxiolytic-like effects comparable to or better than 8-OH-DPAT and to confirm that these effects are mediated by the intended target, often by using a selective antagonist.
Comparative Performance in Behavioral Assays
The anxiolytic properties of 8-OH-DPAT are typically evaluated in conflict-based animal models, such as the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. These tests rely on the rodent's natural aversion to open, elevated, and brightly lit spaces.
Elevated Plus Maze (EPM)
The EPM is a widely used assay where an increase in the time spent and the number of entries into the open arms indicates an anxiolytic effect. 8-OH-DPAT consistently and dose-dependently increases open arm exploration.[9][10]
Table 1: Comparison of Anxiolytics in the Elevated Plus Maze (EPM) Test in Rats
| Compound | Dose Range (mg/kg) | Administration | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Key Observations |
| 8-OH-DPAT | 0.01 - 0.3 | s.c. | Dose-dependent increase[9][10] | Dose-dependent increase[9][10] | Classic 5-HT1A agonist profile; effects blocked by 5-HT1A antagonists.[9][10] |
| Buspirone | 0.03 - 5.0 | p.o., s.c. | Variable; anxiolytic at low doses (0.03-0.3 mg/kg)[11]; can be anxiogenic at higher doses[9][10][12] | Variable; may decrease at higher doses due to reduced locomotor activity.[9][10] | Partial 5-HT1A agonist; results can be inconsistent across studies.[12][13] |
| Diazepam | 1.0 - 2.0 | i.p. | Significant increase[14][15] | Significant increase[16] | Benzodiazepine benchmark; effects can be confounded by sedation at higher doses.[17] |
Data compiled from multiple sources; direct comparison should be made with caution due to inter-study variability in protocols and animal strains.
Light-Dark Box (LDB) Test
In the LDB test, anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments. This paradigm is also sensitive to serotonergic compounds like 8-OH-DPAT.[18][19]
Table 2: Expected Outcomes in the Light-Dark Box (LDB) Test
| Compound | Expected Effect on Time in Light Box | Expected Effect on Transitions | Mechanism of Action |
| 8-OH-DPAT | Increase | Increase | 5-HT1A Agonist |
| Buspirone | Increase | Increase | 5-HT1A Partial Agonist |
| Diazepam | Increase | Increase | GABA-A Positive Allosteric Modulator |
| Anxiogenic Compound | Decrease | Decrease | Varies |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
Protocol 1: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated 50 cm above the ground. It consists of two open arms (50 x 12 cm) and two enclosed arms (50 x 12 x 50 cm) extending from a central platform (12 x 12 cm). The open arms may have a small ledge (0.5 cm) to prevent falls.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g). Animals should be habituated to the testing room for at least 45-60 minutes before the trial.
-
Procedure:
-
Administer the test compound, 8-OH-DPAT (e.g., 0.3 mg/kg, s.c.), or vehicle 15-30 minutes prior to testing.
-
Gently place the rat on the central platform, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera for later analysis.
-
Between trials, thoroughly clean the maze with 30-70% ethanol solution to remove olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms (as a measure of general locomotor activity).
-
Protocol 2: Light-Dark Box (LDB) Test
-
Apparatus: A box (e.g., 42 x 21 x 25 cm) divided into two compartments: a small, dark compartment (1/3 of the box) and a large, brightly illuminated compartment (2/3 of the box). The compartments are connected by a small opening (e.g., 4 x 3 cm).[20][21] The light intensity in the lit chamber should be around 200-400 lux.[20]
-
Animals: Male mice (e.g., C57BL/6J, 25-30g). Acclimate animals to the testing room for at least 30 minutes.[20]
-
Procedure:
-
Administer the test compound, 8-OH-DPAT, or vehicle 30 minutes prior to testing.
-
Place the mouse in the center of the brightly illuminated chamber.[20]
-
Allow the animal to explore the apparatus freely for 5-10 minutes.
-
Record the session via video for analysis.
-
Clean the apparatus thoroughly with 70% ethanol between animals.[20]
-
-
Parameters Measured:
-
Latency to first enter the dark compartment.
-
Total time spent in the light compartment.[21]
-
Total time spent in the dark compartment.
-
Number of transitions between compartments.
-
Conclusion
8-OH-DPAT hydrobromide remains an indispensable tool for the validation of novel anxiolytic compounds, particularly those targeting the serotonergic system. Its robust and reproducible anxiolytic-like effects in established behavioral models provide a clear benchmark against which new entities can be compared. By understanding its mechanism of action and employing standardized experimental protocols, researchers can effectively leverage 8-OH-DPAT to characterize the pharmacological profile of next-generation anxiolytics and accelerate their development.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 17. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 21. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
WAY-100635: A Potent Antagonist of 8-OH-DPAT Hydrobromide's Serotonergic Effects
A comprehensive guide for researchers on the antagonistic relationship between WAY-100635 and the 5-HT1A receptor agonist, 8-OH-DPAT hydrobromide, supported by experimental data and detailed protocols.
This guide provides an in-depth comparison of WAY-100635 and this compound, focusing on the potent and selective antagonistic activity of WAY-100635 against the effects induced by 8-OH-DPAT, a widely used 5-HT1A receptor agonist. The information presented herein, including quantitative data, detailed experimental methodologies, and signaling pathway visualizations, is intended to support researchers, scientists, and drug development professionals in their investigation of the serotonergic system.
Introduction to the Compounds
8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) hydrobromide is a prototypic and potent full agonist for the serotonin 5-HT1A receptor.[1] It is extensively utilized in neuroscience research to probe the function of 5-HT1A receptors and to model serotonergic activity in various physiological and behavioral paradigms.[1] Upon administration, 8-OH-DPAT elicits a range of effects, including hypothermia, hyperphagia, and alterations in behavior, which are mediated by its interaction with both presynaptic and postsynaptic 5-HT1A receptors.[2][3][4] While initially considered highly selective for the 5-HT1A receptor, it has also been found to act as an agonist at the 5-HT7 receptor and as a serotonin reuptake inhibitor or releasing agent.[1]
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a highly potent and selective "silent" antagonist of the 5-HT1A receptor.[3][5][6] The term "silent" antagonist signifies that it does not exhibit any intrinsic agonist activity.[3] Its high affinity and selectivity for the 5-HT1A receptor make it an invaluable tool for elucidating the specific contributions of this receptor subtype to various physiological and pathological processes.[5] WAY-100635 effectively blocks the effects of 5-HT1A agonists like 8-OH-DPAT, providing a means to verify that the observed effects are indeed mediated by the 5-HT1A receptor.[5][7][8][9][10]
Comparative Data: Antagonism of 8-OH-DPAT Effects by WAY-100635
The antagonistic properties of WAY-100635 against 8-OH-DPAT have been demonstrated across a range of in vitro and in vivo experimental models. The following tables summarize the key quantitative findings from these studies.
In Vitro Receptor Binding and Functional Assays
| Parameter | 8-OH-DPAT | WAY-100635 | Notes | Reference |
| Binding Affinity (pIC50) for 5-HT1A Receptor | 8.19 | 8.87 | pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity. WAY-100635 shows a higher affinity for the 5-HT1A receptor. | [5][11] |
| Binding Affinity (Ki) for 5-HT1A Receptor | Not explicitly stated | 0.39 nM | Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of other ligands. A lower Ki indicates a higher binding affinity. | [12] |
| Functional Activity | Full Agonist | Silent Antagonist | 8-OH-DPAT activates the 5-HT1A receptor, while WAY-100635 blocks the receptor without eliciting a response. | [1][5] |
| Effect on cAMP Production | Inhibits forskolin-stimulated cAMP production | Blocks 8-OH-DPAT-induced inhibition of cAMP production | 5-HT1A receptor activation by 8-OH-DPAT leads to a decrease in cyclic AMP (cAMP). WAY-100635 reverses this effect. | [8] |
In Vivo Behavioral and Physiological Effects in Rodent Models
| 8-OH-DPAT-Induced Effect | Dose of 8-OH-DPAT | Antagonistic Effect of WAY-100635 | Dose of WAY-100635 | Animal Model | Reference |
| Hypothermia | Not explicitly stated | Potently antagonized | ID50 = 0.01 mg/kg s.c. | Mouse and Rat | [5] |
| Behavioral Syndrome (e.g., forepaw treading) | Not explicitly stated | Potently antagonized | Minimum effective dose = 0.003 mg/kg s.c.; ID50 = 0.01 mg/kg s.c. | Rat and Guinea-pig | [5] |
| Impairment in Radial Maze Performance | 1.0 mg/kg | Completely blocked | Not explicitly stated | Fischer-344 Rats | [9] |
| Elevation of Plasma ACTH | 100 and 300 µg/kg | Dose-dependently blocked | Minimum effective dose = 10 µg/kg | Conscious Rat | [7] |
| Decrease in Extracellular 5-HT | Not explicitly stated | Antagonized | Not explicitly stated | Rat (ventral hippocampus) | [8] |
| Disruption of Temporal Differentiation | 100, 200 µg/kg s.c. | Abolished the effect | 300 µg/kg | Rat | [10] |
| Analgesia in Formalin Model | 0.01-2.5 mg/kg s.c. | Completely blocked | 0.16 mg/kg s.c. | Rat | [13] |
| Increased Food-Reinforced Operant Responding | 50, 100, and 200 µg/kg | Significantly attenuated | 30 µg/kg | Rat | [14] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the antagonistic interaction between WAY-100635 and 8-OH-DPAT.
Figure 1: 5-HT1A Receptor Signaling Pathway and Interaction with 8-OH-DPAT and WAY-100635.
Figure 2: Experimental Workflow for In Vivo Antagonism Studies.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should consult the specific publications for fine details and necessary ethical approvals.
In Vivo: Antagonism of 8-OH-DPAT-Induced Hypothermia in Mice
This protocol is a standard method to assess the in vivo antagonism of 5-HT1A receptor-mediated effects.
1. Animals:
-
Male mice (e.g., Swiss-Webster) weighing 20-25g are commonly used.
-
Animals should be housed in a temperature-controlled environment (e.g., 21 ± 1°C) with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the experiment.
2. Drug Preparation:
-
This compound and WAY-100635 are typically dissolved in sterile 0.9% saline.
-
Doses are calculated based on the weight of the salt.
3. Experimental Procedure:
-
Measure the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe.
-
Administer WAY-100635 (e.g., 0.01 mg/kg, s.c.) or vehicle.
-
After a specified pretreatment time (e.g., 15-30 minutes), administer 8-OH-DPAT (e.g., 0.5 mg/kg, s.c.) or vehicle.
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, and 90 minutes) post-8-OH-DPAT administration.
-
The antagonistic effect is determined by the degree to which WAY-100635 prevents the hypothermic response induced by 8-OH-DPAT.
In Vitro: Radioligand Binding Assay for 5-HT1A Receptor
This protocol is used to determine the binding affinity of compounds for the 5-HT1A receptor.
1. Tissue Preparation:
-
Rat hippocampal membranes are a common source of 5-HT1A receptors.
-
Dissect the hippocampus from rat brains on ice and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and the competing ligand (unlabeled 8-OH-DPAT or WAY-100635) at various concentrations.
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., serotonin) is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The experimental evidence strongly supports the role of WAY-100635 as a potent and selective antagonist of the 5-HT1A receptor, effectively blocking the diverse physiological and behavioral effects induced by the agonist this compound. The high affinity of WAY-100635 for the 5-HT1A receptor, coupled with its lack of intrinsic activity, makes it an indispensable pharmacological tool for isolating and studying the functions of this crucial serotonin receptor subtype. The data and protocols presented in this guide are intended to facilitate further research into the complex roles of the 5-HT1A receptor in health and disease.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 8-OH-DPAT-induced elevation of plasma corticotrophin by the 5-HT1A receptor antagonist WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism by WAY-100635 of the effects of 8-OH-DPAT on performance on a free-operant timing schedule in intact and 5-HT-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 8-OH-DPAT and WAY-100635 on performance on a time-constrained progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the R-(+) and S-(-) enantiomers of 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), a widely used research chemical and a potent 5-HT1A receptor agonist. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction
8-OH-DPAT is a crucial tool in neuroscience research for investigating the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, and cognition.[1] As a chiral molecule, 8-OH-DPAT exists as two enantiomers, R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT. While chemically similar, these stereoisomers exhibit significant differences in their pharmacological profiles, particularly in their efficacy at the 5-HT1A receptor. This guide will delineate these differences through a comparative analysis of their receptor binding affinities, functional activities, and in vivo effects.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the efficacy of R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT based on published experimental data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Reference |
| R-(+)-8-OH-DPAT | 5-HT1A | 1.39 ± 0.14 | Rat | [2] |
| S-(-)-8-OH-DPAT | 5-HT1A | 12.71 ± 1.54 | Rat | [2] |
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity at the 5-HT1A Receptor
| Assay | Parameter | R-(+)-8-OH-DPAT | S-(-)-8-OH-DPAT | Reference |
| G-protein Activation ([35S]GTPγS Binding) | Efficacy (% of 5-HT response) | 90% | 57% | [2] |
| Adenylyl Cyclase Inhibition | Efficacy (% of 5-HT response) | ~100% (Full Agonist) | ~50% (Partial Agonist) | [2] |
Efficacy (Emax): The maximal response a ligand can produce upon binding to a receptor.
Table 3: In Vivo Efficacy
| Experiment | Parameter | R-(+)-8-OH-DPAT | S-(-)-8-OH-DPAT | Reference |
| Suppression of Hippocampal CA3 Pyramidal Neuron Firing | Potency | ~2-fold greater | - | [3][4] |
| Induction of Hypothermia | Effect | Greater and longer-lasting | - | [3][4] |
Signaling Pathways and Experimental Workflows
To understand the functional differences between the two enantiomers, it is essential to consider the signaling cascade initiated by 5-HT1A receptor activation and the experimental setups used to measure their effects.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist, such as 8-OH-DPAT, initiates a series of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Furthermore, the 5-HT1A receptor can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways.[2]
Figure 1. Simplified 5-HT1A receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
Figure 2. Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of R-(+)- and S-(-)-8-OH-DPAT for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or recombinant cell lines).
-
Radioligand: [3H]8-OH-DPAT.
-
Test compounds: R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of the unlabeled test compound (R-(+)- or S-(-)-8-OH-DPAT).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate receptor-bound radioligand from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To measure the functional activity (potency and efficacy) of R-(+)- and S-(-)-8-OH-DPAT in stimulating G-protein activation at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds: R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT.
-
Assay buffer: e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, pH 7.4.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of the test compound in assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound and free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).
In Vivo Microiontophoresis
Objective: To assess the in vivo efficacy of R-(+)- and S-(-)-8-OH-DPAT in suppressing the firing rate of hippocampal neurons.
General Protocol Outline:
-
Animal Preparation: Anesthetize the subject animal (e.g., a rat).
-
Electrode Placement: Stereotaxically lower a multi-barreled micropipette electrode into the dorsal hippocampus, targeting the CA3 pyramidal cell layer. One barrel is used for recording the neuronal firing rate, while the other barrels contain solutions of the test compounds.
-
Baseline Firing Rate: Record the stable, spontaneous firing rate of a CA3 pyramidal neuron.
-
Drug Application: Eject the test compound (R-(+)- or S-(-)-8-OH-DPAT) from one of the barrels using a controlled microiontophoretic current.
-
Recording: Record the change in the neuron's firing rate during and after the application of the test compound.
-
Data Analysis: Quantify the suppression of the firing rate as a function of the ejection current for each enantiomer.
Discussion of Efficacy Differences
The experimental data consistently demonstrate that R-(+)-8-OH-DPAT is a more potent and efficacious agonist at the 5-HT1A receptor compared to S-(-)-8-OH-DPAT .
-
Receptor Binding: The R-(+) enantiomer exhibits a significantly higher binding affinity for the 5-HT1A receptor, as indicated by its lower Ki value.[2] This suggests that R-(+)-8-OH-DPAT binds more readily and tightly to the receptor than the S-(-) enantiomer.
-
Functional Activity: In functional assays, R-(+)-8-OH-DPAT acts as a full or nearly full agonist, producing a maximal response comparable to the endogenous ligand serotonin in stimulating G-protein activation and inhibiting adenylyl cyclase.[2] In contrast, S-(-)-8-OH-DPAT behaves as a partial agonist, eliciting a submaximal response even at saturating concentrations.[2]
-
In Vivo Effects: The higher potency of the R-(+) enantiomer is also evident in in vivo studies. It is approximately twice as potent as the S-(-) enantiomer in suppressing the firing of hippocampal CA3 pyramidal neurons.[3][4] Furthermore, R-(+)-8-OH-DPAT induces a more pronounced and longer-lasting hypothermic response, a characteristic in vivo effect of 5-HT1A receptor agonists.[3][4]
Conclusion
The R-(+) and S-(-) enantiomers of 8-OH-DPAT, while structurally very similar, display distinct pharmacological profiles at the 5-HT1A receptor. R-(+)-8-OH-DPAT is a potent, full agonist, whereas S-(-)-8-OH-DPAT is a less potent, partial agonist. These differences in efficacy are critical for the interpretation of experimental results and for the design of studies investigating the serotonergic system. Researchers should carefully consider these differences when selecting an enantiomer for their specific research questions. For studies requiring maximal activation of the 5-HT1A receptor, R-(+)-8-OH-DPAT is the more appropriate choice. Conversely, S-(-)-8-OH-DPAT may be useful for investigating the effects of partial receptor agonism.
References
- 1. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 8-OH-DPAT Hydrobromide: A Comparative Guide for Researchers
A comprehensive analysis of 8-OH-DPAT hydrobromide, a potent 5-HT1A receptor agonist, is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed comparison with alternative serotonergic agents, supported by experimental data and protocols, to facilitate informed decisions in research and development.
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) hydrobromide is a cornerstone tool in neuroscience research, primarily utilized for its high affinity and agonistic activity at the serotonin 1A (5-HT1A) receptor. Its administration in preclinical models has yielded a wealth of information on the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, learning, and memory. However, the translation of these findings requires rigorous cross-validation with other models and therapeutic agents to ensure their robustness and predictive value for clinical applications. This guide offers a comparative overview of 8-OH-DPAT with other key 5-HT1A receptor modulators and selective serotonin reuptake inhibitors (SSRIs), presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Comparative Analysis of Receptor Binding Affinities
The selectivity and potency of a pharmacological tool are critical for interpreting experimental outcomes. The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of 8-OH-DPAT and other selected serotonergic agents for the human 5-HT1A receptor and other relevant off-target receptors. Lower Ki values are indicative of higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | SERT (IC50, nM) |
| 8-OH-DPAT | 1.0 - 12 [1][2] | 466 [3] | >10,000[2] | ~700 (inhibition of 5-HT uptake)[4] |
| Buspirone | 14[2] | - | 450[2] | - |
| Tandospirone | 2.9 - 27[2][4] | - | 1,800[2] | - |
| Vilazodone | 0.2[2] | - | >10,000[2] | 0.1 - 0.5[5][6] |
| Flesinoxan | - | - | - | - |
| Fluoxetine | - | - | - | ~1 |
Cross-Validation in Preclinical Models of Anxiety and Depression
The anxiolytic and antidepressant-like effects of 8-OH-DPAT have been extensively studied and cross-validated using various behavioral paradigms.
Anxiety Models
In the elevated plus-maze (EPM) , a standard test for anxiety-like behavior in rodents, 8-OH-DPAT consistently increases the time spent and the number of entries into the open arms, indicative of an anxiolytic effect.[7] These findings have been cross-validated with other 5-HT1A agonists, although some partial agonists like buspirone have shown mixed or even anxiogenic-like effects in some studies.[7][8]
The fear-potentiated startle paradigm is another model used to assess anxiety. Interestingly, while the anxiolytic buspirone is effective in this model, 8-OH-DPAT has been reported to be ineffective, suggesting that the anxiolytic effects of these compounds may be mediated by different neural circuits or mechanisms.[9]
Depression Models
The forced swim test (FST) is a widely used model to screen for potential antidepressant activity. 8-OH-DPAT demonstrates antidepressant-like effects by reducing immobility time in this test.[10][11] These effects are often compared to those of SSRIs like fluoxetine. Studies have shown that while both 8-OH-DPAT and fluoxetine can be effective, their mechanisms differ. The effects of 8-OH-DPAT are directly mediated by 5-HT1A receptor stimulation, whereas fluoxetine's effects are indirect, resulting from increased synaptic serotonin levels.[10]
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are summarized methodologies for key experiments cited in this guide.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Test compounds (e.g., 8-OH-DPAT, buspirone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA).
-
Scintillation fluid.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[12][13][14]
Elevated Plus Maze (EPM)
This behavioral test is used to assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[15][16][17][18][19]
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.[19]
-
Administer the test compound (e.g., 8-OH-DPAT) at the appropriate time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.[15][18]
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent and the percentage of entries into the open arms.[15][17]
Forced Swim Test (FST)
This test is a common model for screening antidepressant-like activity.
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[20][21]
Procedure:
-
On day one (pre-test), place the rat in the cylinder for 15 minutes.[2]
-
On day two (test), administer the test compound (e.g., 8-OH-DPAT) and place the rat back in the cylinder for 5 minutes.
-
Record the duration of immobility (floating with minimal movements to keep the head above water).
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.[2]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of 8-OH-DPAT on extracellular serotonin levels.
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., dorsal raphe nucleus, prefrontal cortex).[22][23][24][25][26]
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer 8-OH-DPAT systemically or locally through the probe.
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Changes in serotonin levels are expressed as a percentage of the baseline levels.[22][23][24][25][26]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Conclusion
This compound remains an invaluable tool for probing the function of the 5-HT1A receptor. However, a critical evaluation of its findings in the context of other serotonergic agents and experimental models is essential for the robust progression of neuroscience research and drug discovery. This guide provides a framework for such a comparative analysis, emphasizing the importance of quantitative data, standardized protocols, and the cross-validation of results across multiple platforms. By employing these principles, researchers can enhance the reliability and translational potential of their findings.
References
- 1. Comparison of the cardiovascular effects of the 5-HT1A receptor agonist flesinoxan with that of 8-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT1A agonists 8-OH-DPAT, buspirone and ipsapirone attenuate stress-induced anorexia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 7. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 8-OH-DPAT, buspirone and ICS 205-930 on feeding in a novel environment: comparisons with chlordiazepoxide and FG 7142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin does not mediate anxiolytic effects of buspirone in the fear-potentiated startle paradigm: comparison with 8-OH-DPAT and ipsapirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
- 24. In vivo brain dialysis study of the somatodendritic release of serotonin in the Raphe nuclei of the rat: effects of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of the 5-HT1A receptor agonist 8-OH-DPAT on the release of 5-HT in dorsal and median raphe-innervated rat brain regions as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-OH-DPAT Hydrobromide and SSRIs in Preclinical Models of Depression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT1A receptor agonist 8-OH-DPAT hydrobromide and Selective Serotonin Reuptake Inhibitors (SSRIs) in animal models of depression. This report synthesizes experimental data on their behavioral and neurochemical effects, details key experimental methodologies, and illustrates their distinct signaling pathways.
At a Glance: 8-OH-DPAT vs. SSRIs
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Mechanism | Direct agonist at serotonin 5-HT1A receptors. | Blockade of the serotonin transporter (SERT), increasing synaptic serotonin levels. |
| Onset of Action | Rapid antidepressant-like effects observed in some models. | Therapeutic effects typically require chronic administration (weeks). |
| Behavioral Effects | Potent in reducing immobility in the Forced Swim Test and Tail Suspension Test.[1] | Effective in reducing immobility in the Forced Swim Test and Tail Suspension Test.[2] |
| Neurochemical Effects | Systemic administration can decrease extracellular serotonin levels via presynaptic 5-HT1A autoreceptor activation.[3][4] | Increase extracellular serotonin levels in various brain regions. |
| Signaling Cascade | Activates Gi/o-coupled 5-HT1A receptors, inhibiting adenylyl cyclase. | Indirectly activates various serotonin receptors, leading to downstream signaling, including CREB and BDNF pathways. |
Behavioral Effects in Animal Models of Depression
The antidepressant potential of novel compounds is frequently assessed using rodent models that measure behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). Anhedonia, a core symptom of depression, is often modeled using the Sucrose Preference Test (SPT).
Forced Swim Test (FST)
In the FST, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair. Both 8-OH-DPAT and SSRIs have been shown to decrease immobility time, suggesting antidepressant-like properties.
| Compound | Animal Model | Dose | Change in Immobility | Reference |
| 8-OH-DPAT | Rat | 0.25 mg/kg | ↓ Significantly reduced | [5] |
| Fluoxetine (SSRI) | Rat | 10 mg/kg | ↓ Significantly reduced | [1] |
| Sertraline (SSRI) | Rat | - | ↓ Increased swimming | [2] |
| Paroxetine (SSRI) | Rat | - | ↓ Increased swimming | [2] |
Table 1: Comparative effects of 8-OH-DPAT and SSRIs on immobility time in the Forced Swim Test. Note: Direct quantitative comparisons are challenging due to variations in experimental protocols across studies.
Tail Suspension Test (TST)
The TST is another widely used model where the duration of a mouse's immobility when suspended by its tail is recorded. Similar to the FST, both 8-OH-DPAT and SSRIs reduce immobility in this paradigm.
| Compound | Animal Model | Dose | Change in Immobility | Reference |
| 8-OH-DPAT | Mouse | - | ↓ Reduced | |
| Escitalopram (SSRI) | Mouse | 10 mg/kg | ↓ Reduced | [6] |
| Citalopram (SSRI) | Mouse | - | Ineffective in one study | [7] |
Table 2: Effects of 8-OH-DPAT and SSRIs on immobility time in the Tail Suspension Test. Note: Data for direct comparison is limited.
Sucrose Preference Test (SPT)
Neurochemical Effects: Extracellular Serotonin Levels
Microdialysis is a key technique used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
8-OH-DPAT: Systemic administration of 8-OH-DPAT has been shown to decrease extracellular serotonin levels in brain regions like the medial preoptic area and hippocampus.[3][4][9] This effect is attributed to the activation of presynaptic 5-HT1A autoreceptors, which inhibit serotonin release.[3] One study in cats demonstrated a 50% decrease in extracellular serotonin in the dorsal raphe nucleus following local perfusion of 8-OH-DPAT.[3]
SSRIs: As expected from their mechanism of action, SSRIs consistently increase extracellular serotonin levels by blocking its reuptake.[10]
Signaling Pathways
The distinct mechanisms of 8-OH-DPAT and SSRIs lead to the activation of different intracellular signaling cascades.
8-OH-DPAT Signaling Pathway
8-OH-DPAT directly stimulates 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects.
SSRI Signaling Pathway
SSRIs increase synaptic serotonin, which then acts on a variety of postsynaptic serotonin receptors. A key pathway implicated in the therapeutic effects of SSRIs involves the activation of signaling cascades that lead to increased expression of Brain-Derived Neurotrophic Factor (BDNF).[11]
References
- 1. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 7. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo brain dialysis study of the somatodendritic release of serotonin in the Raphe nuclei of the rat: effects of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medial PFC AMPA receptor and BDNF signaling are required for the rapid and sustained antidepressant-like effects of 5-HT1A receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Results with 8-OH-DPAT Hydrobromide: A Comparative Guide
For researchers and drug development professionals investigating the serotonergic system, 8-OH-DPAT hydrobromide remains a cornerstone tool for selectively activating the 5-HT1A receptor. Its extensive use in preclinical studies provides a wealth of data for comparison and replication. This guide offers an objective comparison of this compound with alternative compounds, supported by experimental data and detailed protocols to aid in the replication of key findings.
Performance Comparison of 5-HT1A Receptor Agonists
8-OH-DPAT is a full agonist at the 5-HT1A receptor, known for its high affinity and selectivity.[1] However, its pharmacological profile can be compared with other notable 5-HT1A receptor agonists, including partial agonists like buspirone and biased agonists such as F15599. These alternatives offer different efficacy and signaling properties, which can be advantageous in specific experimental contexts.
In Vitro Binding Affinities and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or pIC50) of 8-OH-DPAT and selected alternative compounds at the 5-HT1A receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (pIC50/EC50) | Reference |
| 8-OH-DPAT | Human 5-HT1A | 5.1 | 8.29 (pKi) | [2] |
| 8-OH-DPAT | Rat 5-HT1A | ~1.0 (KD) | - | [3] |
| Buspirone | Human 5-HT1A | - | ED50: ~0.75 mg/kg (in vivo) | [4] |
| F13714 | Human 5-HT1A | - | ED50: ~0.014 mg/kg (in vivo) | [4] |
| F15599 | Human 5-HT1A | - | Potent stimulation of ERK1/2 | [5] |
| (S)-Enantiomer of rac-1 | Human 5-HT1A | - | Active at 10 and 20 mg/kg (in vivo) | [6][7] |
In Vivo Behavioral Effects
The behavioral outcomes of 5-HT1A receptor activation can vary significantly between compounds. The table below compares the effects of 8-OH-DPAT and alternatives in common behavioral paradigms.
| Compound | Behavioral Test | Species | Dose | Observed Effect | Reference |
| 8-OH-DPAT | Locomotor Activity | Guinea Pig | 1.0 mg/kg | Marked increase in locomotor activity | [8] |
| Buspirone | Locomotor Activity | Guinea Pig | - | Lesser and shorter-lasting increase in locomotor activity compared to 8-OH-DPAT | [8] |
| 8-OH-DPAT | Elevated Plus-Maze | Rat | 0.01-0.3 mg/kg, SC | Dose-dependent increase in open arm time (anxiolytic-like) | [9] |
| Buspirone | Elevated Plus-Maze | Rat | 0.3-4.0 mg/kg, SC | Dose-dependent decrease in open arm time (anxiogenic-like) | [9] |
| 8-OH-DPAT | Passive Avoidance | Rat | - | Effective in the test | [10] |
| Buspirone | Passive Avoidance | Rat | - | Effective in the test | [10] |
| R(+)-8-OH-DPAT | Cued Fear Acquisition | - | 0.03 mg/kg | Reduced cued fear acquisition | [11] |
| F13714 | Cued Fear Acquisition | - | 0.16 mg/kg | Reduced cued fear acquisition | [11] |
| F15599 | Cued Fear Acquisition | - | - | No effect on fear learning | [11] |
Signaling Pathways
Activation of the 5-HT1A receptor by agonists like 8-OH-DPAT initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, 5-HT1A receptor activation can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. Biased agonists may preferentially activate one pathway over another.
Caption: Simplified signaling cascade following 8-OH-DPAT binding to the 5-HT1A receptor.
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
In Vivo Locomotor Activity Assessment
This protocol is based on studies comparing the effects of various 5-HT1A agonists on locomotor activity in guinea pigs.[8]
Objective: To quantify the effect of this compound and alternative compounds on spontaneous locomotor activity.
Materials:
-
This compound
-
Alternative 5-HT1A agonists (e.g., buspirone, flesinoxan)
-
Vehicle (e.g., saline)
-
Adult male guinea pigs
-
Open-field arena equipped with automated activity monitoring system
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Prepare fresh solutions of 8-OH-DPAT and other test compounds in the vehicle on the day of the experiment.
-
Administer the assigned treatment (vehicle, 8-OH-DPAT, or alternative agonist) to each animal via the desired route (e.g., intraperitoneal injection). Doses should be based on literature values.[8]
-
Immediately after injection, place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60 minutes).
-
Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle-treated control group.
Caption: Workflow for assessing locomotor activity following 5-HT1A agonist administration.
Elevated Plus-Maze Test for Anxiolytic-like Effects
This protocol is adapted from studies investigating the anxiety-modulating effects of 5-HT1A agonists.[9]
Objective: To evaluate the anxiolytic or anxiogenic potential of this compound and its alternatives.
Materials:
-
This compound
-
Alternative 5-HT1A agonists (e.g., buspirone)
-
Vehicle (e.g., saline)
-
Adult male rats
-
Elevated plus-maze apparatus
Procedure:
-
Acclimate the rats to the testing room with dim lighting for at least 1 hour prior to testing.
-
Prepare and administer the test compounds or vehicle as described in the locomotor activity protocol.
-
Place the rat in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total.
-
Compare the results between the different treatment groups. An increase in open arm exploration is indicative of an anxiolytic-like effect.
Caption: Decision logic for interpreting results from the elevated plus-maze test.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 8-OH-DPAT and buspirone in a passive avoidance test and in the elevated plus-maze test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of somatodendritic 5-HT1A autoreceptors reduces the acquisition and expression of cued fear in the rat fear-potentiated startle test - PMC [pmc.ncbi.nlm.nih.gov]
8-OH-DPAT Hydrobromide: A Comparative Guide to its Functional Selectivity at the 5-HT1A Receptor
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of 8-OH-DPAT hydrobromide's functional activity at the serotonin 1A (5-HT1A) receptor, with a focus on evaluating its potential as a biased agonist. Through an analysis of experimental data and methodologies, this document serves as a resource for researchers, scientists, and drug development professionals investigating serotonergic signaling.
Introduction to 5-HT1A Receptor Biased Agonism
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of mood and anxiety disorders. Upon activation, it primarily couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). However, the 5-HT1A receptor can also initiate signaling through alternative pathways, including the recruitment of β-arrestin, which can lead to distinct cellular outcomes such as receptor internalization and activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This concept has gained significant traction in drug discovery, as it offers the potential to develop therapeutics with improved efficacy and reduced side effects by selectively engaging desired signaling cascades. For the 5-HT1A receptor, biased agonists that preferentially activate postsynaptic receptors over presynaptic autoreceptors are of particular interest for their potential as improved antidepressants.[1]
Comparative Analysis of 8-OH-DPAT and Other 5-HT1A Agonists
8-OH-DPAT is a classical and widely used full agonist at the 5-HT1A receptor.[2] While it is often considered a standard agonist, emerging research into biased agonism necessitates a closer examination of its signaling profile in comparison to newer compounds designed for functional selectivity, such as F15599 (also known as NLX-101).
The following tables summarize the in vitro functional activity of 8-OH-DPAT and comparator compounds across key signaling pathways indicative of G-protein activation and β-arrestin pathway engagement.
Table 1: Comparative Potency (pEC50) of 5-HT1A Receptor Agonists in G-Protein Activation Assays
| Compound | Assay Type | Species | pEC50 | Reference |
| 8-OH-DPAT | cAMP Accumulation | Human | 7.82 | [3] |
| GTPγS Binding | Human | 7.96 | [3] | |
| F15599 (NLX-101) | GTPγS Binding | Rat | 7.4 | [4] |
| Serotonin (5-HT) | cAMP Accumulation | Human | 8.5 | [5] |
Table 2: Comparative Potency (pEC50) of 5-HT1A Receptor Agonists in β-Arrestin and Downstream Pathway Assays
| Compound | Assay Type | Species | pEC50 | Reference |
| 8-OH-DPAT | β-arrestin 2 Recruitment | Human | 7.84 | [3] |
| ERK1/2 Phosphorylation | Human | 8.09 | [3] | |
| F15599 (NLX-101) | ERK1/2 Phosphorylation | Rat | 8.3 | [4] |
Based on the available data, 8-OH-DPAT demonstrates high potency in activating both G-protein-mediated signaling (cAMP inhibition and GTPγS binding) and pathways associated with β-arrestin signaling (β-arrestin recruitment and ERK1/2 phosphorylation). The pEC50 values for 8-OH-DPAT across these different assays are remarkably similar, suggesting that it may not exhibit strong bias towards either the G-protein or β-arrestin pathway, functioning more as a relatively balanced agonist. In contrast, compounds like F15599 have been specifically characterized as biased agonists with a preference for certain signaling pathways, such as ERK1/2 phosphorylation, which is believed to contribute to their preferential activation of postsynaptic 5-HT1A receptors.[4][6]
Signaling Pathways and Experimental Workflows
To understand the assessment of biased agonism, it is crucial to visualize the signaling pathways and the experimental procedures used to measure pathway-specific activation.
Caption: 5-HT1A receptor signaling cascades.
The following diagram illustrates a typical workflow for assessing biased agonism at the 5-HT1A receptor.
Caption: Experimental workflow for biased agonism assessment.
Detailed Experimental Protocols
Accurate and reproducible data are foundational to comparative pharmacology. The following are detailed protocols for the key assays used to characterize 5-HT1A receptor agonism.
GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Objective: To determine the potency and efficacy of a compound in stimulating G-protein activation.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (e.g., 8-OH-DPAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data are expressed as a percentage of the maximal stimulation produced by a reference full agonist.[7]
-
cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o protein activation, by quantifying changes in intracellular cAMP levels.
-
Objective: To determine the potency and efficacy of a compound in inhibiting cAMP production.
-
Materials:
-
Whole cells expressing the 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
-
Procedure:
-
Plate cells in a suitable microplate and incubate overnight.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced.[7]
-
β-Arrestin Recruitment Assay (BRET)
This assay directly measures the recruitment of β-arrestin to the activated 5-HT1A receptor using Bioluminescence Resonance Energy Transfer (BRET).
-
Objective: To determine the potency and efficacy of a compound in promoting the interaction between the 5-HT1A receptor and β-arrestin.
-
Materials:
-
HEK293 cells co-transfected with constructs for 5-HT1A receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Test compound.
-
Coelenterazine h (luciferase substrate).
-
-
Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Add the test compound at various concentrations and incubate.
-
Add the coelenterazine h substrate.
-
Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the emission at the acceptor wavelength divided by the emission at the donor wavelength. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.[8][9]
-
Conclusion
The available in vitro data suggests that this compound acts as a potent, relatively balanced full agonist at the 5-HT1A receptor, activating both G-protein and β-arrestin signaling pathways with similar potencies. While it remains an invaluable tool for studying general 5-HT1A receptor function, it does not appear to exhibit the significant pathway bias observed with newer compounds like F15599. For researchers specifically investigating the differential consequences of G-protein versus β-arrestin signaling at the 5-HT1A receptor, or aiming to leverage biased agonism for therapeutic benefit, the use of functionally selective ligands in parallel with 8-OH-DPAT is recommended for a comprehensive understanding of the receptor's complex pharmacology.
References
- 1. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of 8-OH-DPAT hydrobromide and F-15599
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparative analysis of two key serotonergic ligands: 8-OH-DPAT hydrobromide, a classical 5-HT₁ₐ receptor agonist, and F-15599, a novel 5-HT₁ₐ receptor biased agonist. The objective is to delineate their distinct pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Introduction: Two Generations of 5-HT₁ₐ Receptor Agonists
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical full agonist for the serotonin 5-HT₁ₐ receptor and has been instrumental in elucidating the receptor's physiological functions for decades. It is widely used as a reference compound in pharmacological research. However, its utility can be limited by its lack of selectivity, as it also exhibits affinity for 5-HT₇ receptors and can interact with the serotonin transporter.
F-15599 (also known as NLX-101) represents a newer class of 5-HT₁ₐ receptor ligands characterized by "functional selectivity" or "biased agonism". It demonstrates a remarkable preference for activating postsynaptic 5-HT₁ₐ receptors over presynaptic autoreceptors located in the raphe nuclei. This unique profile suggests the potential for more targeted therapeutic effects with a potentially improved side-effect profile.
Receptor Binding Profiles
The binding affinity (Ki) of a ligand for its receptor is a primary determinant of its potency. While both compounds are potent 5-HT₁ₐ receptor ligands, they exhibit different affinity and selectivity profiles. 8-OH-DPAT has a higher affinity for the 5-HT₁ₐ receptor compared to F-15599. However, F-15599 is highly selective for the 5-HT₁ₐ receptor, with no significant affinity for a wide range of other neurotransmitter receptors. 8-OH-DPAT, in contrast, shows moderate affinity for other receptors, notably the 5-HT₇ receptor.
| Compound | Receptor | Species | pKi | Ki (nM) | Reference |
| (+)-8-OH-DPAT | 5-HT₁ₐ (rat) | Rat | 9.4 | ~0.4 | |
| 5-HT₁ₐ (human) | Human | - | 0.6 | ||
| 5-HT₇ (human) | Human | 6.6 | ~251 | ||
| Dopamine D₂ | Rat | < 5 | >10,000 | ||
| F-15599 | 5-HT₁ₐ (rat) | Rat | 8.6 | ~2.5 | |
| 5-HT₁ₐ (human) | Human | 8.4 | ~4.0 | ||
| 5-HT₁B, 5-HT₁D, 5-HT₂, D₂, α₁, α₂ | - | < 6 | >1,000 |
Table 1: Comparative Receptor Binding Affinities. pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.
In Vitro Functional Activity & Signaling
The key distinction between 8-OH-DPAT and F-15599 lies in their functional activity and downstream signaling. 5-HT₁ₐ receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and modulate ion channels. They can also activate other pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
F-15599 exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others. Specifically, F-15599 is a potent activator of the ERK1/2 phosphorylation pathway, while being less potent in inhibiting cAMP accumulation or stimulating receptor internalization compared to 8-OH-DPAT. This compound also preferentially stimulates Gαi over Gαo protein activation. This signaling signature is believed to underlie its preferential action at postsynaptic receptors.
| Assay | Compound | pEC₅₀ | Emax (%) | Reference |
| [³⁵S]GTPγS Binding (h5-HT₁ₐ) | (+)-8-OH-DPAT | 8.7 | 100 | |
| F-15599 | 8.2 | 100 | ||
| cAMP Inhibition (h5-HT₁ₐ) | (+)-8-OH-DPAT | 8.5 | 100 | |
| F-15599 | 7.3 | 100 | ||
| ERK1/2 Phosphorylation (h5-HT₁ₐ) | (+)-8-OH-DPAT | 7.9 | 100 | |
| F-15599 | 8.3 | 100 |
Table 2: Comparative In Vitro Functional Potencies. pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Emax is the maximum response relative to a reference full agonist. Note the different rank order of potency for F-15599 across the different assays, characteristic of functional selectivity.
Caption: Canonical signaling pathways activated by 5-HT₁ₐ receptors.
Caption: F-15599 shows biased agonism, strongly activating the ERK pathway.
In Vivo Pharmacological Profile
The most significant functional divergence between the two compounds is observed in vivo. 8-OH-DPAT activates both presynaptic 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT₁ₐ receptors in cortical and limbic regions. Activation of autoreceptors leads to a decrease in serotonin synthesis and release, an effect that may delay the therapeutic onset of antidepressants.
F-15599, conversely, preferentially activates postsynaptic 5-HT₁ₐ receptors. Electrophysiological studies show that F-15599 increases the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC) at doses more than 10-fold lower than those required to inhibit the firing of serotonergic neurons in the dorsal raphe. Similarly, microdialysis experiments demonstrate that F-15599 increases dopamine output in the mPFC (a postsynaptic effect) at much lower doses than those needed to reduce hippocampal 5-HT release (a presynaptic effect).
| Effect | Compound | Effective Dose (ED₅₀) | Key Finding | Reference |
| ↑ Dopamine Release (mPFC) | F-15599 | 30 µg/kg, i.p. | Potent activation of postsynaptic receptors. | |
| ↓ 5-HT Release (Hippocampus) | F-15599 | 240 µg/kg, i.p. | Weak activation of presynaptic autoreceptors. | |
| ↓ Immobility (Forced Swim Test) | F-15599 | Low doses | Antidepressant-like effect. | |
| 8-OH-DPAT | Low doses | Antidepressant-like effect. | ||
| Induction of Hypothermia | F-15599 | Higher doses required | Lower propensity to induce serotonergic side effects. | |
| 8-OH-DPAT | Low doses | Classic 5-HT₁ₐ-mediated effect. | ||
| 5-HT Behavioral Syndrome | F-15599 | Higher doses required | Lower propensity compared to classic agonists. | |
| 8-OH-DPAT | Low-moderate doses | Induces flat body posture, forepaw treading, etc. |
Table 3: Comparative In Vivo Effects. The separation of effective doses for postsynaptic vs. presynaptic effects for F-15599 highlights its unique in vivo profile.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable comparison of pharmacological agents. Below are generalized methodologies for key in vitro assays used to characterize 5-HT₁ₐ receptor ligands.
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT₁ₐ receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing cloned human 5-HT₁ₐ receptors or from rat hippocampal tissue.
-
Radioligand: [³H]8-OH-DPAT (agonist) or another suitable 5-HT₁ₐ radioligand at a concentration near its Kd.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Control: 10 µM 5-HT or another suitable 5-HT₁ₐ ligand.
-
Test Compounds: 8-OH-DPAT, F-15599 at a range of concentrations.
-
Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-specific Binding: Membrane + Radioligand + Non-specific Control.
-
Competition: Membrane + Radioligand + Test Compound (at various concentrations).
-
-
Incubation: Incubate tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: A generalized workflow for a competition radioligand binding assay.
This assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a measure of functional efficacy.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in stimulating G-protein activation.
-
Materials:
-
Receptor Source: As in Protocol 1.
-
Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Test Compounds: 8-OH-DPAT, F-15599 at a range of concentrations.
-
Instrumentation: As in Protocol 1.
-
-
Procedure:
-
Membrane Preparation: Same as Protocol 1.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and the test compound in assay buffer.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination & Quantification: Terminate the reaction by rapid filtration. Dry the filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. Plot specific binding against compound concentration to determine EC₅₀ and Emax values.
-
Summary and Conclusion
8-OH-DPAT and F-15599 are both potent 5-HT₁ₐ receptor agonists, but they represent distinct pharmacological tools.
-
8-OH-DPAT serves as a non-selective, classical full agonist. It is a valuable tool for general studies of 5-HT₁ₐ receptor function but its effects reflect the combined activation of both presynaptic and postsynaptic receptors, as well as potential off-target effects at the 5-HT₇ receptor.
-
F-15599 is a highly selective, biased agonist. Its defining features are its preferential activation of specific downstream signaling pathways (e.g., ERK1/2) and its marked in vivo preference for postsynaptic 5-HT₁ₐ receptors in cortical regions. This makes F-15599 an exceptional tool for dissecting the specific roles of postsynaptic 5-HT₁ₐ receptor populations in neuronal function and behavior, and it represents a promising strategy for developing improved therapeutics for mood and cognitive disorders.
The choice between these two compounds should be guided by the specific research question. For isolating the effects of postsynaptic 5-HT₁ₐ receptor activation or studying the implications of biased agonism, F-15599 is the superior choice. For studies requiring a classical full agonist profile as a reference, 8-OH-DPAT remains the established standard.
Safety Operating Guide
Personal protective equipment for handling 8-OH-DPAT hydrobromide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 8-OH-DPAT hydrobromide, a potent and selective 5-HT1A receptor agonist.[1][2] Adherence to these procedural guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification
This compound is classified as a hazardous substance.[3][4] Ingestion may be harmful, and the compound is an irritant to the skin, eyes, and respiratory system.[3][4] It is crucial to understand these hazards before commencing any work.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Code | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure.[5][6] All personnel must be trained in the proper use and disposal of PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Area | Required Equipment | Specification and Best Practices |
| Eye & Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves frequently (e.g., every 30-60 minutes). |
| Respiratory | N95 Respirator or higher | An N95-rated respirator is mandatory when handling the solid compound to prevent inhalation of airborne particles. Ensure a proper fit test has been conducted. |
| Body | Disposable Gown | A long-sleeved, solid-front gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves. |
| General | Hair & Shoe Covers | Use hair and shoe covers to prevent contamination of personal clothing and laboratory spaces. |
Step-by-Step Operational Plan
This section provides a procedural workflow for safely handling this compound from receipt to disposal.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment isolator (glove box), to minimize exposure.[7][8]
-
Gather Materials: Before starting, assemble all necessary equipment: spatulas, weigh boats, vials, solvents, and waste containers.
-
PPE Inspection: Don and inspect all required PPE for integrity (no rips, tears, or defects).
-
Decontamination Supplies: Ensure decontamination solutions (e.g., 70% ethanol) and a spill kit are readily accessible.
-
Work Within Containment: Place an analytical balance inside the chemical fume hood or containment unit.
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust. Do not crush or grind the material outside of a contained system.
-
Weighing: Tare a clean weigh boat. Using a dedicated, clean spatula, carefully transfer the desired amount of this compound to the weigh boat.
-
Secure Container: Immediately and securely close the primary container of the solid compound.
-
Clean Tools: Decontaminate the spatula and any other tools used by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Add Solvent: Carefully add the desired solvent (e.g., DMSO, water) to the vial containing the weighed solid.
-
Dissolve: Cap the vial securely and mix via vortexing or gentle agitation until the solid is fully dissolved. Sonication may be required for some solvents.[9]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Storage: Store the solution as recommended, typically desiccated at +4°C for short-term use. For long-term storage of stock solutions, -20°C or -80°C may be required.[1]
-
Wipe Down: Decontaminate all surfaces within the fume hood or containment unit with an appropriate cleaning agent.
-
Dispose of Consumables: Place all contaminated disposable items (weigh boats, pipette tips, gloves, gowns) into a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, gown, face shield/goggles, inner gloves, respirator) to prevent cross-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[10]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Table 3: Spill Response Protocol
| Spill Type | Procedure |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, gently cover the spill with absorbent pads to prevent dust generation. 3. Use dry cleanup procedures; carefully sweep the material into a hazardous waste container. 4. Decontaminate the area with an appropriate solvent and wipe clean. |
| Minor Spill (Liquid) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with absorbent material. 3. Work from the outside in, collect the absorbed material and place it in a hazardous waste container. 4. Decontaminate the area with an appropriate solvent and wipe clean. |
Table 4: First Aid for Exposure
| Exposure Route | First Aid Measures | Citation |
| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists. | [3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [3] |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for different waste streams:
-
Solid Waste: Contaminated PPE, weigh boats, and other consumables.
-
Liquid Waste: Unused solutions and solvent rinsates. Keep halogenated and non-halogenated solvent waste separate.[9]
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container.[11]
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the start date of accumulation.[9][12]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[9][13]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. Collect all rinsate as hazardous liquid waste. Deface the original label before disposing of the rinsed container.[13]
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. escopharma.com [escopharma.com]
- 8. witpress.com [witpress.com]
- 9. Chemical Waste [k-state.edu]
- 10. 8-HYDROXY-DPAT HYDROBROMIDE | 87394-87-4 [amp.chemicalbook.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. nems.nih.gov [nems.nih.gov]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
